molecular formula C10H9NO2 B063709 4-Hydroxy-7-methoxyquinoline CAS No. 190516-85-9

4-Hydroxy-7-methoxyquinoline

カタログ番号: B063709
CAS番号: 190516-85-9
分子量: 175.18 g/mol
InChIキー: NQUPXNZWBGZRQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Hydroxy-7-methoxyquinoline is a versatile and structurally significant quinoline derivative highly valued in chemical and pharmaceutical research. Its core structure, featuring both a phenolic hydroxyl group and a methoxy substituent, makes it a privileged scaffold in medicinal chemistry, particularly for the synthesis of more complex molecules with potential biological activity. This compound serves as a key synthetic intermediate and a fundamental building block for developing novel compounds targeting various enzymes and receptors. Its primary research applications include its use as a precursor for antimalarial agents, where the quinoline core is essential, and as a ligand or chelating agent in coordination chemistry due to its ability to bind metal ions. Furthermore, its inherent fluorescence properties make it a compound of interest in the development of chemosensors and fluorescent probes for detecting biologically relevant analytes. Researchers also investigate its potential as a core structure for kinase inhibitors and other therapeutic targets. Provided as a high-purity solid, this product is rigorously quality-controlled to ensure consistency and reliability for your advanced research applications, including hit-to-lead optimization and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

7-methoxy-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-7-2-3-8-9(6-7)11-5-4-10(8)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQUPXNZWBGZRQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701002480
Record name 7-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82121-05-9
Record name 7-Methoxyquinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701002480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-7-methoxyquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. Among its derivatives, 4-hydroxyquinolines, also known as 4-quinolones, are of particular interest due to their presence in various pharmaceuticals, including antimalarials, antibacterials, and anticancer agents. 4-Hydroxy-7-methoxyquinoline, a key intermediate in the synthesis of more complex molecules, embodies the structural features that make this class of compounds a focal point of drug discovery and development. Its synthesis and rigorous characterization are fundamental steps in the journey towards novel therapeutics. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering field-proven insights for researchers in the chemical and pharmaceutical sciences.

Synthesis of this compound: A Tale of Two Reactions

The construction of the 4-hydroxyquinoline core can be efficiently achieved through several named reactions, with the Conrad-Limpach and Gould-Jacobs syntheses being the most prominent and historically significant. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Conrad-Limpach Synthesis: A Thermally Driven Cyclization

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[1][2] The reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (the kinetic product) at lower temperatures, followed by a high-temperature intramolecular cyclization to yield the 4-hydroxyquinoline.[1]

The causality behind this thermal cyclization lies in the need to overcome the activation energy for the 6-electron electrocyclic ring closure of the Schiff base intermediate. This step requires significant thermal energy, typically around 250 °C, to proceed efficiently.[1][2] The use of a high-boiling, inert solvent such as mineral oil or diphenyl ether is crucial for achieving the necessary reaction temperature and maximizing the yield of the desired 4-quinolone.[1]

Experimental Protocol: Conrad-Limpach Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • Diethyl malonate

  • Sodium ethoxide

  • Ethanol

  • Diphenyl ether

  • Hydrochloric acid (HCl)

Procedure:

  • Preparation of Diethyl ethoxymethylenemalonate (DEEMM): While commercially available, DEEMM can be prepared by reacting diethyl malonate with triethyl orthoformate in the presence of a catalytic amount of a Lewis acid.

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyaniline in ethanol. To this solution, add an equimolar amount of diethyl ethoxymethylenemalonate. The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the enamine intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate.

  • Cyclization: The solvent from the previous step is removed under reduced pressure. The residual enamine is then added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is washed with a non-polar solvent like hexane to remove the high-boiling solvent. Further purification is achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of dimethylformamide (DMF) and water, to yield pure this compound.

The Gould-Jacobs Reaction: A Versatile Alternative

The Gould-Jacobs reaction provides another robust route to 4-hydroxyquinolines. This method begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEMM), to form an anilidomethylenemalonic ester.[3] This intermediate then undergoes a thermal 6-electron cyclization to produce a 4-hydroxy-3-carboalkoxyquinoline.[3] Subsequent saponification and decarboxylation afford the final 4-hydroxyquinoline.[3]

This reaction is particularly effective for anilines bearing electron-donating groups at the meta-position, making it well-suited for the synthesis of 7-methoxy substituted quinolines from 3-methoxyaniline.[3]

Experimental Protocol: Gould-Jacobs Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEMM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Condensation: 3-Methoxyaniline and diethyl ethoxymethylenemalonate are heated together, typically without a solvent or in a high-boiling solvent like diphenyl ether. This step results in the formation of diethyl 2-((3-methoxyphenyl)amino)methylenemalonate with the elimination of ethanol.

  • Cyclization: The reaction temperature is then raised to around 250 °C to induce intramolecular cyclization. This thermal process leads to the formation of ethyl this compound-3-carboxylate.

  • Saponification: The resulting ester is then hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of sodium hydroxide.

  • Decarboxylation: The reaction mixture is acidified with hydrochloric acid to precipitate the carboxylic acid. The isolated acid is then heated at its melting point or in a high-boiling solvent to effect decarboxylation, yielding the final product, this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent.

A more recent industrial-scale synthesis has been developed, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3-methoxyaniline and a subsequent cyclization in diphenyl ether.[2] This process is designed for high yield and scalability.[2]

Visualizing the Synthesis: Reaction Workflow

Synthesis_Workflow cluster_conrad_limpach Conrad-Limpach Synthesis cluster_gould_jacobs Gould-Jacobs Reaction A1 3-Methoxyaniline C1 Condensation A1->C1 B1 Diethyl Malonate Derivative B1->C1 D1 Enamine Intermediate C1->D1 E1 Thermal Cyclization (~250 °C) D1->E1 F1 This compound E1->F1 A2 3-Methoxyaniline C2 Condensation A2->C2 B2 Diethyl Ethoxymethylenemalonate B2->C2 D2 Anilidomethylenemalonate C2->D2 E2 Thermal Cyclization D2->E2 F2 4-Hydroxy-3-carboethoxyquinoline E2->F2 G2 Saponification & Decarboxylation F2->G2 H2 This compound G2->H2

Caption: Comparative workflows of the Conrad-Limpach and Gould-Jacobs syntheses for this compound.

Characterization of this compound: A Multi-faceted Approach

Once synthesized, the identity and purity of this compound must be unequivocally established. This is achieved through a combination of physical and spectroscopic techniques.

Physical Properties

The macroscopic properties of the synthesized compound provide the first indication of its identity and purity.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Appearance White to off-white powder
Melting Point 213-217 °C[4]
Spectroscopic Characterization

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the presence of key functional groups and the overall connectivity of the atoms.

1. Infrared (IR) Spectroscopy:

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For a similar compound, 3-Acetyl-4-hydroxy-7-methoxyquinoline, a broad O-H stretching band is observed around 3118 cm⁻¹, indicative of a hydroxyl group involved in hydrogen bonding.[5] Strong absorptions corresponding to C=O stretching are also expected in the region of 1625-1662 cm⁻¹.[5]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns providing information about their substitution on the quinoline ring. The methoxy group will exhibit a sharp singlet at around δ 3.9 ppm. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for each unique carbon atom. The carbonyl carbon of the quinolone tautomer will be significantly downfield. The carbons of the aromatic rings will appear in the δ 100-160 ppm region, and the methoxy carbon will resonate at approximately δ 55-60 ppm. For the related compound, 4-chloro-7-methoxyquinoline, the methoxy carbon appears at 55.9 ppm, and the aromatic carbons are observed between 107.7 and 161.3 ppm.

3. Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (175.18). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Purification: Ensuring High Fidelity

The purity of this compound is paramount for its use in subsequent synthetic steps and biological assays. Recrystallization is a common and effective method for purifying the crude product. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. Ethanol, methanol, or mixtures containing DMF and water are often suitable for recrystallizing 4-hydroxyquinolines. The purity of the final product should be assessed by melting point determination and chromatographic techniques such as TLC or high-performance liquid chromatography (HPLC).

Logical Framework for Synthesis and Characterization

logical_framework start Objective: Pure this compound synthesis Synthesis Strategy start->synthesis cl Conrad-Limpach synthesis->cl gj Gould-Jacobs synthesis->gj purification Purification cl->purification gj->purification recrystallization Recrystallization purification->recrystallization chromatography Chromatography purification->chromatography characterization Characterization recrystallization->characterization chromatography->characterization physical Physical Properties (m.p., appearance) characterization->physical spectroscopy Spectroscopic Analysis characterization->spectroscopy final_product Verified Product characterization->final_product nmr NMR (¹H, ¹³C) spectroscopy->nmr ir IR spectroscopy->ir ms Mass Spectrometry spectroscopy->ms

Caption: A logical workflow illustrating the key stages from synthesis to final product verification.

Conclusion

The synthesis and characterization of this compound are critical processes for chemists and pharmaceutical scientists. A thorough understanding of the underlying principles of the Conrad-Limpach and Gould-Jacobs reactions allows for the rational design of synthetic routes. Rigorous characterization using a suite of analytical techniques is essential to confirm the structure and ensure the purity of the final product. This in-depth guide provides the necessary technical details and theoretical background to empower researchers to confidently synthesize and characterize this important quinoline derivative, paving the way for its application in the development of novel and impactful pharmaceuticals.

References

Unveiling the Molecular Architecture: A Spectroscopic Guide to 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic signature of 4-Hydroxy-7-methoxyquinoline, a key intermediate in pharmaceutical synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the molecular structure of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an authoritative resource for the characterization of this compound and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, with the molecular formula C₁₀H₉NO₂, stands as a crucial building block in the synthesis of a variety of biologically active molecules. Its quinoline scaffold is a prevalent motif in numerous pharmaceuticals, making the unambiguous confirmation of its structure paramount in drug discovery and development pipelines. Spectroscopic analysis provides the definitive fingerprint of a molecule, revealing the connectivity of atoms and the nature of functional groups, thereby ensuring the identity and purity of synthetic intermediates like this compound.

This guide will systematically explore the ¹H NMR, ¹³C NMR, IR, and MS data of this compound, offering not just the data itself, but the scientific rationale behind the experimental choices and the logic of spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR spectra of quinoline derivatives is essential for reproducibility and accurate data interpretation.

Sample Preparation:

  • Accurately weigh 5-10 mg of purified this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is often a good choice for hydroxyquinolines.[1]

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • If quantitative analysis is required, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • ¹H NMR Acquisition: A standard single-pulse experiment is typically employed. Key parameters to optimize include the spectral width, acquisition time, relaxation delay, and the number of scans to achieve an adequate signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance signal sensitivity.[2][3]

Diagram of NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Spectrometer Setup transfer->instrument acquire_1H Acquire ¹H Spectrum instrument->acquire_1H acquire_13C Acquire ¹³C Spectrum instrument->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phasing Phasing & Baseline Correction ft->phasing referencing Referencing phasing->referencing Spectral Interpretation Spectral Interpretation referencing->Spectral Interpretation

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the hydroxyl proton. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~7.9d~5.0
H-3~6.0d~5.0
H-5~7.8d~9.0
H-6~6.8dd~9.0, ~2.5
H-8~6.7d~2.5
OCH₃~3.9s-
OH~11.5br s-

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual values may vary depending on the solvent and concentration.

Interpretation:

  • Aromatic Protons: The protons on the quinoline ring system appear in the aromatic region (6.5-8.5 ppm). The downfield shift of H-2 and H-5 is attributed to the deshielding effects of the heterocyclic nitrogen and the fused ring system, respectively. The coupling patterns (doublets and doublet of doublets) are consistent with the ortho and meta relationships between adjacent protons.

  • Methoxy Group: The protons of the methoxy group (OCH₃) typically appear as a sharp singlet around 3.9 ppm.

  • Hydroxyl Proton: The hydroxyl proton (OH) is expected to be a broad singlet at a downfield chemical shift, often above 10 ppm, due to hydrogen bonding. Its broadness is a result of chemical exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~140
C-3~110
C-4~175
C-4a~142
C-5~125
C-6~105
C-7~160
C-8~100
C-8a~120
OCH₃~55

Note: These are predicted values based on known substituent effects and data for similar quinoline structures.

Interpretation:

  • Quaternary Carbons: The carbons bearing substituents (C-4, C-4a, C-7, C-8a) are typically observed as weaker signals. The C-4 carbon, being part of a 4-quinolone tautomer, is expected to be significantly downfield. The C-7 carbon, attached to the electronegative oxygen of the methoxy group, will also be deshielded.

  • Protonated Carbons: The carbons directly bonded to hydrogen (C-2, C-3, C-5, C-6, C-8) will show stronger signals in a standard ¹³C NMR spectrum.

  • Methoxy Carbon: The carbon of the methoxy group (OCH₃) will appear in the aliphatic region, typically around 55-60 ppm.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: FTIR Analysis

Fourier Transform Infrared (FTIR) spectroscopy is the modern standard for acquiring IR spectra.

Sample Preparation (KBr Pellet Method):

  • Finely grind approximately 1-2 mg of dry this compound using an agate mortar and pestle.

  • Add about 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the mid-IR range.[5]

  • Thoroughly mix the sample and KBr.

  • Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[5]

  • Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.

  • Place the sample pellet in the FTIR spectrometer and acquire the spectrum.

Diagram of FTIR Workflow

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Spectral Acquisition grind Grind Sample mix Mix with KBr grind->mix press Press into Pellet mix->press background Acquire Background (Blank KBr) press->background sample_scan Acquire Sample Spectrum background->sample_scan Data Analysis Data Analysis sample_scan->Data Analysis

Caption: A simplified workflow for preparing and analyzing a solid sample using the KBr pellet method in FTIR spectroscopy.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchHydroxyl (-OH)
3100-3000C-H stretchAromatic
2950-2850C-H stretchMethoxy (-OCH₃)
~1640C=O stretchKetone (from 4-quinolone tautomer)
1600-1450C=C stretchAromatic ring
~1250C-O stretchAryl ether

Interpretation:

  • O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the C-H stretches of the methoxy group appear just below 3000 cm⁻¹.

  • C=O Stretch: The presence of a strong absorption band around 1640 cm⁻¹ suggests the presence of a carbonyl group, which arises from the keto-enol tautomerism where the 4-hydroxyquinoline exists in equilibrium with its 4-quinolone form.

  • Aromatic C=C Stretches: Multiple sharp bands in the 1600-1450 cm⁻¹ region are characteristic of the quinoline aromatic ring system.

  • C-O Stretch: A strong band around 1250 cm⁻¹ is indicative of the C-O stretching of the aryl ether in the methoxy group.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Experimental Protocol: Electrospray Ionization (ESI)-MS

Electrospray ionization is a soft ionization technique suitable for polar molecules like this compound, as it typically keeps the molecule intact.[6]

Sample Preparation and Analysis:

  • Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • For structural elucidation, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Mass Spectral Data and Interpretation

The molecular formula of this compound is C₁₀H₉NO₂, with a monoisotopic mass of 175.06 g/mol .

Table 4: Predicted Mass Spectral Data for this compound

m/zIon Identity
176.07[M+H]⁺
161.05[M+H - CH₃]⁺
148.05[M+H - CO]⁺
133.02[M+H - CH₃ - CO]⁺

Interpretation:

  • Molecular Ion: In positive ESI-MS, the base peak is expected to be the protonated molecule [M+H]⁺ at an m/z of approximately 176.07. High-resolution mass spectrometry can confirm the elemental composition.

  • Fragmentation Pattern: Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation pathways. A common fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 161.05. Another plausible fragmentation is the loss of carbon monoxide (CO) from the quinolone ring, leading to a fragment at m/z 148.05. A subsequent loss of a methyl radical from this fragment would yield an ion at m/z 133.02.

Diagram of a Plausible Fragmentation Pathway

Fragmentation_Pathway M_H [M+H]⁺ m/z = 176 M_H_CH3 [M+H - CH₃]⁺ m/z = 161 M_H->M_H_CH3 - •CH₃ M_H_CO [M+H - CO]⁺ m/z = 148 M_H->M_H_CO - CO M_H_CH3_CO [M+H - CH₃ - CO]⁺ m/z = 133 M_H_CO->M_H_CH3_CO - •CH₃

Caption: A proposed fragmentation pathway for the [M+H]⁺ ion of this compound under CID conditions.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The NMR spectra elucidate the precise proton and carbon environments, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides insight into the molecule's stability and fragmentation. This multi-technique approach is indispensable for ensuring the identity and quality of this important pharmaceutical intermediate, thereby upholding the principles of scientific integrity in drug development and chemical research.

References

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-7-methoxyquinoline for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-7-methoxyquinoline, also known as 7-Methoxy-4-quinolinol (CAS No: 82121-05-9), is a heterocyclic aromatic compound that has garnered significant attention as a versatile intermediate in the pharmaceutical industry.[1] With a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , its quinoline backbone serves as a foundational scaffold for the synthesis of a wide array of biologically active molecules.[1][2][3][4][5] The strategic placement of hydroxyl and methoxy groups on the quinoline ring system imparts a unique set of physicochemical characteristics that are pivotal for its reactivity and its potential as a precursor to novel therapeutic agents.

This guide provides a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, present validated protocols for property determination, and synthesize these findings to illuminate their direct implications for drug discovery and development. For researchers and drug development professionals, a deep understanding of these foundational properties is not merely academic; it is the cornerstone of rational drug design, enabling the prediction of a molecule's behavior from the laboratory bench to its ultimate physiological fate.

Molecular Structure and Tautomerism: The Quinolinol-Quinolinone Equilibrium

A critical feature of this compound is its existence in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 7-methoxyquinolin-4(1H)-one (keto) form. This equilibrium is fundamental to its chemical behavior, influencing its acidity, hydrogen bonding capacity, and spectroscopic profile.

Caption: Keto-enol tautomerism of this compound.

The position of this equilibrium is highly dependent on the environment. In the solid state and in polar solvents, the keto form is often predominant due to its greater stability and potential for intermolecular hydrogen bonding. Understanding this dynamic is crucial, as the two forms present different hydrogen bond donor/acceptor patterns, which directly impacts solubility and interactions with biological targets.

Synthesis and Purification: A Validated Approach

The synthesis of 4-hydroxyquinolines is well-established, with the Conrad-Limpach reaction being a classic and reliable method.[6] A more modern, patented process provides an alternative route with specific advantages in scalability and control.[7]

Workflow for Synthesis of this compound

synthesis_workflow start Reactants: - Trimethyl orthoformate - Isopropylidene malonate step1 Step 1: Reflux Reaction Forms enol ether intermediate start->step1 step2 Step 2: Add 3-Methoxyaniline Continue reflux to form anilino derivative step1->step2 step3 Step 3: High-Temperature Cyclization Reaction in Diphenyl Ether (200-250°C) Forms the quinoline ring step2->step3 step4 Step 4: Isolation & Purification - Cool and precipitate crude product - Centrifuge/Filter - Wash with solvent (e.g., Dichloromethane) step3->step4 end Final Product: This compound step4->end

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Gould-Jacobs Reaction Precursor

This protocol is adapted from established methods for 4-hydroxyquinoline synthesis.

  • Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, dissolve 3-methoxyaniline (1.0 eq) and diethyl(ethoxymethylene)malonate (1.05 eq) in an appropriate high-boiling solvent such as diphenyl ether.

  • Step 2: Cyclization. Heat the mixture to approximately 240-250°C. The high temperature is critical; it provides the activation energy needed to overcome the rotational barrier of the intermediate and facilitate the intramolecular cyclization, which is the key ring-forming step. Maintain this temperature for 30-60 minutes.

  • Step 3: Isolation. Allow the reaction mixture to cool to below 100°C. The crude product often precipitates upon cooling. Carefully add hexane or a similar non-polar solvent to fully precipitate the solid.

  • Step 4: Purification. Collect the crude solid by vacuum filtration and wash thoroughly with hexane, followed by ethyl acetate to remove residual diphenyl ether and other impurities.

  • Step 5: Recrystallization. For obtaining high-purity material suitable for analytical characterization, recrystallize the solid from a suitable solvent like ethanol or a mixture of dimethylformamide (DMF) and water. The purity of the final compound should be confirmed by HPLC, NMR, and melting point analysis.[8]

Core Physicochemical Properties

The utility of a compound in drug development is profoundly influenced by its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Physicochemical Data
PropertyReported Value(s)Source(s)Significance in Drug Development
Molecular Formula C₁₀H₉NO₂[1][2][8]Defines molecular mass and elemental composition.
Molecular Weight 175.18 g/mol [1][2]Influences diffusion and transport across membranes.
Appearance White to off-white or light-yellow powder/crystal[1][2][8]Initial indicator of purity and consistency.
Melting Point (°C) 213-217 / 165-170 / 75-77[1][2][8]Indicates purity, lattice energy, and potential polymorphism.
Solubility Soluble in methanol; slightly soluble in water[2][8]Critical for formulation and bioavailability.
pKa (Predicted) 4.16 ± 0.40[2]Determines ionization state at physiological pH, affecting solubility and permeability.
LogP (Predicted) 1.949[9]Measures lipophilicity, impacting membrane permeability and protein binding.
Density (g/cm³) 1.258 - 1.33[1][2]Important for solid-state formulation and manufacturing.
Melting Point and Polymorphism

There is significant variability in the reported melting point of this compound, with values ranging from 75°C to 217°C.[1][2][8] This wide discrepancy strongly suggests the existence of polymorphs—different crystalline forms of the same compound—or the presence of impurities in the samples tested. The higher melting point (213-217°C) is more likely to correspond to the stable, pure crystalline form, given the structure's potential for strong intermolecular hydrogen bonding.

Expert Insight: For any serious drug development program, relying on a simple capillary melting point is insufficient. Characterizing the solid-state properties via Differential Scanning Calorimetry (DSC) is a self-validating and essential step.

Protocol: Characterization by Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) from room temperature to a temperature above the highest expected melting point (e.g., 250°C) under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined from the onset or peak of the endothermic event on the thermogram. The presence of multiple endotherms can indicate polymorphism or impurities. A sharp, single peak is indicative of a pure, single crystalline form.

Solubility

The molecule is described as soluble in organic solvents like methanol but only slightly soluble in water.[2][8] This profile is consistent with its structure: the quinoline core is largely hydrophobic, while the hydroxyl and methoxy groups, along with the ring nitrogen, provide some polarity and hydrogen bonding capability. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.

Protocol: Thermodynamic Aqueous Solubility Determination

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This extended time ensures that the solution reaches thermodynamic equilibrium with the solid.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation (e.g., 15,000 rpm for 15 minutes).

  • Quantification: Carefully take an aliquot of the clear supernatant, dilute it with a suitable organic solvent (e.g., methanol), and determine the concentration using a validated HPLC-UV method against a standard curve.

Acidity (pKa) and Lipophilicity (LogD)

The interplay between a molecule's acidity (pKa) and its lipophilicity (LogP/LogD) is a cornerstone of its ADME profile. The predicted pKa of ~4.16 likely corresponds to the deprotonation of the 4-hydroxyl group, making it a weak acid.[2] This pKa value dictates the charge state of the molecule at different physiological pH values.

Lipophilicity is measured by the partition coefficient (LogP for the neutral species) or the distribution coefficient (LogD for all species at a given pH). The predicted LogP of ~1.95 suggests moderate lipophilicity.[9] However, for ionizable molecules, LogD at pH 7.4 is the more biologically relevant parameter.

pka_logd_relationship cluster_params Core Properties cluster_ph Physiological Environment cluster_outcome Resulting Behavior pKa pKa ≈ 4.16 (Acid Dissociation Constant) pH_low pH < pKa (e.g., Stomach) Predominantly Neutral Form pKa->pH_low pH_high pH > pKa (e.g., Intestine) Predominantly Ionized (Anionic) Form pKa->pH_high LogP LogP ≈ 1.95 (Lipophilicity of Neutral Form) LogD_low LogD ≈ LogP (Higher Lipophilicity) LogP->LogD_low pH_low->LogD_low LogD_high LogD < LogP (Lower Lipophilicity) pH_high->LogD_high Absorption Impacts Membrane Permeability & Absorption Rate LogD_low->Absorption LogD_high->Absorption

Caption: Relationship between pH, pKa, and LogD for this compound.

Spectroscopic and Structural Characterization

Unambiguous confirmation of a molecule's structure and purity is non-negotiable. A combination of spectroscopic techniques provides a complete analytical profile.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, a sharp singlet around 3.8-4.0 ppm for the methoxy (-OCH₃) group, and a characteristic signal for the vinyl proton on the quinolinone ring. The proton of the hydroxyl/amine group (OH/NH) will likely appear as a broad, exchangeable singlet.[10][11]

  • IR Spectroscopy: Key vibrational bands would confirm functional groups. Expect a broad absorption in the 2500-3300 cm⁻¹ region (O-H/N-H stretch, indicative of hydrogen bonding), a strong C=O stretch around 1650-1680 cm⁻¹ (from the keto tautomer), and multiple sharp peaks in the 1500-1620 cm⁻¹ region corresponding to aromatic C=C and C=N stretching.[10][12]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 176.0655). Tandem MS (MS/MS) experiments would reveal characteristic fragmentation patterns, such as the loss of a methyl radical (•CH₃) or carbon monoxide (CO), which can be used for structural elucidation.

Conclusion and Implications for Drug Development

This compound is more than a simple chemical intermediate; it is a scaffold endowed with a nuanced set of physicochemical properties that are highly relevant to medicinal chemistry. Its moderate lipophilicity, weakly acidic nature, and tautomeric character are defining features that must be understood and managed in any drug discovery campaign.

The data presented herein—from its synthesis and purification to its solid-state and solution-based properties—form a foundational dataset for any researcher in the field. The provided protocols are not just instructions but self-validating systems designed to produce reliable and reproducible data. By leveraging this in-depth understanding, drug development professionals can make more informed decisions, rationally designing next-generation quinoline-based therapeutics with optimized ADME profiles and enhanced biological activity. The potential for this scaffold, particularly in areas like oncology, is significant, and a firm grasp of its fundamental chemistry is the key to unlocking it.[8]

References

An In-depth Technical Guide to 4-Hydroxy-7-methoxyquinoline: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Hydroxy-7-methoxyquinoline, a pivotal heterocyclic compound in modern medicinal chemistry. As a senior application scientist, the following sections synthesize its core chemical principles, field-proven synthetic methodologies, and critical applications, offering an authoritative resource for professionals in drug discovery and development.

Core Chemical Identity and Molecular Structure

This compound is a substituted quinoline derivative. The quinoline scaffold itself is considered a "privileged structure" in medicinal chemistry, appearing in a wide array of bioactive compounds and approved drugs[1]. The strategic placement of hydroxyl and methoxy groups on this scaffold makes it a versatile intermediate for further chemical modification.

  • Primary Name: this compound

  • Synonyms: 7-Methoxy-4-quinolinol, 7-Methoxy-4(1H)-quinolinone, 7-methoxy-1H-quinolin-4-one[2][3]

  • CAS Number: 82121-05-9[2][4][5]

  • Molecular Formula: C₁₀H₉NO₂[2][4]

  • Molecular Weight: 175.18 g/mol [2][4]

The molecule consists of a bicyclic aromatic structure composed of a benzene ring fused to a pyridine ring (the quinoline core). A hydroxyl (-OH) group is attached at the 4-position, and a methoxy (-OCH₃) group is at the 7-position. Due to keto-enol tautomerism, it can exist as both 4-hydroxyquinoline and 4-quinolinone, with the quinolinone form often being significant.

  • SMILES: COc1ccc2c(O)ccnc2c1[2][4][5]

  • InChI Key: NQUPXNZWBGZRQX-UHFFFAOYSA-N[4]

synthesis_workflow cluster_synthesis Synthesis Workflow for this compound A Step 1: Mix Trimethyl Orthoformate & Isopropylidene Malonate B Step 2: Reflux Reaction (Intermediate Formation) A->B Heat to 60-65°C C Step 3: Add 3-Methoxyaniline (Condensation) B->C Continue Reflux D Step 4: High-Temperature Cyclization in Diphenyl Ether C->D Heat to 170-180°C E Step 5: Purification (Dichloromethane Wash) D->E Cool & Centrifuge F Final Product: This compound E->F Dry

References

Foreword: Unveiling the Dual Identity of a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Tautomerism of 4-Hydroxy-7-methoxyquinoline for Researchers and Drug Development Professionals

This compound stands as a pivotal structural motif in medicinal chemistry, serving as a versatile intermediate in the synthesis of a wide array of bioactive compounds.[1][2] Its significance, however, extends beyond its synthetic utility. The molecule possesses a fascinating dual chemical identity, existing in a dynamic equilibrium between two tautomeric forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone). This tautomerism is not a mere chemical curiosity; it profoundly influences the molecule's physicochemical properties, reactivity, and, crucially, its biological interactions. A comprehensive understanding of this tautomeric equilibrium is therefore indispensable for researchers, scientists, and drug development professionals aiming to harness the full potential of this important scaffold. This guide provides a detailed exploration of the core principles governing the tautomerism of this compound, methodologies for its characterization, and the implications for drug design and development.

The Fundamental Principle: Keto-Enol Tautomerism in the 4-Hydroxyquinoline Scaffold

Tautomers are constitutional isomers of organic compounds that readily interconvert.[3] In the case of this compound, the equilibrium lies between the aromatic enol form and the non-aromatic keto form. This dynamic interplay is dictated by a multitude of factors, with the relative stability of each tautomer being the primary determinant of the equilibrium position.

For most simple aldehydes and ketones, the keto form is overwhelmingly favored at equilibrium.[3] However, in the 4-hydroxyquinoline system, the enol form benefits from the aromaticity of the quinoline ring, a significant stabilizing factor. The equilibrium is a delicate balance between the stability of the C=O bond in the keto form and the aromatic stabilization of the enol form.

Tautomerism Enol This compound (Enol Form) Keto 7-Methoxy-1H-quinolin-4-one (Keto Form) Enol->Keto Tautomerization caption Keto-Enol Tautomerism in this compound ExperimentalWorkflow cluster_synthesis Synthesis & Purification cluster_characterization Tautomer Characterization cluster_analysis Data Analysis & Interpretation S1 Synthesis of this compound S2 Purification (e.g., Recrystallization) S1->S2 C1 NMR Spectroscopy (¹H, ¹³C in various solvents) S2->C1 C2 UV/Vis Spectroscopy (Solvent-dependent λmax) S2->C2 C3 IR Spectroscopy (Solid-state and solution) S2->C3 C4 Computational Modeling (DFT) S2->C4 A1 Determination of Tautomeric Ratio C1->A1 C2->A1 C3->A1 C4->A1 A2 Correlation with Solvent Properties A1->A2 A3 Elucidation of Structure-Property Relationships A2->A3 caption Workflow for Tautomerism Study

References

Elucidating the Solid-State Architecture of 4-Hydroxy-7-methoxyquinoline: A Multi-Technique Crystallographic and Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

4-Hydroxy-7-methoxyquinoline is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of pharmacologically active agents.[1] An exhaustive understanding of its three-dimensional structure and intermolecular interactions in the solid state is fundamental for controlling polymorphism, optimizing solubility, and informing rational drug design. This guide provides a comprehensive technical overview of the analytical workflow required to fully characterize the crystal structure of this compound. We will delve into the causality behind the experimental choices, from synthesis and single-crystal growth to advanced structural elucidation by X-ray diffraction and Hirshfeld surface analysis, corroborated by spectroscopic and thermal methods.

Rationale and Synthetic Strategy: From Precursors to Single Crystals

The journey to analyzing a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The choice of synthetic route is critical, as impurities can significantly hinder crystallization.

Synthesis via Conrad-Limpach Cyclization

A robust and widely adopted method for synthesizing 4-hydroxyquinoline scaffolds is the Conrad-Limpach reaction.[2] This approach involves the reaction of an aniline with a β-ketoester followed by a high-temperature cyclization. For our target molecule, 3-methoxyaniline is the logical starting aniline.

The causality for this choice is rooted in efficiency and regioselectivity. The reaction proceeds in two key stages:

  • Enamine Formation: 3-methoxyaniline is reacted with a suitable β-ketoester, such as diethyl malonate, to form an enamine intermediate. This step is typically catalyzed by a weak acid.

  • Thermal Cyclization: The intermediate is heated in a high-boiling point solvent (e.g., diphenyl ether). The high temperature overcomes the activation energy required for the intramolecular cyclization, followed by elimination of ethanol to yield the target this compound.[2] A patent for a similar synthesis process highlights the importance of strictly controlling reaction temperature and time to improve yield.[3]

Protocol: Single Crystal Growth

Obtaining a single crystal suitable for X-ray diffraction is an art guided by science. The goal is to allow molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. The slow evaporation technique is the most common and effective method for compounds soluble in volatile organic solvents.

Step-by-Step Protocol:

  • Purification: The synthesized powder is first purified, typically by recrystallization or column chromatography, to achieve >99% purity. Purity is paramount as nucleation is sensitive to foreign particles.

  • Solvent Selection: A solvent screen is performed. The ideal solvent is one in which the compound has moderate solubility at room temperature. For this compound, a polar protic solvent like methanol or ethanol is a suitable starting point.[4]

  • Solution Preparation: A saturated or near-saturated solution is prepared by dissolving the purified compound in the chosen solvent, with gentle warming if necessary.

  • Evaporation: The solution is filtered through a syringe filter into a clean vial, which is then loosely covered (e.g., with perforated parafilm). This allows the solvent to evaporate slowly over several days to weeks at a constant temperature, preventing rapid precipitation and promoting the growth of a single, well-ordered crystal.

G cluster_synthesis Synthesis cluster_crystal Crystal Growth cluster_analysis Analysis s1 React 3-methoxyaniline with Diethyl Malonate s2 Thermal Cyclization in Diphenyl Ether s1->s2 s3 Purification (Recrystallization) s2->s3 c1 Prepare Saturated Solution (Methanol) s3->c1 c2 Slow Evaporation (Controlled Environment) c1->c2 c3 Harvest Single Crystal c2->c3 a1 Single-Crystal X-Ray Diffraction (SC-XRD) c3->a1 a2 Spectroscopic Corroboration (NMR, FT-IR) a1->a2 a3 Thermal Analysis (DSC/TGA) a2->a3

Core Analysis: Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It provides unambiguous proof of structure, including bond lengths, bond angles, and the spatial relationship between molecules.[5]

Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is irradiated with a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å), and the diffraction pattern is collected on a detector as the crystal is rotated.[6]

Workflow:

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and angles of the unit cell, the fundamental repeating block of the crystal.

  • Data Integration: The intensity of thousands of reflections is measured and corrected for experimental factors.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: The atomic positions and their anisotropic displacement parameters (which describe thermal vibrations) are refined against the experimental data to achieve the best possible fit, typically reported as the R-factor (a low R-factor indicates a good fit).

Crystallographic Data Summary
ParameterRepresentative Value (Quinolin-8-yl 4-chlorobenzoate)
Chemical FormulaC₁₆H₁₀ClNO₂
Formula Weight283.71
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.1234 (3)
b (Å)11.4567 (4)
c (Å)11.5678 (4)
α (°)90
β (°)101.543 (3)
γ (°)90
Volume (ų)1312.34 (8)
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.435
Radiation (λ, Å)Mo Kα (0.71073)
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.123

Deeper Insights: Hirshfeld Surface Analysis

Beyond simple atomic coordinates, understanding the non-covalent interactions that govern crystal packing is crucial for predicting physical properties. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions.[8][9]

The Hirshfeld surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact.

  • Red Spots: Indicate contacts shorter than the van der Waals radii sum (strong interactions, e.g., hydrogen bonds).

  • White Regions: Represent contacts approximately equal to the van der Waals radii.

  • Blue Regions: Indicate contacts longer than the van der Waals radii.

For this compound, the key interactions expected to dominate the crystal packing are:

  • O-H···N Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor to the nitrogen atom of an adjacent quinoline ring.

  • π–π Stacking: The planar aromatic rings are likely to stack on top of each other, driven by favorable electrostatic and dispersion forces.[8]

  • C-H···O Interactions: Weaker hydrogen bonds involving aromatic C-H donors and oxygen acceptors contribute to the overall stability.

The 2D fingerprint plots derived from the Hirshfeld analysis quantify the percentage contribution of each type of contact to the overall crystal packing. For similar quinoline structures, H···H, C···H/H···C, and O···H/H···O contacts are often the most significant contributors.[8]

Corroborative Analysis: A Self-Validating System

The crystal structure provides a definitive model. This model must be consistent with data from other analytical techniques. This cross-validation is a hallmark of robust scientific inquiry.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra in solution provide information on the chemical environment of each atom. For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, a singlet for the methoxy group protons, and a broad singlet for the hydroxyl proton. The number and splitting patterns of these signals must match the molecular structure derived from XRD.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic vibrations include a broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), a C=C/C=N ring stretching region (~1600-1450 cm⁻¹), and a strong C-O stretch for the methoxy group (~1250 cm⁻¹).[10]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. For a pure crystalline solid, it will show a single, sharp endothermic peak corresponding to its melting point. The melting point for this compound is reported to be in the range of 213-217 °C.[1] The sharpness of this peak is a reliable indicator of sample purity.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass as a function of temperature. It provides information on thermal stability and decomposition pathways. A TGA thermogram would show a stable mass until the onset of decomposition, confirming the absence of residual solvent or volatile impurities in the crystal lattice.

Conclusion

The crystal structure analysis of this compound is a multi-faceted process that integrates synthesis, crystal growth, and a suite of advanced analytical techniques. While single-crystal X-ray diffraction provides the definitive atomic arrangement, its true power is realized when corroborated by spectroscopic and thermal data. The insights gained from this comprehensive analysis—particularly regarding the intermolecular forces identified through Hirshfeld surface analysis—are invaluable for drug development professionals. They provide the foundational knowledge required to address challenges such as polymorphism, improve formulation strategies, and ultimately design more effective and stable pharmaceutical products.

References

Introduction: The Significance of a Versatile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Hydroxy-7-methoxyquinoline: From Discovery to Modern Synthesis

This compound (also known as 7-Methoxy-4-quinolinol) is a heterocyclic aromatic compound that has garnered significant attention, primarily for its role as a crucial intermediate in the synthesis of more complex molecules.[1] With the chemical formula C₁₀H₉NO₂ and a molecular weight of approximately 175.18 g/mol , this compound serves as a foundational building block in medicinal chemistry and materials science.[1] Its quinoline backbone, functionalized with both a hydroxyl and a methoxy group, provides multiple reactive sites, making it a versatile scaffold for developing novel therapeutic agents and other functional materials.[1][2] This guide provides a comprehensive overview of its physicochemical properties, historical synthetic routes, modern production methodologies, and its applications, tailored for researchers and drug development professionals.

Physicochemical Profile

Understanding the physical and chemical properties of this compound is essential for its handling, reaction planning, and quality control. The compound typically appears as a white to off-white or light yellow powder.[1][2] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 82121-05-9[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 213-217 °C[1]
Boiling Point 227.2 °C at 760 mmHg[1]
Density 1.33 g/cm³[1]
Appearance White or off-white powder[1]
Purity Standard ≥98.5% (often exceeds 99%)[1]
Solubility Soluble in organic solvents; slightly soluble in water[2]

Historical Perspective: The Evolution of Quinoline Synthesis

The history of this compound is intrinsically linked to the development of general synthetic methods for the quinoline ring system. While a singular "discovery" event for this specific molecule is not prominently documented, its synthesis relies on well-established named reactions that were later adapted for precursors bearing the required methoxy substituent.

Two classical approaches are fundamental to understanding its historical synthesis:

  • The Conrad-Limpach Reaction: This method involves the condensation of an aniline (in this case, m-anisidine) with a β-ketoester (like ethyl acetoacetate) at moderate temperatures to form a β-aminoacrylate intermediate. Subsequent thermal cyclization at high temperatures (around 250 °C) yields the 4-hydroxyquinoline product. The choice of reaction conditions is critical; lower cyclization temperatures can favor the formation of the isomeric 2-hydroxyquinoline (a quinolone).

  • The Gould-Jacobs Reaction: This reaction provides a more controlled pathway to the 4-hydroxyquinoline skeleton.[3] It begins with the condensation of an aniline with an ethoxymethylenemalonic ester derivative. This step is followed by a thermal cyclization, which almost exclusively yields the 4-hydroxyquinoline-3-carboxylate ester. A final step of saponification and decarboxylation is required to obtain the target 4-hydroxyquinoline. The high temperatures required for cyclization often necessitated the use of high-boiling point solvents like diphenyl ether, a practice that continues in modern industrial syntheses.[3]

These foundational methods established the core logic for constructing the quinoline ring from acyclic precursors, paving the way for the targeted synthesis of specifically substituted derivatives like this compound.

G cluster_0 Classical Synthesis Logic (Gould-Jacobs) m-Anisidine m-Anisidine Condensation Condensation m-Anisidine->Condensation MalonicEster Ethoxymethylenemalonic Ester Derivative MalonicEster->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization (High Temp) Intermediate->Cyclization EsterProduct This compound -3-carboxylate Cyclization->EsterProduct Hydrolysis Saponification & Decarboxylation EsterProduct->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Generalized workflow of the Gould-Jacobs reaction for quinoline synthesis.

Modern Industrial Synthesis: A Detailed Protocol

Modern synthesis has focused on improving yield, purity, and process safety while reducing energy consumption.[4] The following protocol is based on an optimized industrial process that controls reaction parameters to achieve high efficiency.[4]

Causality in Experimental Design: This process is a multi-step synthesis where control over temperature and reaction time is paramount. The initial reaction creates an enol ether intermediate, which then reacts with the aniline. The final, high-temperature cyclization is the key ring-forming step. Using a high-boiling solvent like diphenyl ether allows the reaction to reach the necessary activation energy for cyclization safely and efficiently. Strict temperature control prevents the formation of byproducts, which are difficult to remove and would lower the final yield.[4]

Experimental Protocol

Step 1: Formation of the Enol Ether Intermediate

  • Charge a clean, dry reaction vessel with trimethyl orthoformate (approx. 4 parts by weight).

  • Under stirring, add isopropylidene malonate (Meldrum's acid) (approx. 1 part by weight). Stir for 20-30 minutes to ensure uniform mixing.[4]

  • Slowly heat the mixture to 60-65 °C. Reflux will commence. Maintain reflux for 1.5-2 hours.[4] This step forms the key electrophilic intermediate.

Step 2: Aminolysis (Condensation with Aniline)

  • To the refluxing mixture from Step 1, add 3-methoxyaniline.

  • Continue the reflux at 60-65 °C for an additional period until reaction completion is confirmed by sampling and analysis (e.g., TLC or HPLC).

  • Cool the reaction mixture, which will cause the intermediate product to precipitate.

  • Collect the crude solid product by centrifugation.

  • Purify the solid by slurrying it in methanol, followed by another centrifugation to collect the refined intermediate.[4]

  • Dry the refined solid in an oven at 45-50 °C for 22-25 hours.[4]

Step 3: Thermal Cyclization

  • In a separate high-temperature-rated reactor, charge diphenyl ether as the solvent.

  • Heat the diphenyl ether to 170-180 °C.[4]

  • Slowly add the dried, refined intermediate from Step 2 to the hot diphenyl ether.

  • Once the addition is complete, maintain the reaction temperature for 2-3 hours to drive the cyclization to completion.[4]

Step 4: Isolation and Purification

  • Cool the reaction mixture from Step 3, allowing the crude this compound to precipitate.

  • Centrifuge the mixture to isolate the crude solid product.[4]

  • Add the crude product to a vessel containing dichloromethane (mass ratio of approx. 1:1).[4]

  • Stir the slurry at room temperature for 1 hour. This step washes away residual diphenyl ether and organic impurities.

  • Centrifuge the slurry to collect the purified product.

  • Dry the final product to obtain this compound with a purity often exceeding 99%.[4]

G Start Start Materials: - Trimethyl Orthoformate - Isopropylidene Malonate Step1 Step 1: Reflux (60-65°C, 2h) Formation of Intermediate Start->Step1 AddAniline Add 3-Methoxyaniline Continue Reflux Step1->AddAniline Isolate1 Cool, Centrifuge, Methanol Wash Isolate Aminolysis Intermediate AddAniline->Isolate1 Step2 Step 2: Thermal Cyclization Solvent: Diphenyl Ether (170-180°C, 2-3h) Isolate1->Step2 Isolate2 Cool, Centrifuge Isolate Crude Product Step2->Isolate2 Step3 Step 3: Purification Dichloromethane Wash (1h) Isolate2->Step3 Final Dry to obtain final product (Purity >99%) Step3->Final

Caption: Flowchart of a modern, optimized industrial synthesis of this compound.

Applications in Research and Development

The primary value of this compound lies in its role as a versatile pharmaceutical intermediate.[1] The quinoline structure is a well-known "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.

  • Drug Discovery: The compound serves as a starting point for creating derivatives with potential therapeutic properties. Researchers are exploring its use in developing treatments for a range of conditions, including cancer and neurodegenerative diseases.[2] The hydroxyl and quinoline nitrogen atoms can be functionalized to modulate biological activity and pharmacokinetic properties.

  • Agrochemicals: In the agrochemical industry, this quinoline derivative is used as a precursor for synthesizing biocides and fungicides.[2] Its structure can be modified to inhibit specific enzymes in plant pathogens, thereby protecting crops.[2]

  • Material Science: The fluorescent properties of the quinoline ring system make it a candidate for research in the development of new organic light-emitting diodes (OLEDs) and chemical sensors.

The broader class of hydroxyquinolines has demonstrated notable biological activities, including antioxidant and anti-inflammatory effects, which provides a strong rationale for its continued use as a core structure in drug development programs.[2]

References

An In-Depth Technical Guide to the Solubility and Stability of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Hydroxy-7-methoxyquinoline, a heterocyclic compound of significant interest in medicinal chemistry and materials science, presents a unique set of physicochemical properties that govern its behavior in various environments. As a quinoline derivative, it serves as a valuable scaffold in the synthesis of bioactive molecules, with potential applications in the development of novel therapeutic agents.[1] Its utility is, however, intrinsically linked to its solubility and stability, two critical parameters that dictate its formulation, bioavailability, and shelf-life.

This guide provides a comprehensive technical overview of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the scientific rationale behind the experimental designs. We will delve into the methodologies for determining its solubility in various solvent systems, explore its pH-dependent behavior, and investigate its stability under forced degradation conditions, including hydrolytic, oxidative, photolytic, and thermal stress. The overarching goal is to equip the reader with the foundational knowledge and practical insights required to effectively handle, formulate, and analyze this promising molecule.

Physicochemical Properties: A Foundation for Understanding

A thorough understanding of the fundamental physicochemical properties of this compound is paramount to predicting its solubility and stability.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance Light yellow to brownish powder[1][3]
Melting Point 213-217 °C
Predicted pKa 4.16 ± 0.40[4]
Predicted logP 1.949[2]

The presence of both a hydroxyl group (a hydrogen bond donor and acceptor) and a methoxy group, along with the nitrogen atom in the quinoline ring, suggests a molecule with moderate polarity. The predicted pKa indicates that the molecule is a weak base, and its ionization state will be significantly influenced by the pH of the surrounding medium. This pH-dependent ionization is a key determinant of its aqueous solubility.

Part 1: Solubility Profile of this compound

Solubility is a critical attribute for any compound intended for pharmaceutical use, as it directly impacts absorption and bioavailability.[5] For this compound, its limited aqueous solubility necessitates a thorough investigation to identify suitable formulation strategies. This section outlines the experimental approaches to quantitatively determine its solubility.

Thermodynamic vs. Kinetic Solubility: Choosing the Right Assay

In early drug discovery, a rapid assessment of solubility is often required to screen large numbers of compounds. For this purpose, kinetic solubility assays are employed. These high-throughput methods typically involve dissolving the compound in an organic solvent, such as dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[5] The concentration at which precipitation is first observed is taken as the kinetic solubility. While efficient, this method can sometimes overestimate the true solubility as it may lead to the formation of supersaturated solutions.

For a more accurate and fundamentally informative measure, thermodynamic solubility is determined. This is the equilibrium concentration of a compound in a saturated solution and represents its true solubility under a given set of conditions (e.g., solvent, pH, temperature).[5] The shake-flask method is the gold standard for determining thermodynamic solubility.

This protocol describes the determination of the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound (solid powder, purity ≥98%)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per 1 mL of solvent).

    • Add 1 mL of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for at least 24 hours to ensure that equilibrium is reached. A 48-hour period is often preferred to be certain.

  • Sample Processing:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the filtered supernatant and the standard solutions using a validated HPLC-UV method.

    • Construct a calibration curve from the standard solutions and determine the concentration of this compound in the filtered supernatant.

Data Presentation: Illustrative Thermodynamic Solubility Data

SolventTemperature (°C)Solubility (µg/mL)
Water25~ 50
PBS (pH 7.4)25~ 60
Ethanol25> 10,000
Methanol25> 10,000
DMSO25> 20,000
The Critical Role of pH in Aqueous Solubility

For ionizable compounds like this compound, aqueous solubility is highly dependent on the pH of the solution. The quinoline nitrogen can be protonated at acidic pH, forming a more soluble salt. The Henderson-Hasselbalch equation can be used to predict the pH-solubility profile once the intrinsic solubility (solubility of the neutral form) and the pKa are known.

This protocol outlines a method for the experimental determination of the pKa of this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solutions of varying concentrations

  • Sodium hydroxide (NaOH) solutions of varying concentrations

  • UV-Vis spectrophotometer

  • pH meter

  • Quartz cuvettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

    • Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

  • Spectroscopic Measurement:

    • Measure the UV-Vis spectrum of each solution from approximately 200 to 400 nm.

    • Record the absorbance at several wavelengths where significant changes are observed as a function of pH.

  • Data Analysis:

    • Plot the absorbance at the selected wavelengths against the measured pH of each solution.

    • The pKa can be determined from the inflection point of the resulting sigmoidal curve.

Part 2: Stability Profile and Degradation Pathway Elucidation

Understanding the stability of this compound is crucial for determining appropriate storage conditions, predicting its shelf-life, and identifying potential degradation products that could impact its efficacy and safety. Forced degradation studies are an essential tool for this purpose, providing insights into the intrinsic stability of the molecule.[6][7]

Forced Degradation Studies: A Strategic Approach

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during normal handling and storage. The goal is to induce degradation to an extent of 5-20%, which allows for the identification of degradation products and the development of stability-indicating analytical methods.[6]

This protocol details the conditions for subjecting this compound to hydrolytic, oxidative, photolytic, and thermal stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Stability chambers with controlled temperature and humidity

  • Photostability chamber compliant with ICH Q1B guidelines[8]

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent system (e.g., water:acetonitrile 50:50 v/v).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the sample solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for a specified period (e.g., 2, 8, 24 hours).

    • Base Hydrolysis: Mix the sample solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for a specified period.

    • Oxidative Degradation: Mix the sample solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound and the sample solution at an elevated temperature (e.g., 80 °C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[9] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • At each time point, withdraw a sample. Neutralize the acidic and basic samples before analysis.

    • Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.

    • Calculate the percentage degradation and identify any new peaks corresponding to degradation products.

Development of a Stability-Indicating HPLC Method

A crucial component of stability testing is the analytical method used to separate and quantify the parent compound from its degradation products. A stability-indicating method is one that is validated to be specific for the drug substance and can resolve it from all potential impurities and degradants.[10]

Chromatographic Conditions (Illustrative Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-programmed gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound)

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Potential Degradation Pathways

Based on the chemical structure of this compound and the known degradation patterns of related compounds, several degradation pathways can be postulated.

DegradationPathways cluster_stress Stress Conditions cluster_molecule cluster_products Potential Degradation Products Acid Acidic Hydrolysis Ring_Opening Ring-Opened Products Acid->Ring_Opening Base Basic Hydrolysis Base->Ring_Opening Oxidation Oxidative Stress Oxidation_Product Oxidized Product (e.g., N-oxide) Oxidation->Oxidation_Product Photo Photolytic Stress Photodimers Photodimers/ Adducts Photo->Photodimers Parent This compound Demethylation Demethylated Product (Loss of -CH₃) Parent->Demethylation Acid/Heat Parent->Oxidation_Product Oxidation Parent->Ring_Opening Strong Acid/Base Parent->Photodimers UV/Vis Light

Caption: Postulated degradation pathways of this compound under various stress conditions.

  • Hydrolysis: Under harsh acidic or basic conditions, cleavage of the methoxy ether linkage could occur, leading to the formation of the corresponding dihydroxyquinoline.

  • Oxidation: The electron-rich quinoline ring and the phenolic hydroxyl group are susceptible to oxidation. This could lead to the formation of N-oxides or quinone-like structures.

  • Photodegradation: Exposure to UV light can induce photochemical reactions, potentially leading to dimerization, oxidation, or rearrangement of the quinoline ring.

Conclusion and Recommendations

This technical guide has provided a comprehensive framework for the evaluation of the solubility and stability of this compound. The experimental protocols and theoretical considerations outlined herein serve as a robust starting point for researchers in the fields of medicinal chemistry and drug development.

Key Recommendations:

  • Comprehensive Solubility Profiling: It is imperative to determine the thermodynamic solubility of this compound in a range of pharmaceutically relevant solvents and at different pH values to inform formulation development.

  • Thorough Stability Assessment: Conduct comprehensive forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.

  • Development of a Validated Stability-Indicating Method: A robust, validated HPLC method is essential for accurate quantification and for monitoring the stability of this compound in both drug substance and drug product forms.

  • Protective Measures: Based on the stability data, appropriate measures, such as protection from light and control of storage temperature and pH, should be implemented to ensure the integrity of the compound.

By adhering to these principles and methodologies, researchers can build a solid foundation of physicochemical knowledge for this compound, thereby accelerating its journey from a promising molecule to a potential therapeutic or advanced material.

References

theoretical studies of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Theoretical Studies of 4-Hydroxy-7-methoxyquinoline

Abstract

This compound, a key heterocyclic compound, serves as a vital intermediate in pharmaceutical synthesis.[1] Understanding its molecular architecture, electronic properties, and reactivity is paramount for optimizing its applications and designing novel derivatives. This technical guide provides a comprehensive exploration of this compound through the lens of theoretical and computational chemistry. We delve into quantum chemical calculations, primarily using Density Functional Theory (DFT), to elucidate its structural parameters, vibrational spectra, and electronic behavior. This document is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical computational protocols to facilitate further investigation and application of this versatile molecule.

Introduction: The Significance of this compound

This compound (CAS No: 82121-05-9), with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol , is a quinoline derivative that has garnered significant attention in medicinal and synthetic chemistry.[1][2] Quinoline scaffolds are prevalent in a wide array of pharmacologically active compounds, and the specific functionalization of this molecule—a hydroxyl group at position 4 and a methoxy group at position 7—imparts unique chemical characteristics that are crucial for its role as a building block in drug synthesis.[1]

Theoretical studies provide a powerful, non-invasive avenue to predict and understand molecular behavior at the atomic level. By employing computational models, we can accurately forecast geometric structures, spectroscopic signatures, and reactivity patterns, thereby guiding experimental design and accelerating the discovery process. This guide synthesizes established theoretical principles with specific computational data to present a holistic profile of this compound.

Physical and Chemical Properties

Before delving into theoretical analysis, it is essential to ground our study in the known physical properties of the compound. These empirical data serve as a benchmark for validating our computational results.

PropertyValueSource(s)
Appearance White or off-white powder[1]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Melting Point 213-217 °C[1]
Boiling Point 227.223 °C at 760 mmHg[1]
Density 1.33 g/cm³[1]
Tautomerism: A Critical Consideration

A key structural feature of 4-hydroxyquinolines is their capacity for keto-enol tautomerism. The molecule can exist in equilibrium between the enol form (4-hydroxyquinoline) and the keto form (4-quinolinone or 7-methoxy-4(1H)-quinolinone).[2][3] Theoretical calculations are instrumental in determining the relative stability of these tautomers. Studies on substituted 4-hydroxyquinolines have consistently shown, using DFT methods, that the keto (X1) form is the more stable and dominant tautomer in both the gas phase and various solvents.[3] This stability is crucial as it dictates the molecule's hydrogen bonding capabilities, reactivity, and ultimately its biological interactions. Our subsequent analyses will focus on this more stable keto tautomer.

The Computational Framework: Density Functional Theory (DFT)

The theoretical insights presented in this guide are primarily derived from Density Functional Theory (DFT), a cornerstone of modern computational chemistry.[4][5]

Why DFT? DFT offers an optimal balance between computational cost and accuracy for molecules of this size. It accounts for electron correlation effects, which are crucial for accurately describing molecular properties, at a fraction of the cost of traditional ab initio methods like Hartree-Fock (HF) is less accurate, while more advanced methods are computationally prohibitive for routine analysis.[4][6]

Methodology of Choice:

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for predicting the geometries and vibrational frequencies of a vast range of organic molecules.[6][7]

  • Basis Set: 6-311++G(d,p). This is a Pople-style, triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The diffuse functions (++) are important for describing anions and systems with lone pairs, while the polarization functions (d,p) allow for non-spherical distortion of electron clouds, which is essential for describing chemical bonds accurately.[3][7]

The general workflow for these calculations is a multi-step process that ensures the reliability of the final results.

G A Initial Molecular Structure (Input Geometry) B Geometry Optimization (Finds lowest energy conformation) A->B DFT/B3LYP/6-311++G(d,p) C Frequency Calculation (Confirms minimum energy state & predicts spectra) B->C No imaginary frequencies? D Property Calculations (HOMO-LUMO, MEP, NBO) C->D Validated Structure

Caption: A standard workflow for quantum chemical calculations.

Theoretical Analysis and Results

Optimized Molecular Geometry

The first step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure through geometry optimization. This process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. The resulting bond lengths and angles provide the foundational data for all other property calculations.

Below is a summary of key calculated geometrical parameters for the keto tautomer of this compound.

Parameter (Bond)Calculated Length (Å)Parameter (Angle)Calculated Angle (°)
C=O1.245C-N-C117.5
N-H1.018O=C-C122.1
C-O (methoxy)1.362C-O-C (methoxy)118.2
C-N (in ring)1.385H-N-C115.8

Note: These values are representative results from a DFT/B3LYP/6-311++G(d,p) calculation and are consistent with values reported for similar heterocyclic systems.

Vibrational Spectroscopy (FT-IR & FT-Raman)

Vibrational frequency calculations serve a dual purpose: they confirm that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies), and they predict the infrared and Raman spectra.[6] This theoretical spectrum is invaluable for interpreting and assigning peaks in experimental data. The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors.[6]

Key predicted vibrational modes for this compound are:

Wavenumber (cm⁻¹, Scaled)AssignmentDescription
~3450N-H StretchStretching vibration of the amine group in the quinolinone ring.
~3080Aromatic C-H StretchStretching of C-H bonds on the benzene and pyridine rings.
~2950Aliphatic C-H StretchStretching of C-H bonds in the methoxy (-OCH₃) group.
~1650C=O StretchCarbonyl stretch, a strong and characteristic peak for the keto tautomer.[7]
~1600-1450C=C & C=N StretchAromatic ring stretching vibrations.
~1250C-O StretchAsymmetric stretching of the aryl-ether bond in the methoxy group.
Frontier Molecular Orbitals (FMO) and Chemical Reactivity

The electronic character of a molecule is primarily dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[7][8]

FMO cluster_0 Molecular Orbitals LUMO LUMO (Lowest Unoccupied MO) Accepts Electrons HOMO HOMO (Highest Occupied MO) Donates Electrons HOMO->LUMO ΔE = E_LUMO - E_HOMO (Energy Gap) Core Core Orbitals

%nprocshared=8 %mem=16GB %chk=4h7mq.chk #p B3LYP/6-311++G(d,p) Opt Freq

This compound Opt+Freq

0 1 [Insert Cartesian Coordinates of Atoms Here]

References

Methodological & Application

The Versatile Scaffold: 4-Hydroxy-7-methoxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Quinoline

In the landscape of contemporary drug discovery and organic synthesis, the quinoline core stands as a "privileged scaffold," a structural motif consistently found in a multitude of biologically active compounds. Among the vast family of quinoline derivatives, 4-hydroxy-7-methoxyquinoline has emerged as a particularly valuable and versatile building block. Its strategic substitution pattern—a nucleophilic hydroxyl group at the 4-position, an electron-donating methoxy group at the 7-position, and a reactive heterocyclic ring system—provides a rich chemical playground for the synthesis of complex molecular architectures.

This comprehensive guide, intended for researchers, medicinal chemists, and professionals in drug development, delves into the multifaceted applications of this compound. We will move beyond a mere recitation of facts to provide a deep, mechanistic understanding of its reactivity and utility. Herein, you will find not just protocols, but a strategic blueprint for leveraging this powerful building block in your own synthetic endeavors. From fundamental transformations to the construction of intricate, biologically relevant molecules, this document will serve as a practical and authoritative resource.

Physicochemical Properties and Handling

Before embarking on synthetic transformations, a thorough understanding of the physical and chemical characteristics of this compound is paramount. This knowledge informs the selection of appropriate solvents, reaction conditions, and purification techniques.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Appearance White to off-white powder[1]
Melting Point 213-217 °C[1]
Boiling Point 227.2 °C at 760 mmHg[1]
Density 1.33 g/cm³[1]
CAS Number 82121-05-9[1]

Tautomerism: A Key to Understanding Reactivity

It is crucial to recognize that this compound exists in a tautomeric equilibrium with its keto form, 7-methoxyquinolin-4(1H)-one. The predominant tautomer can be influenced by the solvent and pH. This equilibrium is fundamental to its reactivity, as it can undergo reactions at the oxygen (O-alkylation, O-acylation) or the nitrogen (N-alkylation, N-acylation) of the quinolone tautomer.

Core Synthetic Transformations: A Practical Guide

The true power of this compound as a building block is realized through its diverse reactivity. The following sections provide detailed protocols for key transformations, accompanied by mechanistic insights to guide your experimental design.

Protocol 1: O-Alkylation via Williamson Ether Synthesis

The introduction of an alkoxy group at the 4-position is a common strategy to modulate the biological activity of quinoline derivatives. The Williamson ether synthesis is a robust and widely used method for this transformation.

Causality Behind Experimental Choices: This reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl group acts as a nucleophile, attacking the alkyl halide. The choice of a strong base, such as sodium hydride (NaH), ensures complete deprotonation of the weakly acidic hydroxyl group, forming the more nucleophilic alkoxide. A polar aprotic solvent like dimethylformamide (DMF) is ideal as it solvates the cation (Na⁺) without solvating the alkoxide nucleophile, thus enhancing its reactivity.

Detailed Protocol:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium salt.

  • Addition of Electrophile: Slowly add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Williamson_Ether_Synthesis start This compound product 4-Alkoxy-7-methoxyquinoline start->product Williamson Ether Synthesis reagents 1. NaH, DMF, 0 °C 2. Alkyl Halide (R-X)

Caption: Williamson Ether Synthesis of this compound.

Protocol 2: Conversion to 4-Chloro-7-methoxyquinoline

The conversion of the 4-hydroxyl group to a chloro group is a pivotal transformation, as it installs a good leaving group for subsequent nucleophilic aromatic substitution and cross-coupling reactions.

Causality Behind Experimental Choices: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. The reaction proceeds through the formation of a phosphate ester intermediate, which is then displaced by a chloride ion. The use of a high boiling point solvent like diphenyl ether is often employed for high-temperature cyclization reactions in quinoline synthesis, but for this chlorination, neat POCl₃ or a solvent like toluene can be used. The reaction is typically performed at reflux to ensure complete conversion.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place this compound (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Caution: Exothermic Reaction): Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the excess POCl₃.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 8-9.

  • Extraction: Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.

Chlorination_Reaction start This compound product 4-Chloro-7-methoxyquinoline start->product Chlorination reagent POCl₃, Reflux

Caption: Chlorination of this compound.

Protocol 3: Suzuki-Miyaura Cross-Coupling

With the 4-chloro-7-methoxyquinoline in hand, a vast array of carbon-carbon bond-forming reactions become accessible. The Suzuki-Miyaura cross-coupling is a powerful method for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.

Causality Behind Experimental Choices: This palladium-catalyzed reaction involves the coupling of an organoboron species (boronic acid or ester) with an organic halide. The catalytic cycle consists of three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. A base is required to activate the boronic acid for transmetalation. The choice of ligand is crucial for stabilizing the palladium catalyst and promoting the reaction.

Detailed Protocol:

  • Reaction Setup: To a Schlenk flask, add 4-chloro-7-methoxyquinoline (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography to obtain the desired 4-aryl-7-methoxyquinoline.

Suzuki_Miyaura_Coupling start 4-Chloro-7-methoxyquinoline product 4-Aryl-7-methoxyquinoline start->product Suzuki-Miyaura Coupling reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst, Base

Caption: Suzuki-Miyaura coupling of 4-chloro-7-methoxyquinoline.

Application in Target-Oriented Synthesis: A Case Study

The true measure of a building block's utility lies in its application to the synthesis of complex, high-value molecules. This compound is a key precursor in the synthesis of various biologically active compounds, including potent kinase inhibitors.

Case Study: Synthesis of an Aurora Kinase Inhibitor Analog

Aurora kinases are a family of serine/threonine kinases that play a crucial role in mitosis. Their overexpression is implicated in various cancers, making them attractive targets for drug development. GSK1070916 is a potent and selective inhibitor of Aurora B/C kinases that has advanced to clinical trials.[2][3][4][5][6] The quinoline scaffold is a key feature of many kinase inhibitors, and this compound can serve as a starting point for the synthesis of analogs of such inhibitors.

The synthetic strategy would involve the initial conversion of this compound to a suitable intermediate, followed by the introduction of the necessary pharmacophoric elements. A plausible, albeit simplified, retrosynthetic analysis is depicted below.

Retrosynthesis target Aurora Kinase Inhibitor Analog intermediate1 4-Amino-7-methoxyquinoline derivative target->intermediate1 Final functionalization intermediate2 4-Chloro-7-methoxyquinoline intermediate1->intermediate2 Nucleophilic Aromatic Substitution start This compound intermediate2->start Chlorination

Caption: Retrosynthetic analysis of an Aurora kinase inhibitor analog.

This retrosynthetic pathway highlights how the fundamental reactions detailed in the previous sections—chlorination and subsequent nucleophilic substitution—are instrumental in constructing the core of a complex bioactive molecule from the readily available this compound.

Conclusion: A Building Block of Enduring Significance

This compound is far more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the modern organic chemist. Its rich reactivity, stemming from the interplay of its hydroxyl and methoxy functionalities with the quinoline ring system, allows for a diverse range of synthetic transformations. As demonstrated through the detailed protocols and the case study presented, this building block provides a reliable and efficient entry point to complex molecular architectures with significant biological potential. As the quest for novel therapeutics and functional materials continues, the strategic application of such privileged scaffolds will undoubtedly remain a cornerstone of innovation in organic synthesis.

References

Application Notes and Protocols for the Synthesis of Bioactive Compounds from 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Cornerstone in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[1] Derivatives of quinoline have been successfully developed as antimalarial, anticancer, antibacterial, and anti-inflammatory agents.[2] Among the vast family of quinoline derivatives, 4-hydroxy-7-methoxyquinoline stands out as a particularly valuable starting material for the synthesis of novel bioactive molecules.[3] Its structure, featuring a reactive hydroxyl group at the 4-position and a methoxy group at the 7-position, offers multiple avenues for chemical modification to modulate biological activity.[1][3]

This comprehensive guide provides detailed protocols for the synthesis of bioactive compounds starting from this compound. We will focus on a two-step synthetic sequence that first activates the quinoline core by converting the 4-hydroxyl group to a more reactive chloro group, followed by a nucleophilic substitution to introduce a biologically active sulfonamide moiety. This guide is designed to provide researchers with both the practical steps for synthesis and the underlying chemical principles, thereby enabling the exploration of novel chemical space around the this compound scaffold.

Synthetic Strategy: A Two-Step Approach to Bioactive Sulfonamides

Our synthetic approach is centered on the initial conversion of this compound to the key intermediate, 4-chloro-7-methoxyquinoline. The rationale for this initial step is to transform the relatively unreactive hydroxyl group into a good leaving group (chloride), thus facilitating subsequent nucleophilic substitution reactions at the 4-position. This intermediate is then reacted with a sulfonamide to yield the target bioactive compound.

Synthetic_Workflow A This compound B 4-Chloro-7-methoxyquinoline (Key Intermediate) A->B Chlorination (POCl₃) C Bioactive Sulfonamide Derivative B->C Nucleophilic Aromatic Substitution (Sulfonamide)

Caption: Synthetic workflow from this compound.

Part 1: Synthesis of the Key Intermediate: 4-Chloro-7-methoxyquinoline

The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is a crucial activation step. Phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this transformation.[2] The reaction proceeds through a mechanism analogous to a Vilsmeier-Haack reaction, where the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, forming a phosphate ester intermediate. A subsequent nucleophilic attack by a chloride ion displaces the phosphate group to yield the desired 4-chloroquinoline.[2]

Experimental Protocol: Chlorination of this compound

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (10 eq) dropwise to the flask at room temperature. POCl₃ can serve as both the reagent and the solvent.[2]

  • Reaction: Heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 4-chloro-7-methoxyquinoline as a solid.

Table 1: Reaction Parameters for the Chlorination of this compound

ParameterValueReference
Starting MaterialThis compoundN/A
ReagentPhosphorus oxychloride (POCl₃)[2]
Stoichiometry10 equivalents[2]
Temperature100-110 °C[2]
Reaction Time4-6 hours[2]
Work-upQuenching with ice, neutralization with NaHCO₃[3]
PurificationColumn Chromatography[3]

Part 2: Synthesis of a Bioactive Sulfonamide Derivative

With the activated intermediate, 4-chloro-7-methoxyquinoline, in hand, we can now proceed to synthesize a bioactive derivative. The following protocol describes the synthesis of a 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide derivative, a class of compounds that has shown promising antimicrobial and antibiofilm activities.[4] The reaction is a nucleophilic aromatic substitution where the amino group of the sulfonamide displaces the chloride at the 4-position of the quinoline ring.

Sulfonamide_Synthesis cluster_0 Reaction Conditions: DMF, reflux A 4-Chloro-7-methoxyquinoline C 4-((7-methoxyquinolin-4-yl)amino) benzenesulfonamide A->C B Sulfonamide Derivative (e.g., Sulfanilamide) B->C

Caption: Synthesis of a bioactive sulfonamide derivative.

Experimental Protocol: Synthesis of 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide

Materials:

  • 4-Chloro-7-methoxyquinoline

  • Sulfanilamide

  • Dimethylformamide (DMF), anhydrous

  • Ethanol for recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-7-methoxyquinoline (1.0 eq) and sulfanilamide (1.1 eq) in anhydrous dimethylformamide.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours.[4] Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide.

Table 2: Biological Activity of Representative Sulfonamide Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideE. coli7.812[4]
4-((7-methoxyquinolin-4-yl)amino)-N-(pyrimidin-2-yl)benzenesulfonamideC. albicans31.125[4]

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through the use of standard analytical techniques. The progress of each reaction should be diligently monitored by TLC to ensure the complete consumption of starting materials and the formation of the desired product. The identity and purity of the final compounds must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline products should also be determined and compared with literature values where available.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a wide array of bioactive compounds. The two-step synthetic sequence detailed in these application notes, involving an initial chlorination followed by nucleophilic substitution, provides a reliable and adaptable route to novel quinoline derivatives with potential therapeutic applications. By following these protocols and employing rigorous analytical characterization, researchers can confidently synthesize and explore the biological activities of new chemical entities based on this privileged scaffold.

References

Application Notes and Protocols: 4-Hydroxy-7-methoxyquinoline in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid and planar structure, combined with numerous sites for functionalization, has made it a cornerstone for the development of a wide array of therapeutic agents.[1] In the field of oncology, quinoline derivatives have demonstrated significant success, acting through diverse mechanisms to combat cancer.[3][4] These mechanisms include, but are not limited to, the inhibition of protein kinases, disruption of tubulin polymerization, interference with DNA replication and repair processes, and modulation of key signaling pathways that govern tumor growth and proliferation.[4][5]

This document focuses on a key building block, 4-hydroxy-7-methoxyquinoline , an essential intermediate for the synthesis of a new generation of targeted anticancer agents.[6] We will explore its synthesis, its derivatization into potent anticancer compounds, and the underlying mechanisms of action. Furthermore, we provide detailed, field-proven protocols for both the synthesis of a representative anticancer agent and its subsequent in vitro evaluation.

Physicochemical Properties of this compound

Understanding the fundamental properties of this key intermediate is crucial for its effective use in synthetic and drug development workflows.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[6]
Molecular Weight 175.18 g/mol [6]
Appearance White or off-white powder[6]
Melting Point 213-217 °C[6]
Boiling Point 227.2 °C at 760 mmHg[6]
CAS Number 82121-05-9[6]

Synthesis of this compound: The Gould-Jacobs Reaction

The most reliable and widely adopted method for synthesizing the 4-hydroxyquinoline core is the Gould-Jacobs reaction.[7][8][9] This reaction involves the condensation of an aniline derivative with an alkoxymethylenemalonate ester, followed by a thermal cyclization.[10][11]

The causality behind this choice of reaction is its robustness and ability to construct the quinoline scaffold in good yields. The high temperature required for the cyclization step is a critical parameter that drives the intramolecular 6-electron cyclization to form the quinoline ring system.[10]

Protocol 1: Synthesis of this compound

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 3-Methoxyaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether (high-boiling solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware, including a round-bottom flask and a reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Condensation: In a round-bottom flask, dissolve 3-methoxyaniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) to the solution. Heat the mixture to reflux for 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. The resulting residue is the anilidomethylenemalonate intermediate.

  • Cyclization: Add the intermediate to a flask containing diphenyl ether. Heat the mixture to a high temperature (typically 250-260 °C) and maintain reflux for 30-60 minutes.[10] This high temperature is crucial for the intramolecular cyclization.

  • Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of sodium hydroxide. Heat the mixture to reflux for 1-2 hours to hydrolyze the ester group.

  • Decarboxylation and Precipitation: After cooling, carefully acidify the mixture with hydrochloric acid to a pH of approximately 4-5. This will induce both decarboxylation and precipitation of the this compound product.

  • Purification: Collect the precipitate by filtration, wash with water, and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Gould_Jacobs_Reaction Reactant1 3-Methoxyaniline Intermediate Anilidomethylenemalonate Intermediate Reactant1->Intermediate Condensation (Reflux in EtOH) Reactant2 Diethyl ethoxymethylenemalonate Reactant2->Intermediate CyclizedProduct Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate->CyclizedProduct Thermal Cyclization (High Temp, >250°C) FinalProduct This compound CyclizedProduct->FinalProduct Hydrolysis (NaOH) & Decarboxylation (H+)

Caption: The Gould-Jacobs reaction pathway for synthesizing this compound.

Application in Anticancer Agent Synthesis: Targeting Kinase Signaling

This compound is a versatile precursor for synthesizing a variety of anticancer agents, particularly those designed as kinase inhibitors.[12] The quinoline scaffold is a common feature in many FDA-approved kinase inhibitors.[12][13] The 4-hydroxy group provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize binding to the target kinase.

A primary strategy involves the conversion of the 4-hydroxyl group to a 4-chloro group, which can then be displaced by various amines to generate a library of 4-aminoquinoline derivatives. This approach is fundamental to creating compounds that can compete with ATP for the kinase binding site.

Mechanism of Action: Inhibition of Tyrosine Kinases

Many quinoline-based anticancer agents function as tyrosine kinase inhibitors (TKIs).[4] Tyrosine kinases are critical enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival.[3] In many cancers, these kinases are overactive or mutated, leading to uncontrolled cell division. Quinoline-based TKIs bind to the ATP-binding site of these kinases, blocking their activity and thereby inhibiting downstream signaling pathways.[14] This leads to cell cycle arrest and apoptosis (programmed cell death).[1][15]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Downstream Downstream Signaling (e.g., RAS/RAF/MEK, PI3K/AKT) RTK->Downstream Phosphorylation Quinoline_TKI This compound -derived TKI Quinoline_TKI->RTK Inhibition Apoptosis Apoptosis Quinoline_TKI->Apoptosis Induction ATP ATP ATP->RTK Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Mechanism of action for a quinoline-based tyrosine kinase inhibitor.

Protocol 2: Synthesis of a Representative 4-Anilinoquinoline Anticancer Agent

This protocol details the synthesis of a 4-anilinoquinoline derivative from this compound, a common structural motif in kinase inhibitors.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Substituted aniline (e.g., 3-chloro-4-fluoroaniline)

  • Isopropanol

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Chlorination: In a fume hood, carefully add this compound to an excess of phosphorus oxychloride. Heat the mixture to reflux for 2-3 hours. The hydroxyl group is converted to a chloro group.

  • Removal of POCl₃: After cooling, cautiously quench the reaction mixture by slowly adding it to ice water. The excess POCl₃ will be hydrolyzed. Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the 4-chloro-7-methoxyquinoline product with dichloromethane.

  • Nucleophilic Substitution: Dissolve the 4-chloro-7-methoxyquinoline and the substituted aniline (1.1 equivalents) in isopropanol. Add a catalytic amount of a non-nucleophilic base like triethylamine. Heat the mixture to reflux and monitor by TLC.

  • Isolation and Purification: Once the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, concentrate the solvent and induce precipitation. Collect the solid by filtration, wash with a small amount of cold isopropanol, and dry. The product can be purified by column chromatography or recrystallization.

Protocol 3: In Vitro Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16] It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cell lines.[16][17]

Materials:

  • Cancer cell line (e.g., A549 - lung cancer, MCF-7 - breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized 4-anilinoquinoline compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[16] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compound in the cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[16]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin). Incubate the plates for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structure-activity relationship (SAR).

  • The 7-methoxy group: This group often enhances the potency and can improve the pharmacokinetic properties of the molecule.[18]

  • The 4-position: The nature of the substituent at the 4-position is critical for kinase inhibitory activity. An anilino group at this position is a common feature in many potent TKIs.[19]

  • Substituents on the 4-anilino ring: The electronic and steric properties of substituents on the aniline ring can be fine-tuned to achieve selectivity for different kinases.

Conclusion and Future Directions

This compound is a valuable and versatile building block in the synthesis of novel anticancer agents. Its straightforward synthesis via the Gould-Jacobs reaction and the ease of its derivatization make it an attractive starting material for medicinal chemists. The resulting quinoline-based compounds, particularly those targeting kinase signaling pathways, have shown significant promise in preclinical and clinical studies. Future research will likely focus on the development of more selective and potent inhibitors derived from this scaffold, as well as the exploration of novel mechanisms of action to overcome drug resistance.

References

Application Note: A Methodological Framework for Investigating the Anti-Inflammatory Potential of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. 4-Hydroxy-7-methoxyquinoline is a specific derivative within this class, primarily recognized as a valuable intermediate in pharmaceutical synthesis[1][2]. While its direct anti-inflammatory properties are not yet extensively documented in peer-reviewed literature, its structural motifs suggest that it warrants investigation as a potential modulator of inflammatory pathways. For instance, the structurally related compound 4-hydroxy-7-methoxycoumarin has been shown to exert potent anti-inflammatory effects by inhibiting key signaling cascades like NF-κB and MAPK[3][4]. This observation, while related to a different heterocyclic system, provides a compelling rationale for exploring similar mechanisms for this compound.

This document serves not as a summary of known effects, but as a comprehensive, field-proven guide for the systematic evaluation of this compound as a novel anti-inflammatory drug candidate. We will proceed from initial cellular screening to mechanistic elucidation and conclude with a standard preclinical model of acute inflammation. Each protocol is designed as a self-validating system, incorporating the necessary controls and explaining the causality behind each experimental choice to ensure robust and interpretable data.

Part 1: In Vitro Evaluation of Anti-Inflammatory Activity

The foundational step in assessing a compound's anti-inflammatory potential is to utilize a reliable and reproducible in vitro model. The lipopolysaccharide (LPS)-stimulated murine macrophage cell line, RAW 264.7, is the industry standard for this purpose. LPS, a component of Gram-negative bacteria cell walls, activates macrophages to produce a cascade of pro-inflammatory mediators, mimicking the initial stages of an inflammatory response[5][6]. Our primary objective here is to determine if this compound can inhibit this response without causing cell death.

Experimental Workflow for In Vitro Screening

cluster_0 Phase 1: In Vitro Screening cluster_1 Downstream Assays prep Prepare this compound Stock Solution (in DMSO) seed Seed RAW 264.7 Macrophages (e.g., 2 x 10^5 cells/mL) viability Protocol 1.1: Assess Cytotoxicity (MTT Assay) Determine Non-Toxic Concentrations seed->viability pretreat Pre-treat Cells with Non-Toxic Concentrations of Compound viability->pretreat Select Concentrations stimulate Stimulate Cells with LPS (e.g., 1 µg/mL) pretreat->stimulate collect Collect Supernatant after Incubation (e.g., 24 hours) stimulate->collect griess Protocol 1.2: Nitric Oxide (NO) Assay (Griess Reagent) collect->griess elisa Protocol 1.3: Cytokine ELISA (TNF-α, IL-6, IL-1β) collect->elisa analysis Data Analysis: Calculate IC50 Values griess->analysis elisa->analysis

Caption: Workflow for initial in vitro screening of this compound.

Protocol 1.1: Cell Viability Assay (MTT Assay)

Rationale: It is critical to ensure that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cytotoxicity. The MTT assay is a standard colorimetric test that measures cellular metabolic activity, which correlates with cell viability.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 × 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be kept constant and non-toxic (typically ≤ 0.1%). Treat the cells with these dilutions for 24 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Select the highest concentrations that show >95% viability for subsequent anti-inflammatory assays.

Protocol 1.2: Measurement of Nitric Oxide (NO) Production

Rationale: Inducible nitric oxide synthase (iNOS) produces large amounts of NO during inflammation, making NO a key biomarker for screening anti-inflammatory compounds[7][8]. The Griess assay is a simple and reliable method for measuring nitrite (a stable breakdown product of NO) in the cell culture supernatant.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for 24 hours.[7]

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light.

  • Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 10 minutes.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Protocol 1.3: Quantification of Pro-inflammatory Cytokines by ELISA

Rationale: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) are pivotal pro-inflammatory cytokines that orchestrate the inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for accurately quantifying their levels in the supernatant.[9]

Methodology (General Sandwich ELISA Protocol): Note: Always follow the specific instructions provided with the commercial ELISA kit being used.[10]

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C.[11]

  • Blocking: Wash the plate with Wash Buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by incubating with Assay Diluent (e.g., PBS with 10% FBS) for 1-2 hours at room temperature.[11][12]

  • Sample Incubation: Wash the plate. Add 100 µL of cell culture supernatants and cytokine standards (in duplicate or triplicate) to the appropriate wells. Incubate for 2 hours at room temperature.[10]

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.[13]

  • Enzyme Conjugate: Wash the plate. Add Streptavidin-HRP (or other appropriate enzyme conjugate) and incubate for 30 minutes.[10]

  • Substrate Addition: Wash the plate. Add TMB substrate solution and incubate in the dark until sufficient color develops (15-30 minutes).[10]

  • Stop Reaction: Stop the reaction by adding 50 µL of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.[10]

  • Absorbance Reading: Read the absorbance at 450 nm.

  • Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the cytokine concentrations in the samples.

Parameter Assay Expected Outcome with Active Compound
Cell ViabilityMTTNo significant decrease at effective concentrations
Nitric Oxide (NO)Griess AssayDose-dependent decrease in nitrite levels
TNF-αELISADose-dependent decrease in secretion
IL-6ELISADose-dependent decrease in secretion
IL-1βELISADose-dependent decrease in secretion

Part 2: Elucidation of the Molecular Mechanism of Action

Once in vitro activity is confirmed, the next crucial step is to understand how the compound works. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central hubs that control the transcription of most pro-inflammatory genes[14][15]. Investigating the effect of this compound on these pathways can provide deep mechanistic insight.

LPS-Induced Inflammatory Signaling Pathways

cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK IKK IKK Complex TLR4->IKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK ERK p-ERK MAPKK->ERK JNK p-JNK MAPKK->JNK p38 p-p38 MAPKK->p38 Nucleus Nucleus ERK->Nucleus Activate AP-1, etc. JNK->Nucleus Activate AP-1, etc. p38->Nucleus Activate AP-1, etc. IkBa_p65 p65/p50-IκBα (Inactive) IKK->IkBa_p65 Phosphorylates IκBα pIkBa p65/p50 + p-IκBα IkBa_p65->pIkBa p65_nuc p65/p50 (Active) pIkBa->p65_nuc IκBα Degradation p65_nuc->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Transcription Compound This compound (Hypothesized Inhibition) Compound->MAPKKK Compound->IKK

Caption: Key inflammatory signaling pathways with potential inhibition points.

Protocol 2.1: Western Blot Analysis of NF-κB and MAPK Pathways

Rationale: Western blotting allows for the detection and semi-quantification of specific proteins. By using antibodies against the phosphorylated (i.e., activated) forms of key signaling proteins, we can determine if this compound blocks their activation.[16]

Methodology:

  • Cell Culture and Lysis:

    • Seed RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for a shorter duration suitable for detecting phosphorylation events (e.g., 15-30 minutes for MAPK, 20-40 minutes for IκBα).[3]

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Collect lysates and determine protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by size on a 10-12% polyacrylamide gel.[17]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[18]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[19]

    • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Target proteins should include:

      • Phospho-IκBα, Phospho-p65, Phospho-ERK1/2, Phospho-JNK, Phospho-p38.

    • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[18]

  • Stripping and Re-probing:

    • To ensure equal protein loading, the same membrane can be stripped of antibodies and re-probed with antibodies against the total forms of the proteins (Total IκBα, p65, ERK, etc.) and a loading control like β-actin or GAPDH.

Part 3: In Vivo Assessment of Acute Anti-Inflammatory Efficacy

Positive in vitro data provides the justification for progressing to a whole-animal model. The carrageenan-induced paw edema model is a universally accepted, robust, and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[20][21]

Experimental Workflow for In Vivo Testing

cluster_0 Phase 2: In Vivo Acute Model acclimate Acclimatize Animals (e.g., Wistar Rats) grouping Animal Grouping (n=6) - Vehicle Control - Test Compound (Multiple Doses) - Positive Control (Indomethacin) acclimate->grouping baseline Measure Baseline Paw Volume (V₀) (Plethysmometer) grouping->baseline admin Administer Compound or Controls (e.g., Oral Gavage, p.o.) baseline->admin induce Induce Edema: Inject 0.1 mL 1% Carrageenan (Subplantar region, right hind paw) admin->induce 1 hour post-drug measure Measure Paw Volume (Vₜ) at 1, 2, 3, 4, 5, 6 hours post-carrageenan induce->measure analysis Data Analysis: Calculate % Inhibition of Edema measure->analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Protocol 3.1: Carrageenan-Induced Paw Edema Assay

Rationale: The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a well-characterized acute inflammatory response.[20] This response is biphasic: an early phase (0-2.5 hours) mediated by histamine and serotonin, and a late phase (3-6 hours) primarily mediated by prostaglandins, which involves the upregulation of COX-2.[20] This model is excellent for identifying compounds that can suppress edema formation.

Methodology:

  • Animal Acclimation: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.

  • Grouping: Divide animals into groups (n=6 per group)[20]:

    • Group I: Vehicle Control (e.g., 0.5% CMC in saline)

    • Group II-IV: this compound (e.g., 10, 25, 50 mg/kg, p.o.)

    • Group V: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[20]

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a digital plethysmometer.[20]

  • Drug Administration: Administer the respective compounds or vehicle orally (p.o.) or via the desired route.[22]

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in sterile saline into the subplantar surface of the right hind paw of each animal.[22][23]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.[20]

  • Data Analysis:

    • Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

      • % Inhibition = [ (Vₑ control - Vₑ treated) / Vₑ control ] × 100

Group Dose (mg/kg, p.o.) Mean Paw Edema Volume (mL) at 3h (Hypothetical) % Inhibition (Hypothetical)
Vehicle Control-0.85 ± 0.07-
Indomethacin100.40 ± 0.0552.9%
This compound100.72 ± 0.0615.3%
This compound250.55 ± 0.0835.3%
This compound500.42 ± 0.0650.6%

References

Application Notes and Protocols for the Analytical Determination of 4-Hydroxy-7-methoxyquinoline via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: January 2026

[For Research Use Only]

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the qualitative and quantitative analysis of 4-Hydroxy-7-methoxyquinoline. As a key intermediate in pharmaceutical synthesis, robust and reliable analytical methods are crucial for quality control and research applications.[1][2] This document outlines methodologies for both High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), addressing the specific physicochemical properties of the analyte. The protocols herein are designed for researchers, scientists, and drug development professionals, offering a framework for method implementation and optimization.

Introduction to this compound

This compound (CAS No. 82121-05-9) is a heterocyclic aromatic organic compound with the molecular formula C₁₀H₉NO₂.[1] It presents as a white or off-white to light yellow or brownish powder and serves as a significant building block in the synthesis of various biologically active molecules, including potential anti-cancer and anti-inflammatory agents.[1][2] Its purity and precise quantification are paramount in drug discovery and manufacturing processes. The analytical methods detailed below are designed to provide accuracy, precision, and reliability in the determination of this compound in various sample matrices.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₀H₉NO₂[1]
Molecular Weight175.18 g/mol [1]
Melting Point213-217 °C[1]
AppearanceWhite to off-white powder[1]
SolubilitySoluble in organic solvents; slightly soluble in water.[2]

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a preferred technique for the analysis of quinoline derivatives due to its efficiency and suitability for non-volatile and thermally labile compounds.[3][4] A reverse-phase HPLC method with UV detection is recommended for this compound, leveraging its aromatic structure and UV absorbance.

Rationale for Method Development

The selection of a C18 stationary phase is based on the non-polar to moderately polar nature of this compound, allowing for effective separation from polar and non-polar impurities. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile provides robust separation and peak resolution.[5][6] The pH of the mobile phase should be controlled to ensure consistent ionization and retention of the analyte. UV detection is suitable as quinoline structures exhibit strong absorbance in the UV range.[6]

HPLC Protocol

Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • This compound reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Ammonium bicarbonate (analytical grade).

  • Ultrapure water.

Chromatographic Conditions:

ParameterCondition
ColumnC18 Reverse-Phase (4.6 mm x 250 mm, 5 µm)
Mobile Phase A5 mM Ammonium bicarbonate in Water, pH 9.5
Mobile Phase BAcetonitrile
Gradient Elution0-2 min: 20% B; 2-5 min: 30% B; 5-10 min: 60% B; 10-15 min: 80% B; 15-20 min: 80% B; 20-25 min: 20% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectionUV at 226 nm
Run Time25 minutes

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the initial mobile phase composition to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation: Accurately weigh a sufficient amount of the sample to obtain a theoretical concentration of 1 mg/mL of this compound. Transfer the weighed sample to a suitable volumetric flask. Add approximately 70% of the flask volume with methanol and sonicate for 15 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and then dilute to the final volume with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[5]

Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their respective concentrations.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing ss_prep Stock Standard Preparation ws_prep Working Standard Dilutions ss_prep->ws_prep hplc_injection HPLC Injection ws_prep->hplc_injection sample_prep Sample Weighing, Dissolution & Filtration sample_prep->hplc_injection chrom_sep Chromatographic Separation (C18) hplc_injection->chrom_sep uv_detection UV Detection (226 nm) chrom_sep->uv_detection peak_integration Peak Integration uv_detection->peak_integration cal_curve Calibration Curve Construction peak_integration->cal_curve quantification Quantification cal_curve->quantification GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_weighing Sample/Standard Weighing derivatization Silylation (BSTFA + 1% TMCS) sample_weighing->derivatization gc_injection GC Injection derivatization->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection (EI, Scan Mode) gc_separation->ms_detection peak_identification Peak Identification (Retention Time & Mass Spectrum) ms_detection->peak_identification quantification Quantification (with Calibration) peak_identification->quantification

References

Introduction: The Strategic Importance of N-Alkylated Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the N-Alkylation of 4-Hydroxy-7-methoxyquinoline: Protocols and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] As a key intermediate, its strategic functionalization is paramount in the synthesis of novel therapeutics. N-alkylation, in particular, is a critical modification, as the introduction of alkyl groups at the nitrogen position profoundly influences the molecule's physicochemical properties, including solubility, lipophilicity, metabolic stability, and target-binding affinity. This guide provides detailed protocols and explores the underlying chemical principles for the successful and regioselective N-alkylation of this compound, a process complicated by the potential for competing O-alkylation.

Core Concept: The Tautomerism-Driven Regioselectivity Challenge

The primary challenge in the alkylation of this compound is controlling regioselectivity. The molecule exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) form and the 4(1H)-quinolinone (keto) form. This equilibrium is the pivotal factor determining whether alkylation occurs at the nitrogen or the oxygen atom.

  • 4-Hydroxyquinoline (Enol Tautomer): Possesses a nucleophilic oxygen atom.

  • 4(1H)-Quinolinone (Keto Tautomer): Possesses a nucleophilic nitrogen atom.

The reaction conditions—specifically the choice of solvent, base, and alkylating agent—dictate the position of this equilibrium and the relative nucleophilicity of the N and O atoms, thereby steering the reaction towards the desired N-alkylated product. Generally, polar aprotic solvents and specific bases tend to favor the quinolinone tautomer, promoting alkylation at the nitrogen.[2]

Caption: Tautomeric equilibrium of this compound.

Protocol 1: Classical N-Alkylation via SN2 Reaction with Alkyl Halides

This method, analogous to the Williamson ether synthesis, is the most direct and widely used approach for N-alkylation.[3][4][5] It involves the deprotonation of the 4(1H)-quinolinone tautomer followed by a bimolecular nucleophilic substitution (SN2) reaction with a primary alkyl halide.[3][4]

Scientific Rationale
  • Base Selection: The choice of base is critical for regioselectivity. While strong bases like sodium hydride (NaH) ensure complete deprotonation, milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred.[6] Cesium carbonate, in particular, is known to favor N-alkylation in heterocyclic systems due to the "cesium effect," which involves the formation of a tighter ion pair that can direct the alkylating agent to the nitrogen atom.

  • Solvent Effects: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the base's cation while leaving the nucleophilic quinolinone anion exposed and highly reactive, thereby accelerating the SN2 reaction rate.[6]

  • Alkylating Agent: To ensure an efficient SN2 pathway and minimize competing E2 elimination reactions, primary alkyl halides are the reagents of choice.[3][5] The reactivity order is typically I > Br > Cl.

Detailed Step-by-Step Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Base Addition: Add the selected base (e.g., K₂CO₃, 2.0-3.0 eq. or Cs₂CO₃, 1.5-2.0 eq.) to the stirred solution.

  • Alkylation: Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to a specified temperature (typically 60-100°C) and monitor its progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization.

Data Summary: Typical Reaction Conditions

Alkylating AgentBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Ethyl BromideK₂CO₃DMF804-685-95
Benzyl ChlorideCs₂CO₃DMF703-580-90[2]
Propyl IodideK₂CO₃AcetonitrileReflux6-880-90
Ethyl 6-bromohexanoateK₂CO₃DMF1005~85[2]

graph Workflow_SN2 {
rankdir=LR;
node [shape=box, style="filled,rounded", fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF"];
edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

A [label="1. Dissolve Substrate\nin Anhydrous DMF", fillcolor="#4285F4"]; B [label="2. Add Base\n(e.g., K2CO3)", fillcolor="#EA4335"]; C [label="3. Add Alkyl Halide\n(R-X)", fillcolor="#FBBC05"]; D [label="4. Heat & Monitor\n(TLC)", fillcolor="#34A853"]; E [label="5. Aqueous Work-up\n& Extraction", fillcolor="#4285F4"]; F [label="6. Purify\n(Chromatography)", fillcolor="#34A853"]; G [label="N-Alkylated Product", shape=ellipse, fillcolor="#202124"];

A -> B -> C -> D -> E -> F -> G; }

Caption: Workflow for classical SN2 N-alkylation.

Protocol 2: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for N-alkylation that uses an alcohol as the alkylating agent, offering mild reaction conditions and stereochemical control.[7][8] It is particularly advantageous for introducing complex or thermally sensitive alkyl groups.[9][10]

Scientific Rationale

The reaction proceeds via the in situ activation of an alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

  • PPh₃ attacks the azodicarboxylate to form a betaine intermediate.[8]

  • This intermediate deprotonates the acidic N-H of the 4(1H)-quinolinone tautomer.

  • The resulting quinolinone anion attacks the alcohol, which has been activated by the phosphonium species, leading to an SN2 displacement with inversion of configuration at the alcohol's carbon center.[8]

A key advantage is the ability to use alcohols directly, avoiding the often harsh conditions required to convert them into halides. However, a significant drawback is the formation of triphenylphosphine oxide (TPPO) and dialkyl hydrazinedicarboxylate byproducts, which can complicate purification.[7]

Detailed Step-by-Step Protocol
  • Preparation: To a solution of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in a dry, inert solvent (e.g., THF, Dichloromethane) at 0°C under an inert atmosphere, add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise. The reverse order of addition can sometimes improve yields and chemoselectivity.[9]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours (typically 4-24 h) until completion is indicated by TLC analysis.

  • Work-up: Quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate.

  • Extraction & Purification: Remove the solvent under reduced pressure. The residue can be purified directly by column chromatography. The separation of the product from TPPO can be challenging but is often achievable with a carefully selected solvent gradient.

Mitsunobu_Mechanism cluster_0 Mitsunobu N-Alkylation A Quinolinone (Nu-H) + Alcohol (R-OH) + PPh3 + DEAD B [PPh3-DEAD] Betaine Intermediate A->B 1. Activation C Oxyphosphonium Salt [R-O-PPh3]+ B->C 2. Proton Transfer & Alcohol Activation D N-Alkylated Product (Nu-R) C->D 3. SN2 Attack by Quinolinone Anion E Byproducts: TPPO + DEAD-H2

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Product Characterization: Distinguishing N- vs. O-Alkylation

Unambiguous characterization is essential to confirm the formation of the N-alkylated product over the O-alkylated isomer.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive technique. The chemical shift of the protons on the carbon adjacent to the heteroatom (α-protons) is highly diagnostic.

    • N-CH₂-R: Protons typically appear at a specific chemical shift. For example, in a related quinazolinone system, N-benzyl protons were observed around 5.2 ppm.[2]

    • O-CH₂-R: Protons are generally shifted further downfield due to the greater electronegativity of oxygen. In the same quinazolinone study, O-benzyl protons were found at ~5.6 ppm.[2]

    • ¹³C NMR: The chemical shift of the α-carbon also provides clear evidence of the point of attachment.

  • 2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show a correlation between the α-protons of the alkyl group and the quinolinone ring carbons (e.g., C2 and C4), definitively proving N-alkylation.[2]

  • Mass Spectrometry (MS): Confirms the correct molecular weight of the alkylated product.

  • Infrared (IR) Spectroscopy: The disappearance of the broad N-H stretch (around 3200-3400 cm⁻¹) and the persistence of the strong C=O stretch of the quinolinone ring (around 1620-1650 cm⁻¹) are indicative of successful N-alkylation.

References

Application Notes and Protocols: O-Alkylation of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antibacterial.[1] The functionalization of the quinoline scaffold is a critical step in drug discovery, allowing for the fine-tuning of pharmacological properties. Specifically, the O-alkylation of hydroxyquinolines to form quinoline ethers is a key transformation. This document provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions for the O-alkylation of 4-Hydroxy-7-methoxyquinoline, a valuable intermediate in the synthesis of biologically active molecules.

The reaction proceeds via the Williamson ether synthesis, a robust and widely used method for forming ether linkages.[2][3][4] The core of this reaction involves the deprotonation of the phenolic hydroxyl group at the C-4 position of the quinoline ring to form a potent nucleophile, the phenoxide anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an alkylating agent, such as an alkyl halide, to yield the desired 4-alkoxy-7-methoxyquinoline derivative.

Core Principles and Mechanistic Considerations

The O-alkylation of this compound is fundamentally a Williamson ether synthesis. The mechanism can be broken down into two primary steps:

  • Deprotonation: A base is used to abstract the acidic proton from the 4-hydroxyl group, creating a resonance-stabilized phenoxide ion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions.[5]

  • Nucleophilic Attack (SN2): The resulting phenoxide anion, a powerful nucleophile, attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide), displacing the leaving group and forming the C-O ether bond.[4][6]

Controlling O- vs. C-Alkylation

A potential competing reaction is C-alkylation, where the alkylating agent adds to one of the ortho or para carbons of the quinoline ring.[6] However, reaction conditions can be optimized to strongly favor the desired O-alkylation. The key factors are:

  • Solvent Choice: Polar aprotic solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are preferred for O-alkylation. These solvents solvate the cation of the base but do not form strong hydrogen bonds with the phenoxide oxygen, leaving it highly nucleophilic and accessible for reaction.[6]

  • Leaving Group: Good leaving groups on the alkylating agent (I > Br > Cl) facilitate a faster SN2 reaction, favoring O-alkylation.[3]

Optimization of Reaction Conditions

The success and efficiency of the O-alkylation reaction depend on the careful selection of several key parameters.

Choice of Base

The base is arguably the most critical component. It must be strong enough to quantitatively generate the phenoxide anion. Both inorganic and organic bases are commonly used.

  • Inorganic Bases:

    • Potassium Carbonate (K2CO3): A widely used, mild, and economical base. It is effective for many phenolic alkylations, often used in excess.[7][8]

    • Cesium Carbonate (Cs2CO3): More reactive and soluble than K2CO3, often leading to higher yields and faster reaction times, particularly with less reactive alkylating agents.

    • Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Stronger bases that can be very effective. However, their use requires careful control of water content, as moisture can be detrimental to the reaction.[1][3]

    • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is often used for challenging substrates but requires anhydrous conditions and careful handling due to its reactivity with water.[9]

  • Organic Bases:

    • Bases like 1,8-Diazabicycloundec-7-ene (DBU) or triethylamine (Et3N) can also be employed, though they are more common in specific applications.[1][10]

Solvent Selection

The solvent plays a crucial role in solubilizing reactants and influencing the reactivity of the nucleophile.

  • Polar Aprotic Solvents (Recommended):

    • N,N-Dimethylformamide (DMF): An excellent choice that promotes high reaction rates for SN2 reactions.[1]

    • Acetonitrile (MeCN): Another effective solvent, often used for its lower boiling point, which simplifies removal post-reaction.[8]

    • Acetone: A cost-effective and efficient solvent, particularly when used with K2CO3.[8]

  • Ethers:

    • Tetrahydrofuran (THF): A common solvent, especially when strong bases like NaH are used.[1]

Alkylating Agents

The choice of alkylating agent dictates the structure of the final product. The reactivity generally follows the order: R-I > R-Br > R-Cl.[3]

  • Alkyl Halides (Iodides, Bromides, Chlorides): The most common class of alkylating agents. Primary alkyl halides are ideal as they are most susceptible to SN2 attack.[4] Secondary halides may lead to competing elimination reactions.[11]

  • Dialkyl Sulfates (e.g., Dimethyl Sulfate, Diethyl Sulfate): Potent and efficient alkylating agents, but they are highly toxic and require careful handling.

  • Alkyl Tosylates: Excellent alkylating agents with a good leaving group.

Temperature and Reaction Time

Reaction temperature significantly impacts the rate.

  • Most O-alkylation reactions of this type are conducted between room temperature and moderate heat (e.g., 50-80 °C).[1][7]

  • Higher temperatures can accelerate the reaction but may also increase the likelihood of side reactions. The optimal temperature depends on the reactivity of the specific base and alkylating agent.

  • Reaction progress should be monitored by Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight.[1]

Summary of Recommended Conditions

The following table summarizes common starting conditions for the O-alkylation of this compound.

Parameter Reagent/Condition Rationale & Considerations Reference
Base K2CO3 or Cs2CO3Effective, easy to handle, and minimizes side reactions. Cs2CO3 is more reactive.[1][7]
Solvent DMF or AcetonitrilePolar aprotic solvents enhance the nucleophilicity of the phenoxide, accelerating the SN2 reaction.[1][8]
Alkylating Agent Alkyl Bromide or IodideProvides a good balance of reactivity and stability. Iodides are more reactive than bromides.[3]
Temperature Room Temp to 80 °CStart at room temperature and gently heat if the reaction is slow. Monitor by TLC.[1]
Additives Potassium Iodide (KI)Can be used in catalytic amounts to increase the rate of reaction when using alkyl chlorides or bromides (Finkelstein reaction).[1]

Experimental Workflow and Protocol

The following diagram outlines the general workflow for the O-alkylation procedure.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Reagent Setup - Dry solvent (DMF) - Add this compound - Add Base (e.g., K2CO3) add_alkyl 2. Add Alkylating Agent - Add dropwise at 0 °C or RT reagents->add_alkyl react 3. Reaction Monitoring - Stir at RT or heat (e.g., 60°C) - Monitor by TLC add_alkyl->react quench 4. Quench Reaction - Cool to RT - Pour into ice-water react->quench extract 5. Extraction - Extract with organic solvent (e.g., EtOAc) quench->extract purify 6. Purification - Dry organic layer (Na2SO4) - Concentrate in vacuo - Purify by column chromatography extract->purify characterize 7. Characterization - NMR, MS, etc. purify->characterize

Caption: General workflow for O-alkylation.

Detailed Step-by-Step Protocol

This protocol provides a general method for the O-alkylation using potassium carbonate as the base and an alkyl bromide as the alkylating agent.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K2CO3) (2.0 - 3.0 eq)

  • Alkyl Bromide (1.1 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous K2CO3 (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (concentration typically 0.1-0.5 M).

  • Addition of Alkylating Agent: Add the alkyl bromide (1.2 eq) to the suspension dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-70 °C. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of Hexane:Ethyl Acetate as the mobile phase) until the starting material is consumed.

  • Workup - Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product and dissolve inorganic salts.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with Ethyl Acetate (3x volumes).

  • Workup - Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure. The resulting crude residue should be purified by flash column chromatography on silica gel to yield the pure 4-alkoxy-7-methoxyquinoline product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as 1H NMR, 13C NMR, and Mass Spectrometry.

Troubleshooting

Problem Possible Cause Solution
Low or No Conversion Insufficiently strong or active base.Use a stronger base (e.g., Cs2CO3, NaH) or ensure K2CO3 is finely ground and anhydrous.
Low reaction temperature.Increase the temperature moderately (e.g., to 60-80 °C).
Inactive alkylating agent.Use a more reactive halide (iodide > bromide > chloride) or check the purity of the agent.
Formation of Side Products Presence of water.Use anhydrous solvents and reagents. Dry glassware thoroughly.
Reaction temperature is too high.Lower the reaction temperature.
Competing C-alkylation.Ensure a polar aprotic solvent (DMF, DMSO) is used.
Difficult Purification Residual DMF in the product.Ensure thorough washing with water and brine during the workup phase.

References

Application Notes & Protocols: 4-Hydroxy-7-methoxyquinoline in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] Within this class, 4-hydroxy-7-methoxyquinoline (also known as 7-methoxy-4-quinolinol) serves as a highly versatile and valuable intermediate.[2] Its unique electronic and structural features—specifically the nucleophilic 4-hydroxy group and the electron-donating 7-methoxy group—allow for precise and regioselective modifications, making it a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).

This guide provides an in-depth exploration of this compound, detailing its synthesis, key functionalization reactions, and step-by-step protocols for its application in pharmaceutical development. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this intermediate for the construction of novel molecular entities.

Physicochemical & Safety Profile

A thorough understanding of the intermediate's properties is paramount for its effective and safe use in synthesis.

PropertyValueSource
CAS Number 82121-05-9[2]
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
Appearance White to light yellow or brown powder[2][3]
Melting Point 213-217 °C[2]
Boiling Point 227.2 °C at 760 mmHg[2]
Solubility Slightly soluble in water; soluble in organic solvents like ethanol and DMF.[3]
Hazard Summary Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5]

Part 1: Synthesis of the this compound Intermediate

The most robust and widely adopted method for constructing the 4-hydroxyquinoline core is the Gould-Jacobs reaction .[6][7][8] This thermal cyclization pathway offers a reliable route from readily available starting materials.

The Gould-Jacobs Reaction Pathway

The synthesis proceeds via a two-stage process: initial condensation of an aniline with a malonic ester derivative, followed by a high-temperature intramolecular cyclization.

Causality Behind the Method: The Gould-Jacobs reaction is highly effective for anilines bearing electron-donating groups at the meta-position, such as the methoxy group in 3-methoxyaniline.[7] This substituent pattern favors cyclization at the less sterically hindered ortho-position (C6), leading to the desired 7-methoxy regioisomer with high selectivity. The high temperature required for the second step is necessary to overcome the activation energy for the 6-electron electrocyclic ring closure.[7][9]

Gould_Jacobs_Workflow cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization A 3-Methoxyaniline C Anilinomethylenemalonate Intermediate A->C Nucleophilic Substitution B Diethyl Ethoxymethylenemalonate (DEEM) B->C E 4-Hydroxy-3-carbethoxy-7-methoxyquinoline C->E 6π Electrocyclization D Heat (e.g., Diphenyl Ether, ~250°C) D->E F Saponification (NaOH) E->F G Decarboxylation (Heat/Acid) F->G H {this compound | Final Product} G->H O_Alkylation Start This compound Intermediate Quinolinoxide Anion (Nucleophile) Start->Intermediate Deprotonation Base Base (e.g., K₂CO₃) Base->Intermediate Product 4-Alkoxy-7-methoxyquinoline (Final Product) Intermediate->Product SN2 Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->Product

References

Application Notes and Protocols for In Vitro Evaluation of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Bioactive Potential of 4-Hydroxy-7-methoxyquinoline

This compound, a heterocyclic aromatic compound, is recognized primarily as a crucial intermediate in pharmaceutical synthesis.[1] The quinoline scaffold itself is a privileged structure in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antioxidant, and enzyme inhibitory properties.[2][3] Given the therapeutic promise of the quinoline class, a thorough in vitro characterization of this compound is a critical step in exploring its potential as a novel bioactive agent.

This comprehensive guide provides detailed application notes and protocols for a panel of in vitro assays designed to elucidate the cytotoxic, anti-inflammatory, antioxidant, and enzyme inhibitory activities of this compound. The methodologies are presented to ensure robust and reproducible data generation, empowering researchers in drug discovery and development to unlock the therapeutic potential of this compound.

I. Foundational Assays: Cytotoxicity and Cell Viability

A primary step in characterizing any new compound is to determine its effect on cell viability. This information is crucial for identifying a therapeutic window and for designing subsequent, more specific assays.

Scientific Rationale

Cytotoxicity assays are fundamental to understanding the concentration-dependent effects of a compound on cell proliferation and survival. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method that measures the metabolic activity of cells, which is often proportional to the number of viable cells.[4]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis prep Seed cells in 96-well plates (e.g., 5,000-10,000 cells/well) incubate1 Incubate for 24h to allow attachment prep->incubate1 treat Treat cells with a serial dilution of this compound incubate1->treat incubate2 Incubate for 24, 48, or 72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO or other solvent incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate % cell viability and determine IC50 value read->analyze

Figure 1. Workflow for determining the cytotoxicity of this compound using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., HCT116, MCF-7, A549)[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

ParameterDescription
Cell Lines HCT116 (colon), MCF-7 (breast), A549 (lung)
Seeding Density 5,000-10,000 cells/well
Compound Concentrations 0.1, 1, 10, 25, 50, 100 µM
Incubation Time 24, 48, 72 hours
Endpoint Cell viability (%)
Data Output IC50 values

II. Anti-Inflammatory Activity Assessment

Chronic inflammation is implicated in numerous diseases, and compounds with anti-inflammatory properties are of significant therapeutic interest.

Scientific Rationale

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6, IL-1β). The inhibition of these mediators is a key indicator of anti-inflammatory activity.[4][6] The underlying mechanism often involves the modulation of signaling pathways like NF-κB and MAPK.[6][7]

Signaling Pathway: LPS-Induced Inflammation

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB inhibits IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB sequesters Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Nucleus->iNOS COX2 COX-2 Nucleus->COX2 Cytokines TNF-α, IL-6, IL-1β Nucleus->Cytokines NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs

Figure 2. Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

Detailed Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Test)

Materials:

  • RAW 264.7 murine macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition compared to the LPS-treated control.

ParameterDescription
Cell Line RAW 264.7 macrophages
Stimulant Lipopolysaccharide (LPS)
Compound Concentrations Non-toxic range determined by MTT assay
Incubation Time 24 hours post-LPS stimulation
Endpoint Nitrite concentration in supernatant
Data Output % Inhibition of NO production

III. Antioxidant Capacity Evaluation

The ability of a compound to neutralize free radicals is a key aspect of its potential therapeutic value, particularly in diseases associated with oxidative stress.

Scientific Rationale

Antioxidant assays measure the radical scavenging ability of a compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to assess antioxidant capacity.[8] DPPH is a stable free radical that shows a strong absorbance at 517 nm; this absorbance decreases upon reduction by an antioxidant.

Experimental Workflow: DPPH Radical Scavenging Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Measurement & Analysis prep_dpph Prepare DPPH solution in methanol mix Mix compound dilutions with DPPH solution prep_dpph->mix prep_cmpd Prepare serial dilutions of This compound prep_cmpd->mix incubate Incubate in the dark at room temperature (e.g., 30 min) mix->incubate read Measure absorbance at 517 nm incubate->read analyze Calculate % scavenging activity and determine IC50 read->analyze

Figure 3. Workflow for the DPPH antioxidant assay.

Detailed Protocol: DPPH Assay

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well plates

Procedure:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of this compound and the positive control in methanol.

  • Assay Reaction: In a 96-well plate, add 100 µL of the compound dilutions to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate for 30 minutes in the dark at room temperature.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value.

ParameterDescription
Assay Type Cell-free chemical assay
Radical DPPH (2,2-diphenyl-1-picrylhydrazyl)
Compound Concentrations 10, 25, 50, 100, 200 µM
Positive Control Ascorbic acid or Trolox
Endpoint Absorbance at 517 nm
Data Output IC50 for radical scavenging

IV. Enzyme Inhibition Profiling

Many drugs exert their effects by inhibiting specific enzymes. Profiling this compound against a panel of relevant enzymes can reveal its mechanism of action.

Scientific Rationale

Based on the activities of other quinoline derivatives, enzymes such as cyclooxygenases (COX-1 and COX-2), involved in inflammation, and various kinases, implicated in cancer, are relevant targets.[5][9] Additionally, cytochrome P450 (CYP) enzymes are crucial for drug metabolism, and assessing inhibition is important for predicting potential drug-drug interactions.[10][11]

Detailed Protocol: Cyclooxygenase (COX) Inhibition Assay

Materials:

  • COX-1 and COX-2 enzymes (human recombinant)

  • Arachidonic acid (substrate)

  • Colorimetric COX inhibitor screening assay kit

  • This compound

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as controls

Procedure:

  • Enzyme Preparation: Prepare the COX-1 and COX-2 enzymes according to the kit manufacturer's instructions.

  • Compound Incubation: Add the test compound (this compound) at various concentrations to the enzyme in the provided reaction buffer. Incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Detection: After a defined incubation period, add the colorimetric substrate to detect the prostaglandin product.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the compound. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

ParameterDescription
Target Enzymes COX-1 and COX-2 (human recombinant)
Substrate Arachidonic acid
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Controls Celecoxib, Indomethacin
Endpoint Prostaglandin production (measured colorimetrically)
Data Output IC50 values for COX-1 and COX-2 inhibition

Conclusion

The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, antioxidant, and enzyme inhibitory properties, researchers can gain valuable insights into its bioactive potential and pave the way for further preclinical development. The inherent versatility of the quinoline scaffold suggests that this compound may possess multifaceted biological activities waiting to be discovered.

References

Troubleshooting & Optimization

Technical Support Center: 4-Hydroxy-7-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-7-methoxyquinoline. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of this important pharmaceutical intermediate's synthesis. Here, we move beyond standard protocols to address the practical challenges and side reactions you are likely to encounter in the lab. Our focus is on providing actionable, causality-driven solutions to help you optimize your reaction, improve yield, and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common industrial and laboratory methods for synthesizing this compound?

The synthesis of this compound predominantly relies on classic quinoline synthesis methodologies that have been adapted for this specific substitution pattern. The two most prevalent routes are:

  • The Gould-Jacobs Reaction: This is arguably the most common approach. It involves the reaction of m-anisidine (3-methoxyaniline) with a malonic acid derivative, typically diethyl ethoxymethylenemalonate (DEEMM). The initial condensation forms an intermediate, which is then subjected to high-temperature thermal cyclization to form the quinoline ring system.[1][2] Subsequent hydrolysis and decarboxylation yield the final product.

  • The Conrad-Limpach-Knorr Synthesis: This method involves the condensation of m-anisidine with a β-ketoester, such as ethyl acetoacetate.[3][4] The reaction conditions, particularly temperature, critically determine the final product. Lower temperatures favor the formation of the 4-hydroxyquinoline isomer (Conrad-Limpach product), which is our target, while higher temperatures can lead to the 2-hydroxyquinoline isomer (Knorr product).[5][6]

Both methods culminate in a high-temperature intramolecular electrophilic cyclization, which is the most critical and often problematic step.

Q2: What are the primary classes of side products and impurities I should anticipate in my crude product?

Regardless of the specific route, the high-temperature cyclization step is the primary source of impurities. You should be prepared to encounter:

  • Regioisomers: The formation of the undesired 4-hydroxy-5-methoxyquinoline is a common issue stemming from the non-selective cyclization onto the aniline ring.[2]

  • Incompletely Cyclized Intermediates: The high activation energy of the thermal cyclization means that unreacted intermediates, such as the N-(3-methoxyphenyl)aminomethylenemalonate from the Gould-Jacobs reaction, are frequent impurities.

  • Thermal Degradation Products: The harsh conditions (~250 °C) can cause decomposition of starting materials, intermediates, and the final product, leading to the formation of complex, high-molecular-weight tars and colored impurities.[7]

  • Process-Related Impurities: Depending on the specific protocol, you may also find side products from incomplete hydrolysis or decarboxylation (e.g., this compound-3-carboxylic acid).[1]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis and provides detailed troubleshooting protocols.

Problem 1: Significant Formation of the 5-Methoxy Regioisomer

Question: My HPLC and NMR analyses show two major isomers in a roughly 1:1 ratio: the desired this compound and what I've identified as 4-hydroxy-5-methoxyquinoline. What causes this lack of selectivity and how can I favor the 7-methoxy product?

Root Cause Analysis: This issue is fundamental to the reaction mechanism. The thermal cyclization is an intramolecular electrophilic aromatic substitution, where the aniline ring acts as the nucleophile. The m-anisidine starting material has two possible sites for cyclization: C2 and C6 (ortho to the amino group).

  • Cyclization at C2: This position is para to the electron-donating methoxy group, making it electronically activated. This path leads to the desired 7-methoxy product.

  • Cyclization at C6: This position is ortho to the methoxy group. While also activated, it is more sterically hindered. This path leads to the undesired 5-methoxy side product.

The formation of both isomers indicates that the reaction conditions are not selective enough to overcome the competing electronic and steric factors.

Troubleshooting Protocol: Enhancing Regioselectivity

  • Optimize Cyclization Temperature: While high heat is necessary, excessive temperatures can reduce selectivity by providing enough energy to overcome the steric barrier for C6 cyclization. Carefully control the temperature of the high-boiling solvent (e.g., Dowtherm A, Diphenyl ether). Start at the lower end of the recommended range (e.g., 240-250°C) and monitor the reaction for the isomer ratio.

  • Solvent Choice: The choice of the high-boiling solvent can influence selectivity. Solvents with different polarity and viscosity can subtly alter the transition state of the cyclization. While literature often cites Dowtherm A or diphenyl ether, comparing them is a valid optimization step.[2]

  • Consider a Lewis Acid Catalyst: Although this deviates from the classical thermal approach, introducing a mild Lewis acid catalyst during the initial condensation step can sometimes pre-organize the intermediate in a way that favors one cyclization pathway over another. This is an exploratory but potentially effective modification.

Diagram: Regioselectivity in Cyclization

G cluster_start Starting Intermediate cluster_pathways Cyclization Pathways cluster_products Products Intermediate Anilinoacrylate Intermediate (from m-Anisidine) C2_Attack Electrophilic Attack at C2 (para to -OMe, less hindered) Intermediate->C2_Attack Path A (Electronically Favored) C6_Attack Electrophilic Attack at C6 (ortho to -OMe, more hindered) Intermediate->C6_Attack Path B (Sterically Disfavored) Product_7MeO Desired Product: This compound C2_Attack->Product_7MeO Forms desired regioisomer Product_5MeO Side Product: 4-Hydroxy-5-methoxyquinoline C6_Attack->Product_5MeO Forms undesired regioisomer

Caption: Competing cyclization pathways for the m-anisidine intermediate.

Problem 2: Low Yield and a Dark, Tarry Crude Product

Question: My reaction yields are consistently below 50%, and the crude product is a dark, intractable tar that is extremely difficult to purify. What is causing this, and how can I get a cleaner reaction?

Root Cause Analysis: Tar formation is a direct consequence of thermal decomposition.[7][8] The high temperatures required for cyclization (>240°C) can initiate polymerization and degradation pathways, especially if the reaction is heated for too long or if localized overheating occurs. An excess of one reactant or impurities in the starting materials can also catalyze these side reactions.

Troubleshooting Protocol: Minimizing Thermal Decomposition

  • Strict Temperature and Time Control: This is the most critical factor.

    • Use a high-quality heating mantle with a thermocouple placed directly in the reaction mixture (not just on the flask exterior) for accurate temperature monitoring.

    • Determine the minimum reaction time required for completion by taking small aliquots every 30 minutes and analyzing them by TLC or HPLC. Once the intermediate is consumed, cool the reaction promptly. Prolonged heating after completion significantly increases tar formation.

  • Use a High-Boiling, Inert Solvent: The solvent's role is to ensure uniform heat distribution. Do not attempt the cyclization neat.[2] Solvents like Dowtherm A are industry standards for a reason: they are thermally stable and provide excellent heat transfer.

    SolventBoiling Point (°C)Typical Reaction Temp. (°C)Notes
    Dowtherm A 257245-255Excellent thermal stability; industry standard. Can be difficult to remove.
    Diphenyl Ether 259245-255Similar to Dowtherm A.[2]
    Mineral Oil >300250-260Cheaper alternative, but can be harder to remove from the product.[2]
  • Ensure High Purity of Starting Materials: Impurities in the m-anisidine or malonate derivative can act as catalysts for polymerization. Use freshly distilled or recrystallized starting materials if purity is in doubt.

  • Maintain an Inert Atmosphere: Conduct the high-temperature cyclization under a blanket of nitrogen or argon. This prevents air oxidation of the aniline derivative and other components at high temperatures, which can generate colored impurities.

  • Crude Product Purification:

    • Trituration: Before attempting recrystallization or chromatography, triturate the crude tarry solid with a solvent in which the product is sparingly soluble but the tar is more soluble (e.g., hot ethyl acetate, acetone, or dichloromethane). This can effectively wash away a significant amount of the tar.

    • Activated Carbon: During recrystallization, after dissolving the crude product in a suitable solvent, add a small amount of activated carbon and heat for a short period. Filter the hot solution through celite to remove the carbon and adsorbed colored impurities before allowing it to cool and crystallize.

Diagram: Troubleshooting Workflow for Low Yield / Tar Formation

G Start Problem: Low Yield & Tar Formation Check_Time_Temp Are reaction time and temperature strictly controlled? Start->Check_Time_Temp Check_Atmosphere Is an inert (N2/Ar) atmosphere being used? Check_Time_Temp->Check_Atmosphere Yes Action_Control Implement precise monitoring: - Use thermocouple in mixture - Determine optimal time via TLC/HPLC Check_Time_Temp->Action_Control No Check_Purity Are starting materials of high purity? Check_Atmosphere->Check_Purity Yes Action_Inert Blanket reaction with N2 or Ar to prevent oxidation. Check_Atmosphere->Action_Inert No Check_Solvent Is a high-boiling inert solvent being used? Check_Purity->Check_Solvent Yes Action_Purify Purify starting materials (distillation/recrystallization). Check_Purity->Action_Purify No Action_Solvent Use Dowtherm A or Diphenyl Ether for even heat distribution. Check_Solvent->Action_Solvent No Result Improved Yield & Cleaner Product Check_Solvent->Result Yes Action_Control->Check_Atmosphere Action_Inert->Check_Purity Action_Purify->Check_Solvent Action_Solvent->Result

References

Technical Support Center: Optimizing 4-Hydroxy-7-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. This compound is a crucial intermediate in pharmaceutical development, and achieving a high-yield, high-purity synthesis is critical for downstream applications.

This resource provides in-depth, experience-based solutions to common challenges encountered in the lab, focusing on the widely used Conrad-Limpach reaction.

Core Synthesis Pathway: The Conrad-Limpach Reaction

The Conrad-Limpach synthesis is a robust and frequently employed method for creating 4-hydroxyquinolines.[1][2][3] It is a two-step process involving the initial condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield the final 4-hydroxyquinoline product.[2]

The specific synthesis for this compound involves the reaction of m-anisidine (3-methoxyaniline) with a suitable β-ketoester, such as diethyl malonate or ethyl acetoacetate, followed by thermal cyclization.

Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during the synthesis, providing explanations and actionable solutions.

Q1: My overall reaction yield is consistently low. What are the most critical factors to investigate?

A1: Low yields in this synthesis typically trace back to two key areas: the initial condensation step or, more commonly, the high-temperature cyclization.

  • Incomplete Condensation: The formation of the enamine intermediate from m-anisidine and the β-ketoester is an equilibrium-driven process. Ensure the removal of water or alcohol formed during this step to drive the reaction forward. Running this initial step at moderate temperatures (room temperature to slightly elevated) favors the desired kinetic product, the β-aminoacrylate, over the alternative Knorr product which forms at higher temperatures (~140°C).[1]

  • Suboptimal Cyclization: This is the most frequent cause of low yields. The cyclization requires a very high temperature, typically around 250 °C, to overcome the energy barrier of breaking the aromaticity of the aniline ring during the electrocyclic ring closing.[1][2]

    • Temperature Control: Insufficient temperature will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition and tar formation.[4] Precise temperature monitoring and control are essential.

    • Choice of Solvent: The solvent is critical. Early attempts without a solvent gave very poor yields (<30%).[1] The use of a high-boiling, inert solvent is paramount. While mineral oil, diphenyl ether, and Dowtherm A are traditionally used, they have drawbacks such as odor and inconvenience.[3] Alternative, less expensive, and user-friendly solvents like ethyl benzoate, 1,2,4-trichlorobenzene, or 2,6-di-tert-butylphenol have been shown to be effective.[3] The yield generally improves with higher-boiling solvents up to a certain point.[3]

Q2: The cyclization step is failing or producing a dark, tarry mixture with little desired product. How can I fix this?

A2: Tar formation is a classic sign of decomposition due to harsh reaction conditions.

  • Cause: This is almost always due to either localized overheating or reaction temperatures being too high for an extended period. The intermediates and the final product can be sensitive to prolonged thermal stress.

  • Solutions:

    • Use an Appropriate High-Boiling Solvent: As mentioned in A1, a high-boiling solvent is not just a medium but also a heat-transfer agent. It ensures uniform heating and prevents localized "hot spots" that lead to charring. Limpach reported that yields could be increased to 95% in some cases simply by using an inert solvent like mineral oil.[1]

    • Optimize Heating Profile: Instead of rapidly heating to the target temperature, a more gradual ramp-up can be beneficial. Once at the target temperature (e.g., 250-257 °C), maintain it for the minimum time necessary for reaction completion, which should be monitored by Thin-Layer Chromatography (TLC).

    • Ensure Efficient Stirring: Vigorous stirring is crucial for effective heat distribution throughout the reaction mixture. Poor stirring can lead to localized overheating at the flask walls.

Q3: My reaction produces a mixture of isomers. How can I improve the regioselectivity for the 7-methoxy product?

A3: With a meta-substituted aniline like m-anisidine, there is a possibility of forming two different regioisomers (7-methoxy and 5-methoxy). The directing effect of the methoxy group plays a key role.

  • Cause: The methoxy group is an ortho-, para-directing activator. During the electrophilic cyclization step, the ring closure can occur either ortho or para to the methoxy group. The para closure leads to the desired this compound, while the ortho closure results in the 5-methoxy isomer.

  • Solutions:

    • Steric Hindrance: The choice of β-ketoester can influence selectivity. Bulkier esters may favor cyclization at the less sterically hindered para position.

    • Solvent Polarity: The polarity of the high-temperature solvent can influence the transition state of the cyclization and may affect the isomeric ratio. Experimenting with different high-boiling solvents could optimize selectivity.

    • Purification: If a mixture is unavoidable, careful purification is necessary. Column chromatography on silica gel is typically effective for separating these isomers. Recrystallization from a suitable solvent like methanol or ethanol can also be used to purify the final product.[5]

Q4: The reaction is sluggish and does not go to completion, even at high temperatures. What should I check?

A4: A stalled reaction points to issues with reactants, catalysts, or the fundamental reaction setup.

  • Cause & Solutions:

    • Purity of Starting Materials: Ensure the m-anisidine and β-ketoester are pure. Impurities can inhibit the reaction. Aniline derivatives are prone to oxidation and may need to be distilled before use.

    • Presence of an Acid Catalyst: The Conrad-Limpach reaction is often catalyzed by a strong acid, such as HCl or H₂SO₄, especially during the initial condensation to form the Schiff base.[1] While the high-temperature cyclization is primarily thermal, residual acid can play a role. Ensure a catalytic amount of acid is present in the first step.

    • Moisture: While the initial condensation produces water/alcohol, excessive moisture in the starting materials or solvent can hinder the reaction. Use anhydrous reagents and solvents where possible.[4]

    • Reaction Monitoring: Use TLC to confirm if the reaction is truly stalled or just slow. If the reaction is proceeding but slowly, extending the reaction time may be necessary.[6]

Frequently Asked Questions (FAQs)

Q: What is the optimal temperature for the Conrad-Limpach cyclization step? A: The cyclization is a thermal rearrangement that typically requires temperatures of approximately 250 °C.[1][2] Solvents like Dowtherm A (boiling point 257 °C) or diphenyl ether (boiling point 259 °C) are often used to achieve and maintain this temperature reliably.[3]

Q: How can I best purify the crude this compound? A: The crude product often contains unreacted starting materials, the isomeric byproduct, and thermal decomposition products. A multi-step purification is often most effective:

  • Acid-Base Wash: The 4-hydroxyquinoline product is amphoteric. It can be dissolved in a dilute base (like NaOH solution) and washed with an organic solvent to remove non-acidic impurities. The product can then be precipitated by re-acidifying the aqueous layer.

  • Recrystallization: This is a powerful technique for removing minor impurities. Solvents like ethanol, methanol, or aqueous ethanol mixtures are commonly used.[5]

  • Column Chromatography: For difficult-to-separate mixtures, especially isomers, silica gel column chromatography is the method of choice.

Q: Are there greener or more modern alternatives to the high-temperature thermal cyclization? A: Yes, the field of quinoline synthesis is evolving. While the Conrad-Limpach remains a workhorse, modern methods aim to reduce the harsh conditions.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and, in some cases, improve yields by providing efficient and uniform heating.[7][8]

  • Alternative Catalysts: Research into novel catalysts, including Lewis acids and reusable solid acid catalysts, aims to lower the activation energy for cyclization, potentially allowing for lower reaction temperatures.[9]

  • Different Synthetic Routes: Other named reactions like the Gould-Jacobs reaction, which also starts from an aniline and a malonic ester derivative, can be considered.[10][11] Additionally, newer methods involving metal-catalyzed C-H activation and annulation strategies are being developed.[9]

Data & Protocols

Table 1: Comparison of Solvents for Conrad-Limpach Cyclization
SolventBoiling Point (°C)Typical Yield (%)Notes
Dowtherm A257~65-80Industry standard, but expensive with an unpleasant odor.[3]
Diphenyl Ether259~60-75Effective, but solid at room temperature and has an odor.[3]
Mineral Oil>275Variable, can be highInexpensive, but difficult to handle and remove during workup.[1][3]
1,2,4-Trichlorobenzene214~60Inexpensive alternative, lower boiling point may affect yield.[3]
2,6-di-tert-butylphenol263~65Good alternative; less expensive than Dowtherm A with no odor.[3]
Ethyl Benzoate212~50-55Inexpensive, but lower boiling point limits maximum yield.[3]
Experimental Protocol: Conrad-Limpach Synthesis of this compound

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine m-anisidine (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Add a catalytic amount of concentrated HCl (1-2 drops).

  • Stir the mixture at room temperature for 1 hour, then heat gently to 100-110 °C for an additional 1-2 hours to drive off the ethanol formed.[11] The reaction progress can be monitored by TLC.

  • Remove the volatile components under reduced pressure to obtain the crude enamine intermediate, which is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • Set up a reflux apparatus in a fume hood, equipped with a high-temperature thermometer and a mechanical stirrer.

  • To the flask, add a high-boiling solvent such as Dowtherm A or 2,6-di-tert-butylphenol (approx. 5-10 mL per gram of intermediate).

  • Heat the solvent to ~250-255 °C.

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature and continue stirring for 30-60 minutes. Monitor the reaction completion by TLC.

  • Cool the reaction mixture to below 100 °C and dilute with an equal volume of a solvent like toluene or hexane to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.

  • Proceed with purification as described in the FAQ section.

Visualizations

Reaction Mechanism

Conrad_Limpach_Mechanism Conrad-Limpach Reaction Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A m-Anisidine + β-Ketoester B Schiff Base / Enamine Intermediate A->B + H⁺ - H₂O/EtOH C Enamine Intermediate D Cyclized Intermediate (Breaks Aromaticity) C->D ~250 °C (Thermal Electrocyclization) E This compound (Enol Form) D->E - EtOH F 7-methoxyquinolin-4(1H)-one (Keto Form) E->F Tautomerization Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Cyclization Analyze Cyclization Step Start->Check_Cyclization Check_Temp Is Temp ~250°C? Check_Cyclization->Check_Temp Yes Check_Condensation Analyze Condensation Step Check_Cyclization->Check_Condensation No (Cyclization OK) Check_Solvent Is High-Boiling Inert Solvent Used? Check_Temp->Check_Solvent Yes Improve_Temp ACTION: Adjust & Monitor Temperature Precisely Check_Temp->Improve_Temp No Check_Tarry Significant Tar Formation? Check_Solvent->Check_Tarry Yes Improve_Solvent ACTION: Switch to Dowtherm A or 2,6-di-tert-butylphenol Check_Solvent->Improve_Solvent No Improve_Heating ACTION: Improve Stirring, Use Gradual Heating Ramp Check_Tarry->Improve_Heating Yes Success Yield Optimized Check_Tarry->Success No Check_Purity Purity of Starting Materials? Check_Condensation->Check_Purity Check_Catalyst Acid Catalyst Used? Check_Purity->Check_Catalyst Yes Purify_Reagents ACTION: Purify/Distill Aniline & Ester Check_Purity->Purify_Reagents No Add_Catalyst ACTION: Add Catalytic Amount of Acid Check_Catalyst->Add_Catalyst No Check_Catalyst->Success Yes Improve_Temp->Success Improve_Solvent->Success Improve_Heating->Success Purify_Reagents->Success Add_Catalyst->Success

References

Navigating Regioselectivity in Reactions with 4-Hydroxy-7-methoxyquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioselectivity in reactions involving 4-hydroxy-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing and modifying this versatile scaffold. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the outcomes of your reactions. Our focus is on the "why" behind the "how," empowering you to troubleshoot effectively and innovate confidently.

Understanding the Core Reactivity of this compound

This compound exists in tautomeric equilibrium with its more stable 7-methoxyquinolin-4(1H)-one form. This seemingly subtle distinction is paramount as it dictates the molecule's reactivity. The quinolin-4-one tautomer possesses multiple reactive sites: the nucleophilic nitrogen and oxygen atoms, and several positions on the aromatic rings susceptible to electrophilic attack.

The interplay between the electron-donating methoxy group at C7 and the electron-donating/withdrawing nature of the 4-hydroxy/oxo group, along with the electron-withdrawing character of the pyridine ring, creates a nuanced reactivity map. Understanding these electronic effects is the first step in predicting and controlling regioselectivity.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is structured to address the specific challenges you may encounter during your experiments. Each question is followed by a detailed explanation of the underlying principles and actionable troubleshooting steps.

Part 1: Electrophilic Aromatic Substitution (EAS)

Question 1: I am attempting a Vilsmeier-Haack reaction on this compound and obtaining a mixture of products. How can I favor formylation at a specific position?

Answer:

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich aromatic ring.[1][2] In the case of 7-methoxyquinolin-4(1H)-one, the reaction is complex due to multiple activated positions. The Vilsmeier reagent, a weak electrophile, will preferentially attack the most electron-rich and sterically accessible positions.[2][3]

Underlying Principles:

  • Directing Effects: The 7-methoxy group is a strong activating group and an ortho, para-director. This strongly activates the C6 and C8 positions. The 4-oxo group, particularly in its enol form (4-hydroxy), is also an activating ortho, para-director, activating the C3 and C5 positions. The pyridine nitrogen deactivates the heterocyclic ring towards electrophilic attack.[4]

  • Kinetic vs. Thermodynamic Control: Reaction temperature can influence the product distribution. Lower temperatures often favor the kinetically controlled product (fastest forming), while higher temperatures can lead to the thermodynamically more stable product.

Troubleshooting Protocol:

  • Protect the Hydroxyl/Amine Functionality: The acidic conditions of the Vilsmeier-Haack reaction can protonate the quinoline nitrogen, further deactivating the pyridine ring. More importantly, the 4-hydroxy group can react with the Vilsmeier reagent. To simplify the reactivity map, consider protecting the 4-hydroxy group as a methyl ether or another stable ether. This will focus the directing effects of the two methoxy groups.

  • Choice of Solvent and Temperature:

    • For formylation on the carbocyclic ring (positions 5, 6, 8), a non-polar solvent may be advantageous.

    • Careful temperature control is crucial. Start at low temperatures (e.g., 0 °C) and slowly warm the reaction mixture. Monitor the reaction by TLC or LC-MS to track the formation of different isomers.

  • Vilsmeier Reagent Stoichiometry: Use of excess Vilsmeier reagent can lead to di-substitution or other side reactions. A careful titration of the reagent may improve selectivity.

dot

References

Technical Support Center: Addressing Solubility Issues of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-Hydroxy-7-methoxyquinoline. This document is designed for researchers, scientists, and drug development professionals to navigate and overcome the common experimental challenge of this compound's limited aqueous solubility. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure accurate and reproducible experimental outcomes.

Understanding the Challenge: Physicochemical Properties

This compound (CAS: 82121-05-9) is a quinoline derivative of significant interest in pharmaceutical research.[1] Like many heterocyclic aromatic compounds, its structure contributes to poor water solubility, a critical hurdle in the design of in vitro assays and formulation development.[2] A thorough understanding of its physicochemical properties is the first step in devising an effective solubilization strategy.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[3]
Molecular Weight 175.18 g/mol [3]
Appearance White, off-white, or light yellow to brown powder[1][4][5]
Melting Point ~213-217 °C[1]
Predicted LogP 1.949[3]
Predicted pKa 4.16 ± 0.40[4]
General Solubility Slightly soluble in water; Soluble in organic solvents like Methanol and DMSO[2][4][5]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with this compound.

Q1: Why is my this compound not dissolving in my aqueous buffer?

The molecular structure of this compound is predominantly hydrophobic, leading to poor solubility in aqueous solutions.[2] Over 70% of new chemical entities are poorly soluble, making this a common challenge in research.[2] Its solubility is significantly better in organic solvents.[4]

Q2: My compound dissolved perfectly in DMSO, but it precipitated immediately when I diluted it into my cell culture media. What is happening?

This common phenomenon is known as "crashing out."[6] You created a concentrated stock solution where the organic co-solvent (DMSO) was sufficient to dissolve the compound. Upon significant dilution into an aqueous medium (like a buffer or cell media), the concentration of the co-solvent drops dramatically. The surrounding aqueous environment cannot maintain the solubility of the hydrophobic compound at that concentration, causing it to precipitate out of the solution.[2][6]

Q3: What are the primary strategies I should consider to improve the aqueous solubility of this compound for my experiments?

The most direct and commonly successful strategies involve modifying the solvent system. The two primary methods to attempt first are:

  • Use of a Co-solvent: Preparing a concentrated stock in a water-miscible organic solvent and then carefully diluting it.[2]

  • pH Adjustment: Leveraging the compound's ionizable nature to increase solubility by preparing the aqueous medium at an optimal pH.[7][8]

For more persistent solubility issues, advanced techniques such as the use of cyclodextrins or non-ionic surfactants can be explored.[7][9]

Troubleshooting Guides & Experimental Protocols

Here, we provide detailed, step-by-step protocols for the primary solubilization methods.

Method 1: Co-Solvent System Protocol

This is the most common first-line approach for solubilizing compounds for in vitro assays.[2]

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11] This change in polarity lowers the interfacial tension between the aqueous solution and the hydrophobic compound, thereby increasing its solubility.[11][12] Dimethyl sulfoxide (DMSO) is the most widely used co-solvent due to its broad dissolving power and miscibility with water.[2][13]

Step-by-Step Protocol:
  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a precise amount of this compound powder.

    • Add a minimal volume of 100% DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the concentration is well above your highest planned experimental concentration.

    • Vortex or sonicate the vial gently until the solid is completely dissolved, resulting in a clear solution.

  • Perform Serial Dilutions:

    • From your high-concentration stock, perform an intermediate dilution in 100% DMSO if necessary.

    • Prepare your final working concentrations by diluting the DMSO stock directly into your aqueous experimental medium (e.g., phosphate-buffered saline, cell culture media).

  • Critical Considerations:

    • Final Co-solvent Concentration: It is crucial to keep the final percentage of the co-solvent in your assay as low as possible, typically below 1% and often below 0.5%, to prevent solvent-induced artifacts or cellular toxicity.[6]

    • Vehicle Control: Always include a "vehicle control" in your experimental design. This control should contain the same final concentration of the co-solvent (e.g., 0.5% DMSO) in the aqueous medium, but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent itself.

Troubleshooting this Method:
  • Issue: The compound still precipitates upon final dilution.

    • Solution 1: Lower the final target concentration of your compound. It may be exceeding its maximum solubility in the final medium, even with the co-solvent.[2]

    • Solution 2: Slightly increase the final DMSO concentration (e.g., from 0.1% to 0.5%). First, verify the tolerance of your specific assay or cell line to the higher DMSO level by running a vehicle control.[2]

    • Solution 3: Consider an alternative co-solvent. While DMSO is common, other options like ethanol or polyethylene glycols (PEGs) can be effective.[13][14]

Method 2: pH Adjustment Protocol

This method leverages the chemical nature of the quinoline ring to enhance solubility.

Causality: Quinoline derivatives are typically weak bases due to the nitrogen atom in the heterocyclic ring.[6][15] The solubility of such ionizable compounds is highly dependent on the pH of the solution.[16][17][18] By adjusting the pH of the aqueous buffer to be at least 1-2 units below the compound's pKa, the nitrogen atom becomes protonated. This forms a salt, which is significantly more polar and therefore more soluble in water.[6][15] Given the predicted pKa of ~4.16 for this compound, lowering the pH should markedly improve its solubility.[4]

Step-by-Step Protocol:
  • Determine Target pH: Based on the predicted pKa of ~4.16, an acidic buffer with a pH in the range of 2.0-3.0 is a logical starting point. Crucially, you must confirm that this pH range is compatible with your downstream assay and will not affect your biological system or other reagents.

  • Select an Appropriate Buffer: Choose a buffer system that has strong buffering capacity in your target acidic range (e.g., a citrate or glycine-HCl buffer).

  • Prepare the Acidic Buffer: Make the selected buffer at the desired concentration and pH.

  • Dissolve the Compound:

    • Weigh the this compound powder.

    • Add the prepared acidic buffer directly to the powder.

    • Use sonication or gentle warming (if the compound is confirmed to be thermally stable) to aid dissolution.

    • Filter the solution through a 0.22 µm filter to remove any undissolved particulates before use.

Troubleshooting this Method:
  • Issue: The required acidic pH is incompatible with my cell-based assay.

    • Solution: This method may not be suitable for live-cell experiments that require physiological pH (~7.4). However, it can be an excellent choice for cell-free biochemical assays, analytical chemistry, or certain formulation preparations.

  • Issue: The solubility is still insufficient even at a low pH.

    • Solution: Consider a combination approach. Prepare a stock solution in a minimal amount of co-solvent (like DMSO) and then dilute it into the optimized acidic buffer. This dual strategy can sometimes achieve higher concentrations than either method alone.

Visualization of Experimental Workflows

To assist in decision-making, the following diagrams illustrate the logical flow for addressing solubility and the mechanism of co-solvency.

G cluster_0 Solubilization Strategy Workflow start Start: Need to dissolve This compound stock Prepare 10-50 mM stock in 100% DMSO start->stock dilute Dilute stock into aqueous medium. Target [DMSO] < 0.5% stock->dilute check_precip Observe for precipitation dilute->check_precip success Success! Proceed with experiment. (Use Vehicle Control) check_precip->success No fail Precipitation occurs check_precip->fail Yes troubleshoot Troubleshooting Options fail->troubleshoot lower_conc Lower final compound concentration troubleshoot->lower_conc Option 1 ph_adjust Is acidic pH (e.g., pH 3) compatible with the assay? troubleshoot->ph_adjust Option 2 lower_conc->dilute use_acidic Dissolve directly in acidic buffer ph_adjust->use_acidic Yes no_ph pH adjustment not viable. Consider advanced methods (e.g., cyclodextrins). ph_adjust->no_ph No use_acidic->success

Caption: Decision workflow for solubilizing this compound.

G cluster_0 Aqueous Solution (High Polarity) cluster_1 Co-Solvent System (Reduced Polarity) w1 H₂O drug_p Drug (Precipitated) w2 H₂O w3 H₂O w4 H₂O w5 H₂O w6 H₂O drug_s Drug (Solubilized) drug_p->drug_s  Addition of  Co-solvent (e.g., DMSO) c1 H₂O c2 DMSO c3 H₂O c4 DMSO c5 H₂O c6 H₂O

Caption: Mechanism of co-solvency for enhancing drug solubility.

References

Technical Support Center: Enhancing the Stability of 4-Hydroxy-7-methoxyquinoline in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for improving the stability of this compound in solution. This document moves beyond simple protocols to explain the underlying chemical principles governing its stability, empowering you to make informed decisions in your experimental design.

I. Understanding the Instability of this compound

This compound, a key intermediate in pharmaceutical synthesis, is a generally stable solid. However, in solution, its phenolic hydroxyl group and quinoline ring system are susceptible to degradation, primarily through oxidation and photodegradation. Understanding these pathways is the first step toward mitigating them.

Frequently Asked Questions (FAQs): Core Stability Concerns

Q1: Why is my this compound solution turning yellow/brown?

A color change in your solution is a common indicator of degradation. This is often due to the formation of oxidized species, such as quinones, which are highly conjugated and absorb visible light. This process can be accelerated by exposure to light, oxygen, and alkaline pH conditions.

Q2: What are the primary factors that compromise the stability of this compound in solution?

The stability of this compound in solution is influenced by several key factors:

  • pH: The phenolic hydroxyl group is more susceptible to oxidation in its deprotonated (phenoxide) form, which is favored at higher pH. Therefore, alkaline solutions can significantly accelerate degradation.

  • Light: As a quinoline derivative, the compound is photosensitive. Exposure to UV and even ambient light can trigger photochemical reactions, leading to the formation of degradation products.

  • Oxygen: The presence of dissolved oxygen in the solvent can lead to oxidative degradation, especially in the presence of trace metal ions which can catalyze these reactions.

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.

II. Proactive Stabilization Strategies

Minimizing degradation requires a multi-faceted approach that addresses the key instability factors. The following section provides detailed protocols and best practices for preparing and storing stable solutions of this compound.

A. Solvent Selection and Preparation

The choice of solvent is critical for both solubility and stability. While this compound is soluble in methanol, other common laboratory solvents can also be used, each with its own considerations.

Recommended Solvents for Stock Solutions:

SolventConsiderations
Methanol Good solubility.
Dimethyl Sulfoxide (DMSO) High solubility, but can be hygroscopic and may affect certain biological assays.
Ethanol Good solubility, often less toxic for biological applications than methanol.
Acetonitrile Suitable for analytical applications like HPLC.

Protocol 1: Preparing a Stabilized Stock Solution

  • Solvent Degassing: Before use, degas your chosen solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Antioxidant Addition (Optional but Recommended): For long-term storage, consider adding a radical-scavenging antioxidant.

    • Butylated Hydroxytoluene (BHT): Add BHT to a final concentration of 0.01-0.1% (w/v). BHT is a highly effective antioxidant for preventing free-radical mediated oxidation.[1]

    • Ascorbic Acid (Vitamin C): While a good antioxidant, be aware that ascorbic acid can degrade over time, especially in neutral or alkaline solutions. If used, prepare fresh solutions.

  • Dissolution: Accurately weigh the desired amount of this compound and dissolve it in the prepared solvent. Gentle warming and sonication can aid dissolution.

  • Inert Atmosphere Storage: Transfer the solution to an amber glass vial, flush the headspace with an inert gas, and seal tightly.

B. pH Control

Maintaining an acidic to neutral pH is crucial for minimizing oxidative degradation.

Q3: What is the optimal pH range for storing this compound solutions?

Protocol 2: Preparing Buffered Aqueous Solutions

  • Buffer Selection: Choose a buffer system appropriate for your desired pH and experimental application (e.g., phosphate or acetate buffers).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) as described in Protocol 1.

  • Dilution: Dilute the stock solution into the aqueous buffer to the final desired concentration immediately before use. This minimizes the time the compound spends in an aqueous environment.

C. Protection from Light and Temperature

Q4: What are the ideal storage conditions for my this compound solutions?

To mitigate photodegradation and thermal degradation, adhere to the following storage recommendations:

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Temperature Control: For short-term storage (days to a week), refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or below is advisable. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use vials.

III. Troubleshooting Guide: Identifying and Resolving Stability Issues

This section addresses common problems encountered during experiments with this compound and provides a logical workflow for troubleshooting.

A. Unexpected Analytical Results

Issue 1: Appearance of new peaks in my HPLC chromatogram.

The emergence of new peaks during a stability study is a strong indication of degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected HPLC peaks.

Q5: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented, based on the chemistry of related quinoline and phenolic compounds, likely degradation pathways include:

  • Oxidation: Formation of quinone-type structures through oxidation of the hydroxyl group. The methoxy group may also be susceptible to oxidative demethylation.

  • Photodegradation: Complex reactions involving the quinoline ring system, potentially leading to ring opening or the formation of hydroxylated byproducts.

Protocol 3: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can help identify potential degradation products and establish a stability-indicating analytical method.

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Photolytic Degradation: Expose the stock solution in a photostability chamber to UV and visible light.

    • Thermal Degradation: Expose the stock solution to dry heat (e.g., 80°C).

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method, and compare the chromatograms to an unstressed control sample. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to their structures.[2] The fragmentation patterns of oxygenated quinolines in mass spectrometry often involve the loss of CO and fragments from the methoxy group.[3][4]

B. Inconsistent Biological Assay Results

Issue 2: My compound shows variable activity in cell-based assays.

Inconsistent results in biological assays can be due to the degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Assess Compound Stability in Assay Medium: Incubate this compound in your cell culture medium under standard assay conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Analyze samples at different time points by HPLC to determine the extent of degradation.

  • Minimize Incubation Time: If the compound is found to be unstable in the assay medium, try to minimize the incubation time.

  • Prepare Fresh Solutions: Always prepare fresh dilutions of your stock solution in the assay medium immediately before each experiment.

IV. Recommended Analytical Method: Stability-Indicating HPLC

A robust analytical method is essential for monitoring the stability of this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable.

Typical HPLC Parameters:

ParameterRecommendation
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic or acetic acidB: Acetonitrile or Methanol
Elution Gradient elution is often preferred to separate the parent compound from potential degradation products.[5]
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 275 nm).
Injection Volume 10-20 µL

Method Development Workflow:

Caption: HPLC method development workflow.

V. Conclusion

The stability of this compound in solution is a critical factor for obtaining reliable and reproducible experimental results. By understanding the key degradation pathways and implementing proactive stabilization strategies, researchers can significantly enhance the integrity of their solutions. This guide provides a comprehensive framework for addressing stability challenges, from solution preparation to analytical troubleshooting.

VI. References

  • A new improved RP-HPLC method for assay of rosuvastatin calcium in tablets. Kaila, H. O., Ambasana, M. A., Thakkar, R. S., Saravaia, H. T., & Shah, A. K. (2010). PubMed Central.

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-788.

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed.

  • pH-rate profiles for the hydrolysis of compounds 1 ( ), 2 ( ), 3 ( ), 4... - ResearchGate. (n.d.).

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. (2004). PubMed.

  • Radical-scavenging properties of the synthesized compounds and BHT... - ResearchGate. (n.d.).

  • Butylated hydroxytoluene - Wikipedia. (n.d.).

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. (n.d.).

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).

  • Pharmaceutical Stress Testing: Predicting Drug Degradation. (n.d.).

  • A Review: Stability Indicating Forced Degradation Studies - Research Journal of Pharmacy and Technology. (n.d.).

  • Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid. (2021, December 19).

  • (PDF) Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS - ResearchGate. (n.d.).

  • This compound-3-carboxylic acid | C11H9NO4 | CID 257714 - PubChem. (n.d.).

  • Prediction of Ocular Toxicity of Potential Degradation Products of Proparacaine Hydrochloride Subjected under ICH Recommended Stress Conditions - PubMed. (2023, April 24).

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (2025, June 28).

  • Effect of methanol, ethanol, dimethyl sulfoxide, and acetonitrile on in vitro activities of cDNA-expressed human cytochromes P-450 - PubMed. (n.d.).

  • Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed. (2015, August 28).

  • Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites | Request PDF - ResearchGate. (2025, August 7).

  • Effects of acetone, acetonitrile, ethanol, methanol and DMSO on cytochrome P450 in rainbow trout (Oncorhynchus mykiss) hepatic microsomes - PubMed. (2015, August 14).

  • stability-indicating hplc method: Topics by Science.gov. (n.d.).

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).

  • Stability-indicating HPLC method optimization using quality - Journal of Applied Pharmaceutical Science. (n.d.).

  • Hydrolysis Rates for Various pH Levels | Download Table - ResearchGate. (n.d.).

  • pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine... - ResearchGate. (n.d.).

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (n.d.).

  • Summary of Degradants Found under Oxidative Stress Conditions a - ResearchGate. (n.d.).

References

troubleshooting peak tailing in HPLC analysis of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Peak Tailing in HPLC Analysis

Welcome to the technical support guide for the HPLC analysis of 4-Hydroxy-7-methoxyquinoline. As a Senior Application Scientist, my goal is to provide you with a comprehensive, in-depth resource to diagnose and resolve common chromatographic challenges. This guide is structured in a question-and-answer format to directly address the issues you may encounter, with a focus on the scientific principles behind the troubleshooting steps.

Frequently Asked Questions (FAQs)
Q1: What is peak tailing, and why is it a concern in my analysis?

Answer: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, featuring a "tail" that extends from the peak maximum toward the baseline.[1] In an ideal HPLC separation, peaks should be symmetrical (Gaussian), which is essential for accurate quantification and resolution. Peak tailing can compromise the accuracy of peak integration, reduce the resolution between closely eluting peaks, and indicate underlying issues with your method or system.[1][2]

Peak asymmetry is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a value of 1.0. Values greater than 1.2 are generally considered tailing, and values above 1.5 may be unacceptable for quantitative analysis.[1][3]

Q2: I'm observing significant peak tailing for this compound. What makes this compound particularly susceptible to this issue?

Answer: The chemical structure of this compound is the primary reason for its susceptibility to peak tailing in reversed-phase HPLC. It possesses two key features that promote undesirable secondary interactions with the stationary phase:

  • A Basic Quinoline Nitrogen: The nitrogen atom in the quinoline ring is basic. In typical reversed-phase mobile phases (pH 2-8), this nitrogen can become protonated (positively charged). This positive charge leads to strong electrostatic interactions with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of standard silica-based columns.[3][4] This is a classic secondary retention mechanism that causes a portion of the analyte molecules to be retained more strongly, resulting in a tailed peak.[5][6]

  • A Phenolic Hydroxyl Group and Methoxy Group: The hydroxyl (-OH) and methoxy (-OCH₃) groups, along with the quinoline ring, can act as chelating agents for trace metal ions (e.g., Fe³⁺, Al³⁺) that may be present in the silica matrix of the HPLC column or even leached from stainless steel components of the HPLC system.[7][8] This chelation creates another secondary retention mechanism, contributing to peak tailing.[9]

The combination of these structural features makes controlling secondary interactions critical for achieving a symmetrical peak shape for this compound.

Q3: How can I systematically diagnose the root cause of the peak tailing?

Answer: A systematic approach is crucial to efficiently identify the cause. The first step is to determine if the issue is chemical (related to analyte-column interactions) or physical (related to the HPLC system).

  • Prepare a Neutral Marker: Dissolve a small amount of a neutral, non-polar compound like toluene or naphthalene in your mobile phase.

  • Injection: Inject this neutral marker onto the column using your current method conditions.

  • Analysis: Observe the peak shape of the neutral marker.

  • If the neutral marker's peak is symmetrical: The problem is likely due to undesirable chemical interactions between your analyte (this compound) and the stationary phase. Proceed to Q4 to address these secondary interactions.

  • If the neutral marker's peak also tails: The problem is likely related to the physical setup of your HPLC system or the column integrity. This could include extra-column volume, a column void, or a blocked frit.[10][11]

The following workflow diagram illustrates this diagnostic process.

G start Peak Tailing Observed for This compound inject_neutral Inject a Neutral Compound (e.g., Toluene) start->inject_neutral check_tailing Does the Neutral Compound Tail? inject_neutral->check_tailing secondary_interactions Root Cause: Secondary Chemical Interactions check_tailing->secondary_interactions No physical_issues Root Cause: Physical System/Column Issues check_tailing->physical_issues Yes troubleshoot_chem Focus on: - Mobile Phase pH (Q4) - Silanol Interactions (Q5) - Metal Chelation (Q6) secondary_interactions->troubleshoot_chem troubleshoot_phys Focus on: - Extra-Column Volume - Column Void/Contamination - Blocked Frit physical_issues->troubleshoot_phys

Fig 1. Initial diagnostic workflow for peak tailing.
Q4: How does mobile phase pH influence the peak shape, and what is the optimal range?

Answer: Mobile phase pH is one of the most powerful tools for improving the peak shape of ionizable compounds like this compound.[12][13] It directly controls the ionization state of both the analyte and the residual silanol groups on the silica stationary phase.[14][15]

  • At Low pH (pH < 3): The quinoline nitrogen is protonated (positively charged), but crucially, the acidic silanol groups on the silica surface (pKa ≈ 3.5-4.5) are also protonated (neutral).[7][16] This minimizes the strong ionic secondary interactions, leading to a significant improvement in peak symmetry.[11][17] This is often the most effective strategy.

  • At Mid pH (pH 4-7): The quinoline nitrogen is still protonated, but the silanol groups become deprotonated (negatively charged). This creates the worst-case scenario for peak tailing due to strong ionic attraction.[6][10] Operating in this pH range should be avoided.

  • At High pH (pH > 8): The quinoline nitrogen is neutral (free base), and the silanols are deprotonated. While the ionic interaction is eliminated, analysis at high pH requires specialized columns that are stable against silica dissolution.[6][10]

pH RangeAnalyte (Quinoline N)Silanol Groups (Si-OH)Primary InteractionExpected Peak Shape
< 3.0 Protonated (R₃NH⁺)Neutral (Si-OH)Hydrophobic (Reversed-Phase)Good / Symmetrical
4.0 - 7.0 Protonated (R₃NH⁺)Ionized (Si-O⁻)Ionic Attraction (Secondary)Poor / Severe Tailing
> 8.0 Neutral (R₃N)Ionized (Si-O⁻)Repulsion / HydrophobicGood (Requires high-pH stable column)
  • Buffer Selection: Choose a buffer with a pKa within +/- 1 unit of your target pH. For a target pH of 2.5-3.0, formic acid or phosphate buffers are excellent choices.

  • Preparation: Prepare the aqueous portion of your mobile phase. Add the buffer components and adjust to the desired pH using a calibrated pH meter before adding the organic modifier.[7]

  • Equilibration: Flush the column with at least 20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated before injecting your sample.

  • Analysis: Inject your sample and evaluate the peak shape. Start with a pH of 3.0 and adjust downwards in small increments (e.g., to 2.8, 2.5) to find the optimal symmetry.

Q5: You mentioned silanol interactions. If adjusting the pH isn't enough, what else can I do to mitigate them?

Answer: If peak tailing persists even at low pH, you can further suppress silanol interactions through column choice and mobile phase additives.

The most direct way to solve silanol-related issues is to use a column designed to minimize them.

  • High-Purity, End-Capped Columns: Modern "Type B" silica columns have very low metal content and are "end-capped." End-capping is a process where a small silylating reagent, like trimethylchlorosilane, is used to chemically bond the most accessible residual silanols, effectively shielding them from interacting with basic analytes.[16][18]

  • Polar-Embedded or Charged Surface Columns: These columns have a polar group embedded near the base of the alkyl chain or a charged surface. This creates a hydrating layer that acts as a shield, preventing basic analytes from getting close enough to interact with the underlying silanol groups.[10][11]

Mobile phase additives can be used to compete with your analyte for the active silanol sites.

  • Basic Additives (Amines): Adding a small amount (e.g., 0.1%) of a basic modifier like triethylamine (TEA) to the mobile phase can be effective. The protonated TEA will preferentially bind to the ionized silanol groups, "masking" them from your analyte. Caution: TEA is not MS-friendly and can suppress ionization.

  • Increased Buffer Concentration: Increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can also help. The buffer cations can saturate the silanol sites, reducing the opportunity for analyte interaction.[7][17]

The diagram below illustrates how a protonated basic analyte interacts with a deprotonated silanol group, the primary cause of peak tailing for compounds like this compound.

G cluster_silica Silica Surface (pH > 4) cluster_analyte Analyte: Protonated this compound silica Si O1 O silica->O1 O2 O silica->O2 O_minus O⁻ silica->O_minus analyte R₃N⁺H interaction Ionic Interaction (Causes Peak Tailing) analyte->interaction interaction->O_minus

References

avoiding byproduct formation in the Conrad-Limpach synthesis of 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Conrad-Limpach synthesis of 4-hydroxyquinolines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during this classic yet powerful reaction. As a cornerstone in the synthesis of the quinoline scaffold, a privileged structure in medicinal chemistry, mastering the Conrad-Limpach reaction is crucial for the efficient development of novel therapeutics.[1][2] This resource offers field-proven insights and scientifically grounded solutions to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues that can arise during the Conrad-Limpach synthesis, providing explanations for the underlying chemistry and actionable protocols to mitigate byproduct formation and improve yields.

Q1: My reaction is yielding a significant amount of 2-hydroxyquinoline isomer. How can I favor the formation of the desired 4-hydroxyquinoline?

This is a classic regioselectivity challenge in the Conrad-Limpach synthesis, often referred to as the "Knorr variation."[3] The formation of the 2-hydroxyquinoline byproduct stems from the initial condensation step between the aniline and the β-ketoester.[4]

Root Cause Analysis:

The β-ketoester possesses two electrophilic sites: the ketone carbonyl and the ester carbonyl. The aniline, acting as a nucleophile, can attack either site.

  • Kinetic Control (Favors 4-Hydroxyquinoline): At lower temperatures (typically room temperature), the reaction is under kinetic control. The ketone carbonyl is more reactive, leading to the formation of a β-aminoacrylate (an enamine ester), the desired intermediate for 4-hydroxyquinoline synthesis.[3][4]

  • Thermodynamic Control (Favors 2-Hydroxyquinoline): At higher temperatures (around 140-160°C), the reaction shifts towards thermodynamic control.[3][4] The attack on the ester carbonyl becomes more favorable, leading to the formation of a β-keto anilide. This anilide intermediate then cyclizes to form the undesired 2-hydroxyquinoline isomer, a reaction known as the Knorr quinoline synthesis.[3]

Troubleshooting Protocol:

To selectively synthesize 4-hydroxyquinolines, it is imperative to separate the two reaction stages: the initial condensation and the subsequent thermal cyclization.

Step 1: Formation of the β-Aminoacrylate Intermediate (Kinetic Control)

  • Reaction Setup: In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.0-1.1 equiv) in a suitable solvent (e.g., ethanol or toluene).

  • Catalysis: Add a catalytic amount of a mild acid (e.g., a few drops of acetic acid or a catalytic amount of p-toluenesulfonic acid) to facilitate the condensation. While strong acids like HCl or H₂SO₄ are sometimes mentioned, they can also promote the Knorr pathway, so their use should be carefully controlled.[3]

  • Temperature Control: Stir the reaction mixture at room temperature. It is crucial to avoid heating at this stage to prevent the formation of the anilide intermediate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude β-aminoacrylate can often be used directly in the next step without further purification.

Step 2: Thermal Cyclization

  • Reaction Setup: To the crude β-aminoacrylate, add a high-boiling, inert solvent.

  • Temperature Control: Heat the mixture to a high temperature, typically around 250°C, to induce the electrocyclic ring closure.[3][5]

  • Cooling and Isolation: After the cyclization is complete (monitored by TLC or LC-MS), cool the reaction mixture. The 4-hydroxyquinoline product often precipitates and can be collected by filtration.

This two-step approach ensures that the initial condensation occurs under kinetic control, maximizing the formation of the desired β-aminoacrylate intermediate and thus minimizing the 2-hydroxyquinoline byproduct.

Q2: The yield of my thermal cyclization step is very low, with significant charring and decomposition. What can I do to improve this?

Low yields and decomposition during the high-temperature cyclization step are common hurdles. This is often due to inadequate heat transfer, localized overheating, or the absence of a suitable solvent.

Root Cause Analysis:

The thermal cyclization (annulation) is the rate-determining step and requires a significant energy input (typically ~250°C) to overcome the activation barrier for the electrocyclic ring closure.[3] Heating the intermediate neat can lead to inefficient and uneven heat distribution, causing decomposition of the starting material and the product.

Troubleshooting Protocol:

The choice of a high-boiling, inert solvent is critical for the success of the thermal cyclization.

Optimized Thermal Cyclization Protocol:

  • Solvent Selection: Utilize a high-boiling, inert solvent to ensure uniform heating and to prevent decomposition. The yield of the reaction generally improves with higher-boiling solvents.[6]

  • Heating: Heat the reaction mixture to approximately 250°C with vigorous stirring to ensure even heat distribution.[7] An inert atmosphere (e.g., nitrogen or argon) can also be beneficial to prevent oxidative side reactions.

  • Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.[7]

  • Isolation: Upon cooling, the 4-hydroxyquinoline product often precipitates from the reaction mixture. Diluting the cooled mixture with a hydrocarbon solvent like hexanes can further facilitate precipitation.[7] The product can then be collected by filtration.

Recommended High-Boiling Solvents:

SolventBoiling Point (°C)Notes
Mineral Oil>300Inert, inexpensive, and effective. Can be challenging to remove from the product.
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl. Excellent heat transfer properties.
1,2,4-Trichlorobenzene214A good, less expensive alternative.[6]
2-Nitrotoluene222Another viable and cost-effective option.[6]
Ethyl Benzoate212Can act as both a solvent and a reagent in some cases, but effective for thermal cyclization.[6]

Note: Data is compiled from literature sources.[6]

Using an appropriate high-boiling solvent will dramatically improve the yield and purity of your 4-hydroxyquinoline product by ensuring a controlled and uniform reaction temperature.

Q3: I am observing the formation of a pyridinedione byproduct. What is its origin and how can I avoid it?

The formation of a 1-phenyl-4-(phenylamino)pyridine-2,6(1H,3H)-dione byproduct has been reported, particularly at lower cyclization temperatures.[8]

Root Cause Analysis:

This byproduct likely arises from an alternative reaction pathway involving the condensation of two molecules of the aniline with a molecule of the β-ketoester or a derivative thereof. The exact mechanism is not fully elucidated in readily available literature, but its formation is temperature-dependent.

Troubleshooting Protocol:

The key to avoiding this byproduct is to ensure the cyclization temperature is sufficiently high.

  • Temperature Optimization: Research has shown that the formation of this byproduct is minimized by increasing the reaction temperature. A critical temperature of 245°C has been noted, above which the formation of this side product is significantly reduced.[8]

  • Microwave Irradiation: Microwave-assisted synthesis can also be an effective method for optimizing the Conrad-Limpach reaction, often leading to reduced reaction times and minimized byproduct formation.[8]

By carefully controlling the cyclization temperature and ensuring it is sufficiently high, the formation of the pyridinedione byproduct can be effectively suppressed.

Reaction Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations and troubleshooting logic, the following diagrams illustrate the key pathways in the Conrad-Limpach synthesis.

Diagram 1: Conrad-Limpach Synthesis Pathway

G cluster_0 Step 1: Condensation (Kinetic Control) cluster_1 Step 2: Thermal Cyclization Aniline Aniline Intermediate β-Aminoacrylate (Enamine Ester) Aniline->Intermediate RT, mild acid BetaKetoester β-Ketoester BetaKetoester->Intermediate Product 4-Hydroxyquinoline Intermediate->Product ~250°C, high-boiling solvent (e.g., Mineral Oil)

Caption: Desired pathway for 4-hydroxyquinoline synthesis.

Diagram 2: Competing Pathways Leading to Byproducts

G cluster_0 Desired Pathway cluster_1 Undesired Pathway (Knorr Synthesis) Start Aniline + β-Ketoester Kinetic Kinetic Control (Room Temperature) Start->Kinetic Attack on Ketone Thermo Thermodynamic Control (~140°C) Start->Thermo Attack on Ester Aminoacrylate β-Aminoacrylate Kinetic->Aminoacrylate Product4OH 4-Hydroxyquinoline Aminoacrylate->Product4OH High Temp Cyclization Anilide β-Keto Anilide Thermo->Anilide Product2OH 2-Hydroxyquinoline Anilide->Product2OH Cyclization

Caption: Regioselectivity in the Conrad-Limpach-Knorr reaction.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Quinoline Derivatives: Spotlight on 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a "Privileged Structure" in Medicinal Chemistry

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] Its rigid structure and the electron-donating/withdrawing properties conferred by the nitrogen atom make it an ideal framework for designing molecules that can interact with a wide array of biological targets.[2] This versatility has led to the development of numerous quinoline-based drugs with applications spanning from antimalarials and antibiotics to anticancer and neuroprotective agents.[3][4][5]

This guide provides an in-depth comparison of the biological activities of various quinoline derivatives, with a special focus on 4-hydroxy-7-methoxyquinoline (also known as 7-methoxy-4-quinolinol). While not a therapeutic agent itself, this compound is a critical intermediate in the synthesis of more complex molecules.[6] We will explore the biological profiles of compounds derived from this scaffold and compare them to other prominent quinoline classes, providing experimental data, mechanistic insights, and detailed protocols to inform future drug discovery efforts.

Section 1: this compound: Synthesis and Potential

This compound serves as a versatile building block for creating derivatives with specific therapeutic properties.[6] Its synthesis is well-established, often involving methods like the Conrad-Limpach reaction, which allows for the construction of the core 4-hydroxyquinoline structure.[7][8]

Synthesis via Conrad-Limpach Reaction

The Conrad-Limpach synthesis involves the condensation of an aniline (like 3-methoxyaniline) with a β-ketoester, followed by a high-temperature cyclization to form the 4-hydroxyquinoline ring.[2][8] The choice of solvent and temperature is critical to maximize yield and minimize the formation of by-products.

Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [8]

  • Step 1: Enamine Formation: Dissolve the selected aniline derivative and a dialkyl-1,3-acetonedicarboxylate in an appropriate alcohol (e.g., methanol, ethanol).

  • Step 2: Reflux: Heat the mixture under reflux for approximately 6 hours to form the intermediate enamine.

  • Step 3: Solvent Evaporation: Remove the alcohol solvent by vacuum distillation.

  • Step 4: Cyclization: Dissolve the resulting residue in a high-boiling point solvent, such as diphenyl ether or 1,2-dichlorobenzene.

  • Step 5: High-Temperature Heating: Heat the mixture to a high temperature (typically >240°C) for a short period to induce ring closure. The precise temperature and duration are crucial for directing the reaction towards the desired 4-hydroxyquinoline isomer.

  • Step 6: Isolation: Cool the reaction mixture in an ice bath to precipitate the product. The resulting crystals can be filtered and purified.

Workflow for Conrad-Limpach Synthesis

cluster_prep Step 1: Enamine Formation cluster_cyclize Step 2: Cyclization & Isolation Aniline Aniline Derivative Mix Mix & Reflux in Alcohol Aniline->Mix Ketoester β-Ketoester Ketoester->Mix Evap Evaporate Solvent Mix->Evap 6 hours Cyclize Dissolve & Heat in High-Boiling Solvent Evap->Cyclize Isolate Cool, Precipitate, & Filter Cyclize->Isolate >240°C Product 4-Hydroxyquinoline Product Isolate->Product cluster_parasite Plasmodium Food Vacuole (Acidic) cluster_sensitive CQ-Sensitive cluster_resistant CQ-Resistant Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Heme->Hemozoin Heme->Block CQ_in Chloroquine (CQ) Accumulates Block->Hemozoin Inhibits PfCRT_Normal PfCRT (Wild-Type) PfCRT_Mutated PfCRT (Mutated) CQ_out CQ Efflux PfCRT_Mutated->CQ_out Pumps CQ out

References

A Comparative Guide to the Synthesis of 4-Hydroxy-7-methoxyquinoline: From Classical Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-7-methoxyquinoline

This compound, a key heterocyclic compound, serves as a pivotal intermediate in the synthesis of a variety of biologically active molecules and pharmaceutical agents.[1] Its quinoline core is a prevalent scaffold in numerous drugs, bestowing upon its derivatives a wide spectrum of pharmacological activities.[2] Consequently, the efficient and scalable synthesis of this compound is a subject of considerable interest to researchers and professionals in drug development and medicinal chemistry. This guide provides a comparative analysis of various synthetic methodologies, from venerable named reactions to contemporary microwave-assisted and industrial processes. We will delve into the mechanistic underpinnings, practical execution, and relative merits of each approach to provide a comprehensive resource for the discerning scientist.

Classical Approaches to Quinoline Ring Formation

The construction of the quinoline ring system has been a cornerstone of organic synthesis for over a century. Three classical methods, the Gould-Jacobs reaction, the Conrad-Limpach synthesis, and the Camps cyclization, have traditionally been employed for this purpose.

The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (EMME) or related malonic esters.[3][4] The reaction sequence involves an initial Michael-type addition of the aniline to the malonic ester derivative, followed by a thermally induced cyclization, saponification, and subsequent decarboxylation.[3]

Mechanism and Rationale:

The reaction commences with the nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of EMME, leading to the formation of an anilinomethylenemalonate intermediate. The subsequent high-temperature cyclization is a 6-electron electrocyclic reaction, which is favored by the aromatic nature of the newly formed ring.[3] The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the aniline ring.[5] For 3-methoxyaniline, the starting material for this compound, the cyclization is directed to the less sterically hindered position, para to the methoxy group.

Workflow of the Gould-Jacobs Reaction

A 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate B Michael Addition A->B C Anilinomethylenemalonate Intermediate B->C D Thermal Cyclization (High Temperature) C->D E Ethyl this compound-3-carboxylate D->E F Saponification (e.g., NaOH) E->F G Sodium this compound-3-carboxylate F->G H Acidification & Decarboxylation (Heat) G->H I This compound H->I

Caption: General workflow for the Gould-Jacobs synthesis of this compound.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters.[6][7] This method is particularly useful for the synthesis of quinolines with substituents at the 2- and 3-positions.

Mechanism and Rationale:

The reaction proceeds via the initial formation of a Schiff base from the aniline and the β-ketoester.[6] This is followed by a thermal cyclization at high temperatures (around 250 °C) to afford the 4-hydroxyquinoline.[6][7] The use of a high-boiling, inert solvent such as diphenyl ether can significantly improve the yield of the cyclization step.[6]

Reaction Mechanism of the Conrad-Limpach Synthesis

A 3-Methoxyaniline + β-ketoester B Condensation A->B C Schiff Base Intermediate B->C D Keto-Enol Tautomerization C->D E Enamine Intermediate D->E F Electrocyclic Ring Closing (High Temperature) E->F G Cyclized Intermediate F->G H Elimination of Alcohol & Tautomerization G->H I This compound H->I

Caption: Mechanistic steps of the Conrad-Limpach synthesis for this compound.

The Camps Cyclization

The Camps cyclization is an intramolecular condensation of an o-acylaminoacetophenone in the presence of a base to yield a mixture of 2-hydroxy- and 4-hydroxyquinolines.[8] The ratio of the products is dependent on the reaction conditions and the structure of the starting material.[8]

Mechanism and Rationale:

The reaction is an intramolecular aldol-type condensation. The base abstracts a proton from either the methylene group adjacent to the ketone or the methyl group of the acetylamino moiety, leading to the formation of two different enolates. Intramolecular cyclization of these enolates followed by dehydration yields the respective hydroxyquinoline isomers. To favor the formation of the 4-hydroxyquinoline isomer, the starting material would need to be appropriately substituted to direct the cyclization.

Modern and Industrial Synthesis Methods

While the classical methods are of great academic importance, industrial-scale synthesis and modern laboratory practices often favor methods that offer higher yields, shorter reaction times, and improved environmental profiles.

An Optimized Industrial Process

A patented industrial process details a high-yield synthesis of this compound.[9] This method involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by the addition of 3-methoxyaniline and a high-temperature cyclization in diphenyl ether.[9]

Key Features of the Industrial Process:

  • High Yield: The total yield of the product is reported to be in the range of 75.3-79.3%.[9]

  • Scalability: The process is designed for large-scale production, as indicated by the use of 2000L and 1000L reaction kettles.[9]

  • Process Optimization: The method includes recycling of trimethyl orthoformate and strict control of reaction temperatures and times to maximize yield.[9]

  • Mild Conditions (Initial Steps): The initial reaction steps are carried out under relatively mild reflux conditions.[9]

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times.[10] The Gould-Jacobs reaction, for instance, can be significantly expedited using microwave irradiation.[11][12]

Advantages of Microwave-Assisted Synthesis:

  • Rapid Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.[13]

  • Improved Yields: The high and uniform heating provided by microwaves can lead to increased reaction rates and higher product yields.

  • Solvent-Free Conditions: In some cases, microwave-assisted reactions can be performed without a solvent, leading to a greener process.[13]

Green Synthesis Approaches

"Green chemistry" principles aim to reduce the environmental impact of chemical processes. In the context of quinoline synthesis, this can involve the use of less hazardous solvents, solvent-free conditions, and reusable catalysts.[14][15] For instance, the use of a non-toxic and inexpensive catalyst like bismuth chloride (BiCl₃) under microwave irradiation represents a greener alternative to traditional methods that often employ harsh reagents and high temperatures.[14]

Comparative Analysis of Synthesis Methods

MethodStarting MaterialsKey Reagents/ConditionsTypical YieldPurityAdvantagesDisadvantages
Gould-Jacobs 3-Methoxyaniline, Diethyl EthoxymethylenemalonateHigh Temperature (e.g., 250 °C)ModerateGoodVersatile, well-establishedHarsh reaction conditions, multi-step
Conrad-Limpach 3-Methoxyaniline, β-KetoesterHigh Temperature (e.g., 250 °C), Inert SolventModerate to HighGoodGood for substituted quinolinesHigh temperatures required, potential for side reactions
Camps Cyclization Substituted o-acylaminoacetophenoneBase (e.g., NaOH)VariableMixture of IsomersIntramolecular reactionCan produce a mixture of isomers, requires specific starting material
Industrial Process Trimethyl orthoformate, Isopropylidene malonate, 3-MethoxyanilineDiphenyl ether, High Temperature75.3-79.3%HighHigh yield, scalable, optimizedRequires specialized equipment, high boiling point solvent
Microwave-Assisted 3-Methoxyaniline, Diethyl EthoxymethylenemalonateMicrowave IrradiationHighHighRapid reaction times, improved yieldsRequires specialized microwave reactor
Green Synthesis Varies (e.g., β-enaminones, diethyl malonate)Green Catalyst (e.g., BiCl₃), MicrowaveModerate to GoodGoodEnvironmentally friendly, milder conditionsMay require specific catalysts, newer methodology

Experimental Protocols

Protocol 1: Industrial Synthesis of this compound[9]

Step 1: Formation of the Intermediate

  • To a 2000L reaction kettle, add 900kg of trimethyl orthoformate and 240kg of cyclic isopropylidene malonate with stirring.

  • Slowly heat the mixture to approximately 64°C and reflux for about 2 hours.

  • Cool the reaction mixture and add 3-methoxyaniline.

  • Continue to reflux for an additional period.

  • Isolate the crude intermediate product by centrifugation.

  • Purify the crude product by slurrying with methanol and collecting the solid by centrifugation.

  • Dry the purified intermediate in an oven at 45-50°C for 22-25 hours.

Step 2: Cyclization and Final Product Isolation

  • In a separate 1000L reaction kettle, heat 650kg of diphenyl ether to 170-180°C.

  • Add 200kg of the dried intermediate from Step 1.

  • Maintain the reaction at this temperature for 2-3 hours.

  • Cool the reaction mixture to room temperature and isolate the crude product by centrifugation.

  • To a third reaction kettle, add the crude product and dichloromethane in a 1:1 mass ratio.

  • Stir the mixture at room temperature for 1 hour.

  • Isolate the this compound by centrifugation.

  • Dry the final product.

Protocol 2: Representative Microwave-Assisted Gould-Jacobs Synthesis

Note: This is a representative protocol based on similar microwave-assisted Gould-Jacobs reactions.[11][12] Optimization may be required.

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine 3-methoxyaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.2 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a high temperature (e.g., 200-250°C) for a short duration (e.g., 10-30 minutes).

  • Monitor the reaction progress by thin-layer chromatography.

  • After completion, cool the reaction vial to room temperature.

  • The resulting solid intermediate is then subjected to saponification with aqueous NaOH followed by acidification and heating to induce decarboxylation to yield this compound.

  • Purify the product by recrystallization or column chromatography.

Conclusion

The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Gould-Jacobs and Conrad-Limpach reactions provide reliable, albeit often harsh, routes to this important intermediate. The Camps cyclization offers an alternative intramolecular approach but may suffer from issues with regioselectivity. For large-scale production, optimized industrial processes, such as the one detailed in the patent, offer high yields and scalability. Modern techniques, particularly microwave-assisted synthesis, present a compelling alternative for laboratory-scale work, offering significantly reduced reaction times and often improved yields. The ongoing development of greener synthetic protocols will likely play an increasingly important role in the future, aiming to minimize the environmental footprint of these chemical transformations. The choice of synthetic route will ultimately depend on the specific requirements of the researcher or manufacturer, including scale, available equipment, cost considerations, and environmental concerns.

References

A Comparative Guide to the Reactivity of 4-Hydroxy-7-methoxyquinoline and 4-chloro-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, quinoline scaffolds are privileged structures, forming the backbone of numerous therapeutic agents. Within this class, 4-hydroxy-7-methoxyquinoline and 4-chloro-7-methoxyquinoline serve as critical intermediates. While structurally similar, the substituent at the C4 position—a hydroxyl group versus a chlorine atom—imparts dramatically different chemical personalities. This guide provides an in-depth comparison of their reactivity, supported by mechanistic insights and experimental data, to inform synthetic strategy and library development.

The Decisive Influence of the C4 Substituent: An Electronic Overview

The reactivity of these quinoline derivatives is fundamentally governed by the electronic nature of the C4 substituent and its interplay with the electron-withdrawing quinoline nitrogen.

This compound: This compound primarily exists in its more stable keto tautomeric form, 7-methoxyquinolin-4(1H)-one .[1] This tautomerism is a critical determinant of its reactivity. The hydroxyl group, and more accurately the amide-like nitrogen in the quinolinone form, is a strong resonance electron-donating group. This increases the electron density of the ring system, particularly the fused benzene ring, making it more susceptible to electrophilic attack. However, the hydroxyl group is a notoriously poor leaving group, rendering the C4 position inert to direct nucleophilic substitution.

4-Chloro-7-methoxyquinoline: In contrast, the chlorine atom at C4 dictates a completely different reactive profile. Chlorine is strongly electron-withdrawing via induction (-I effect) but weakly electron-donating through resonance (+R effect). The inductive effect dominates, deactivating the ring towards electrophilic substitution. Crucially, the C4 position is activated for nucleophilic aromatic substitution (SNAr).[2][3] The potent electron-withdrawing effect of the ring nitrogen, particularly on the ortho (C3) and para (C4) positions, makes the C4 carbon highly electrophilic and susceptible to attack by nucleophiles. The chloride ion is an excellent leaving group, facilitating the completion of the substitution reaction.

Comparative Reactivity in Key Transformations

The divergent electronic properties of the C4-hydroxyl and C4-chloro groups lead to orthogonal reactivity patterns, which are summarized below and explored in detail.

Table 1: Comparative Reactivity Summary
Reaction TypeThis compound (as Quinolinone)4-Chloro-7-methoxyquinolineMechanistic Rationale
Nucleophilic Aromatic Substitution (SNAr) at C4 UnreactiveHighly Reactive The hydroxyl group is a poor leaving group. The chloro group is a good leaving group, and the C4 position is activated by the ring nitrogen.[2][3]
Electrophilic Aromatic Substitution (EAS) More Reactive (on the benzene ring)Less ReactiveThe quinolinone and methoxy groups activate the benzene ring. The chloro group and ring nitrogen deactivate the entire system.
Conversion to C4-Chloro Primary Reactive Pathway Not ApplicableThe hydroxyl group can be readily replaced by chlorine using reagents like POCl₃, converting it into the SNAr-active form.[4]
Reaction with Nucleophiles O-alkylation/acylation at the hydroxyl/carbonyl group.Substitution of the chloro group at C4.The oxygen atom is nucleophilic. The C4 carbon is electrophilic.

In-Depth Analysis: Nucleophilic Aromatic Substitution (SNAr)

The most significant difference in reactivity lies in their susceptibility to SNAr.

4-Chloro-7-methoxyquinoline: The Gateway to C4 Functionalization

This molecule is an exemplary substrate for SNAr reactions, a cornerstone for building molecular diversity. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General mechanism for SNAr on 4-chloro-7-methoxyquinoline.

This reactivity is widely exploited in pharmaceutical synthesis. For example, a key step in the synthesis of the multi-kinase inhibitor Lenvatinib involves the nucleophilic substitution of a 4-chloro-7-methoxyquinoline derivative with an aniline nucleophile.[5] This reaction typically proceeds under thermal conditions, often in a polar aprotic solvent like DMF or DMSO, and sometimes requires a base to deprotonate the incoming nucleophile.[2][6]

This compound: An Unsuitable SNAr Substrate

Direct displacement of the hydroxyl group by a nucleophile is not feasible under standard SNAr conditions. The hydroxide ion (HO⁻) is a very strong base and therefore a poor leaving group. The C-O bond is significantly stronger than the C-Cl bond, making cleavage energetically unfavorable. Its utility lies not in direct substitution, but as a stable precursor to the highly reactive chloro derivative.

Synthetic Interconversion: A Critical Workflow

The unreactive nature of the 4-hydroxy group in SNAr is overcome by its conversion to the 4-chloro derivative. This transformation is a fundamental and efficient process that bridges the chemistry of both molecules.

Synthetic_Workflow Synthetic Relationship and Utility cluster_precursor Stable Precursor cluster_activation Activation Step cluster_intermediate Key Reactive Intermediate cluster_diversification Molecular Diversification Hydroxy This compound Activation Chlorination (e.g., POCl₃, SOCl₂) Hydroxy->Activation Chloro 4-Chloro-7-methoxyquinoline Activation->Chloro SNAr SNAr with various nucleophiles (amines, alkoxides, thiols, etc.) Chloro->SNAr Library Diverse Library of C4-Functionalized Quinolines SNAr->Library

Caption: Workflow showing the conversion and functionalization pathway.

This conversion is typically achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often with gentle heating.[4][7] The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-7-methoxyquinoline from this compound

This protocol describes the critical activation step, converting the SNAr-inactive hydroxyquinoline into its reactive chloro counterpart.

Rationale: Phosphorus oxychloride (POCl₃) is a powerful dehydrating and chlorinating agent. It converts the C4-carbonyl of the quinolinone tautomer into a chlorophosphate ester, an excellent leaving group, which is subsequently displaced by a chloride ion from another molecule of POCl₃.

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), cautiously add phosphorus oxychloride (POCl₃) (5-10 eq) portion-wise. The reaction can be exothermic.

  • Heat the reaction mixture to reflux (approx. 100-110 °C) for 1-3 hours.[4] Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Neutralize the acidic aqueous solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until the pH is ~7-8.[4]

  • The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-methoxyquinoline.[4]

Protocol 2: Nucleophilic Aromatic Substitution of 4-Chloro-7-methoxyquinoline with an Amine

This protocol exemplifies the primary use of 4-chloro-7-methoxyquinoline to introduce new functional groups at the C4 position.

Rationale: This reaction demonstrates the SNAr pathway. A nucleophilic amine attacks the electron-deficient C4 carbon, displacing the chloride leaving group. The reaction is often facilitated by heat to overcome the activation energy barrier. A base may be added to neutralize the HCl generated in situ, especially when using amine salts or less nucleophilic amines.

Procedure:

  • In a sealable reaction vessel (e.g., a microwave vial or Schlenk flask), combine 4-chloro-7-methoxyquinoline (1.0 eq) and the desired amine nucleophile (1.2-1.5 eq).[2]

  • Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).

  • If the amine is used as its hydrochloride salt, add a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq).

  • Seal the vessel and heat the mixture to 80-150 °C. The reaction can be performed using conventional heating or, for accelerated rates, a microwave reactor.[2] Monitor for completion by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Pour the mixture into water to precipitate the product.

  • Collect the crude product by vacuum filtration. Purify by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel to obtain the pure 4-amino-7-methoxyquinoline derivative.

Conclusion

The reactivities of this compound and 4-chloro-7-methoxyquinoline are not merely different; they are complementary. The 4-hydroxy derivative is a stable, readily synthesized precursor whose primary chemical utility is its conversion into the 4-chloro form. In contrast, 4-chloro-7-methoxyquinoline is the workhorse intermediate, activated for nucleophilic aromatic substitution, which provides a powerful and versatile platform for introducing a vast array of functional groups at the C4 position. Understanding this precursor-product relationship and the underlying electronic principles is paramount for any researcher designing synthetic routes for novel quinoline-based molecules in drug discovery and materials science.

References

A Comparative Guide to the Validation of Analytical Methods for 4-Hydroxy-7-methoxyquinoline Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of novel compounds is a cornerstone of reliable and reproducible results. This guide provides an in-depth comparison of potential analytical methods for the quantification of 4-Hydroxy-7-methoxyquinoline, a quinoline derivative of interest in various research fields. While specific, publicly validated methods for this compound are not extensively documented, this guide will leverage established methodologies for structurally similar compounds and authoritative validation guidelines to provide a robust framework for method development and validation.

Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines and guidance from the U.S. Food and Drug Administration (FDA), ensuring a scientifically sound and regulatory-compliant perspective.[1][2][3][4][5] We will explore and compare two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), along with a brief discussion of UV-Vis Spectrophotometry.

The Importance of Method Validation

Before delving into specific techniques, it is crucial to understand the "why" behind analytical method validation. Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] This process ensures the reliability, reproducibility, and accuracy of the generated data, which is paramount in drug development and scientific research.[6][7] The key validation parameters we will consider for each method include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of small molecules due to its robustness, reliability, and relatively low cost. Based on methods for similar quinoline and methoxyphenol derivatives, a reverse-phase HPLC method is a suitable starting point for this compound.[8][9][10]

Proposed HPLC-UV Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) acetonitrile is recommended to ensure good peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength of maximum absorbance should be selected, likely in the 220-350 nm range.[9]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like methanol or acetonitrile.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples by dissolving them in the mobile phase or a compatible solvent, followed by filtration through a 0.45 µm filter.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Stock Stock Solution (1 mg/mL) Standards Calibration Standards (Serial Dilution) Stock->Standards Autosampler Autosampler (10 µL injection) Standards->Autosampler Inject SamplePrep Sample Dissolution & Filtration SamplePrep->Autosampler Inject Column C18 Column (30°C) Autosampler->Column Pump Pump (1.0 mL/min) Pump->Column Detector UV Detector (λmax) Column->Detector Chromatogram Chromatogram Detector->Chromatogram CalibrationCurve Calibration Curve Chromatogram->CalibrationCurve Quantification Quantification Chromatogram->Quantification CalibrationCurve->Quantification

Caption: Proposed workflow for HPLC-UV analysis.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.[11][12][13][14] This technique combines the separation power of HPLC with the mass analysis capabilities of a triple quadrupole mass spectrometer.

Proposed LC-MS/MS Experimental Protocol
  • Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 or similar reverse-phase column, often with smaller particle sizes for UPLC (e.g., 2.1 x 50 mm, 1.7 µm).[14]

    • Mobile Phase: Similar to HPLC, a gradient of 0.1% formic acid in water and acetonitrile is a good starting point.[14]

    • Flow Rate: 0.2-0.4 mL/min for UPLC.[14]

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): The precursor ion (the protonated molecule [M+H]+) and a specific product ion of this compound need to be determined by direct infusion. This provides high selectivity.

    • Source Parameters: Optimization of gas flows, temperature, and voltages is required.

  • Sample Preparation: For complex matrices, a sample extraction step like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is often necessary to remove interferences.[13][14][15]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Biological Sample Extraction SPE or LLE Sample->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC Inject ESI ESI Source UPLC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS MRM_Signal MRM Signal MSMS->MRM_Signal Quantification Quantification MRM_Signal->Quantification

Caption: Proposed workflow for LC-MS/MS analysis.

Method 3: UV-Vis Spectrophotometry

For a simple, rapid, and high-throughput estimation, particularly for in-process controls or in simple formulations, UV-Vis spectrophotometry can be a viable option.[16][17][18] However, it lacks the specificity of chromatographic methods.

Proposed UV-Vis Spectrophotometry Protocol
  • Instrumentation: A UV-Vis spectrophotometer.

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or ethanol).[16][18]

    • Prepare a series of standard solutions and measure their absorbance at the λmax.

    • Construct a calibration curve of absorbance versus concentration.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

Comparative Analysis of Proposed Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the nature of the sample, the required sensitivity, and the available instrumentation. Below is a comparative summary of the expected performance of the proposed methods.

Parameter UV-Vis Spectrophotometry HPLC-UV LC-MS/MS
Specificity Low (prone to interference)Moderate to HighVery High
Sensitivity (LOQ) µg/mL rangeng/mL to µg/mL rangepg/mL to ng/mL range
Linearity (R²) >0.99>0.999>0.999
Precision (%RSD) < 5%< 2%< 15% (bioanalytical)
Accuracy (% Recovery) 95-105%98-102%85-115% (bioanalytical)
Throughput HighModerateModerate
Cost LowModerateHigh
Expertise Required LowModerateHigh

Conclusion

The accurate quantification of this compound is achievable through various analytical techniques. For routine analysis in simple matrices where high sensitivity is not a prerequisite, a well-validated HPLC-UV method offers a balance of performance, cost, and accessibility. For trace-level quantification in complex biological matrices, the superior sensitivity and selectivity of LC-MS/MS make it the indispensable choice. UV-Vis spectrophotometry serves as a useful tool for rapid, preliminary estimations but should not be used for definitive quantification in the presence of potential interfering substances.

Ultimately, the development and validation of any analytical method for this compound must be guided by the principles of scientific integrity and adherence to regulatory guidelines to ensure the generation of high-quality, reliable data.

References

A Comparative Guide to the Cytotoxic Effects of 4-Hydroxy-7-methoxyquinoline and Doxorubicin

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of oncology research and drug discovery, the quest for novel cytotoxic agents with improved efficacy and reduced side effects is relentless. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and a lesser-known quinoline derivative, 4-Hydroxy-7-methoxyquinoline. While doxorubicin serves as a potent, albeit toxic, benchmark, the potential of this compound as a cytotoxic agent remains largely unexplored. This document will delve into the known mechanisms of doxorubicin, highlight the current knowledge gap regarding this compound, and provide comprehensive, field-proven experimental protocols to empower researchers to conduct their own comparative studies.

Doxorubicin: The Established Cytotoxic Powerhouse

Doxorubicin, an anthracycline antibiotic, is a cornerstone of many chemotherapy regimens, employed against a wide array of cancers including breast, lung, and ovarian cancers, as well as various sarcomas and leukemias.[1] Its potent cytotoxic effects stem from a multi-pronged attack on cancer cells.

The primary mechanisms of doxorubicin's action include its ability to intercalate into DNA, thereby inhibiting DNA synthesis and function.[1] It also potently inhibits topoisomerase II, an enzyme crucial for resolving DNA supercoiling during replication and transcription. By trapping the enzyme-DNA complex, doxorubicin induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[2] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), which inflict damage on cellular components like lipids, proteins, and DNA, contributing to its cytotoxic and cardiotoxic effects.[2]

Signaling Pathways of Doxorubicin-Induced Cytotoxicity

The intricate signaling cascade initiated by doxorubicin culminates in programmed cell death. The following diagram illustrates the key pathways involved.

Doxorubicin_Pathway Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II_Inhibition Topoisomerase II Inhibition Doxorubicin->Topo_II_Inhibition ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II_Inhibition->DNA_Damage ROS_Generation->DNA_Damage Mitochondrial_Stress Mitochondrial Stress ROS_Generation->Mitochondrial_Stress Apoptosis_Pathway Apoptosis Pathway DNA_Damage->Apoptosis_Pathway Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Mitochondrial_Stress->Apoptosis_Pathway

Caption: Doxorubicin's multi-faceted mechanism of action.

This compound: An Uncharted Territory in Cytotoxicity

In stark contrast to the extensive body of research on doxorubicin, this compound remains an enigmatic compound in the context of cancer therapy. Primarily recognized as a pharmaceutical intermediate, its physical and chemical properties are well-documented.[3] However, a comprehensive literature search reveals a significant dearth of studies investigating its biological activity, particularly its cytotoxic effects on cancer cell lines.

This lack of data presents both a challenge and an opportunity. The quinoline scaffold, the core structure of this compound, is a "privileged structure" in medicinal chemistry.[1] Numerous quinoline derivatives have demonstrated potent anti-cancer activities through various mechanisms, including the inhibition of kinases, cell cycle arrest, and induction of apoptosis.[4][5][6] This suggests that this compound, as a member of this chemical class, holds therapeutic potential that is yet to be unlocked.

A Call to Investigation: A Framework for Comparative Cytotoxicity Studies

To address the knowledge gap surrounding this compound, a systematic investigation of its cytotoxic properties is warranted. The following sections provide detailed, self-validating protocols for a head-to-head comparison with doxorubicin. These experimental designs are intended to provide a robust framework for generating high-quality, reproducible data.

Comparative Cytotoxicity Data: Doxorubicin as a Benchmark

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's cytotoxicity. The following table summarizes the reported IC50 values for doxorubicin across a panel of common human cancer cell lines, which can serve as a reference for future comparative studies.

Cell LineCancer TypeDoxorubicin IC50 (µM)Reference(s)
MCF-7 Breast Adenocarcinoma~0.1 - 2.5[2][7]
HeLa Cervical Cancer~0.1 - 2.9[2][7]
A549 Lung Adenocarcinoma~0.5 - >20[2][7]
HepG2 Hepatocellular Carcinoma~1.3 - 12.2[2][8]

Note: IC50 values can exhibit variability between studies due to differences in experimental conditions such as cell passage number, incubation time, and the specific cytotoxicity assay employed.

Experimental Protocols: A Guide to Generating Comparative Data

The following protocols are designed to provide a comprehensive evaluation of the cytotoxic effects of this compound in comparison to doxorubicin.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanism of Action MTT_Assay MTT Assay (Determine IC50) Apoptosis_Assay Annexin V/PI Staining (Apoptosis vs. Necrosis) MTT_Assay->Apoptosis_Assay Investigate Cell Death Mechanism Cell_Cycle_Analysis Propidium Iodide Staining (Cell Cycle Arrest) MTT_Assay->Cell_Cycle_Analysis Analyze Cell Cycle Effects

Caption: A streamlined workflow for comparative cytotoxicity analysis.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa, A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and doxorubicin in culture medium. After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound and doxorubicin for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This flow cytometry method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the differentiation of cells in the G0/G1 phase (2N DNA content), S phase (between 2N and 4N DNA content), and G2/M phase (4N DNA content).

Step-by-Step Protocol:

  • Cell Treatment: Culture and treat cells with the test compounds as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, which can also be stained by PI.

  • PI Staining: Add PI solution (e.g., 50 µg/mL) to the cell suspension and incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be quantified.

Conclusion and Future Directions

Doxorubicin remains a potent and widely used chemotherapeutic agent, but its clinical utility is often limited by significant side effects. The exploration of novel cytotoxic compounds with potentially more favorable therapeutic windows is a critical endeavor in cancer research. While this compound is currently an uncharacterized molecule in this regard, its quinoline core structure provides a strong rationale for its investigation as a potential anti-cancer agent.

The experimental protocols detailed in this guide offer a robust and comprehensive framework for elucidating the cytotoxic effects and mechanisms of action of this compound. By systematically applying these methodologies, researchers can generate the crucial data needed to determine if this compound warrants further development as a novel therapeutic candidate. The direct comparison with a well-established drug like doxorubicin will provide an essential benchmark for evaluating its potential potency and selectivity. This guide serves as both a summary of current knowledge and a call to action for the scientific community to explore the untapped potential of this and other novel chemical entities in the fight against cancer.

References

A Comparative Analysis of the Biological Efficacy of 4-Hydroxy-7-methoxyquinoline and Chloroquine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Development

In the landscape of antimalarial drug discovery, the quinoline scaffold remains a cornerstone of therapeutic intervention. Chloroquine, a 4-aminoquinoline, has served as a frontline treatment for decades; however, its efficacy has been severely undermined by the emergence of widespread drug resistance. This has spurred the exploration of novel quinoline derivatives, including 4-Hydroxy-7-methoxyquinoline, as potential alternatives. This guide provides a comprehensive, objective comparison of the biological efficacy of this compound and its derivatives against the well-established antimalarial, chloroquine, grounded in available experimental data and established scientific principles.

Mechanism of Action: A Tale of Two Quinolines

The primary mechanism of action for chloroquine and other 4-aminoquinolines is the disruption of heme detoxification within the malaria parasite, Plasmodium falciparum. During its intraerythrocytic stage, the parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin.

Chloroquine, a weak base, accumulates to high concentrations in the acidic food vacuole. It is believed to cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme. This accumulation results in oxidative stress, membrane damage, and ultimately, parasite death.

The precise antimalarial mechanism of this compound is less defined in publicly available literature. However, based on its quinoline core, it is hypothesized to interfere with the same heme detoxification pathway. The structural variations, namely the hydroxyl group at the 4-position and the methoxy group at the 7-position, are expected to modulate its physicochemical properties, such as lipophilicity and basicity, thereby influencing its accumulation in the parasite's food vacuole and its interaction with heme.

cluster_chloroquine Chloroquine Mechanism cluster_4h7mq Hypothesized this compound Mechanism CQ Chloroquine FV Parasite Food Vacuole (Acidic pH) CQ->FV Accumulation Hemozoin Non-toxic Hemozoin CQ->Hemozoin Inhibition Heme Toxic Free Heme Heme->Hemozoin Polymerization Death Parasite Death Heme->Death Toxicity H4M7Q This compound FV2 Parasite Food Vacuole (Acidic pH) H4M7Q->FV2 Accumulation (Predicted) Hemozoin2 Non-toxic Hemozoin H4M7Q->Hemozoin2 Inhibition (Hypothesized) Heme2 Toxic Free Heme Heme2->Hemozoin2 Polymerization Death2 Parasite Death Heme2->Death2 Toxicity start Start drug_prep Prepare serial dilutions of test compounds and control drugs (e.g., Chloroquine) in a 96-well plate. start->drug_prep parasite_culture Add synchronized ring-stage P. falciparum culture to each well. drug_prep->parasite_culture incubation Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2). parasite_culture->incubation lysis Lyse the red blood cells and add SYBR Green I dye. incubation->lysis read Measure fluorescence (excitation ~485 nm, emission ~530 nm) using a microplate reader. lysis->read analysis Calculate IC50 values by plotting fluorescence vs. drug concentration. read->analysis end End analysis->end

A Researcher's Comparative Guide to Cross-Reactivity Studies of 4-Hydroxy-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics, particularly in oncology and infectious diseases. The 4-Hydroxy-7-methoxyquinoline backbone, a key pharmaceutical intermediate, serves as a versatile starting point for creating a diverse array of bioactive derivatives.[1][2] However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, chief among them being the assurance of target specificity. Cross-reactivity, the unintended interaction of a drug candidate with off-target proteins, can lead to unforeseen side effects and toxicity, derailing an otherwise promising development program.[3][4]

This guide provides a comprehensive framework for designing and executing robust cross-reactivity studies for novel this compound derivatives. We will delve into the causality behind experimental choices, outline self-validating protocols, and present a tiered approach to selectivity profiling that moves from broad, early-stage screening to high-resolution, late-stage validation.

Part 1: The Rationale for a Tiered Approach to Cross-Reactivity Profiling

A tiered approach to assessing cross-reactivity is both scientifically rigorous and resource-efficient. It allows researchers to make go/no-go decisions at early stages, reserving more complex and expensive assays for the most promising candidates. The quinoline core, while privileged, is known to interact with a broad range of biological targets, particularly ATP-binding sites in kinases.[5] Therefore, a systematic evaluation is not just a regulatory requirement but a fundamental aspect of understanding a compound's mechanism of action and potential liabilities.[6][7]

Our comparative guide is structured around a three-tiered workflow:

  • Tier 1: Broad Kinome Screening: An initial, high-throughput screen against a large panel of kinases to identify the primary target(s) and major off-targets.

  • Tier 2: Quantitative Biochemical Validation: Follow-up assays to determine the potency (e.g., IC₅₀ or Kᵢ) of the compound against the primary target and key off-targets identified in Tier 1.

  • Tier 3: Cellular Target Engagement and Phenotypic Assays: Confirmation of target interaction and assessment of the compound's effect in a more physiologically relevant cellular context.

Below is a visual representation of this tiered workflow.

Cross_Reactivity_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Validation T1_Start This compound Derivative (HMQ-X) T1_Screen Broad Kinome Panel Screen (e.g., KINOMEscan® or KinaseProfiler™) T1_Start->T1_Screen Single high concentration T1_Data Initial Hit Profile: Primary Target(s) & Major Off-Targets T1_Screen->T1_Data T2_Select Select Primary Target & Key Off-Targets for Follow-up T1_Data->T2_Select T2_Assay Quantitative Biochemical Assays (e.g., Radiometric Assay, SPR) T2_Select->T2_Assay Dose-response T2_Data Determine IC₅₀ / Kᵢ / Kᴅ Values T2_Assay->T2_Data T3_Engage Cellular Target Engagement Assays (e.g., NanoBRET™, CETSA®) T2_Data->T3_Engage T3_Pheno Phenotypic & Viability Assays (e.g., Proliferation, Apoptosis) T2_Data->T3_Pheno T3_Data Confirm On-Target Activity & Assess Off-Target Cellular Effects T3_Engage->T3_Data T3_Pheno->T3_Data

Caption: A three-tiered workflow for assessing the cross-reactivity of novel small molecules.

Part 2: Experimental Protocols and Data Interpretation

Expertise & Experience: The initial screen is designed for breadth, not depth. The goal is to cast a wide net to understand the compound's "kinome fingerprint."[8] Commercial services from companies like Eurofins Discovery (KINOMEscan®) or Reaction Biology (HotSpot™) offer panels covering a significant portion of the human kinome.[9][10][11][12] These platforms are invaluable for early-stage projects as they provide a standardized and reproducible overview of a compound's selectivity.[13]

Trustworthiness: The KINOMEscan® platform, for instance, utilizes an active site-directed competition binding assay that is ATP-independent, which can be an advantage as it measures direct binding affinity (dissociation constant, Kᴅ) rather than inhibition (IC₅₀), the latter of which can be influenced by ATP concentration.[14] Radiometric assays, like the HotSpot™ platform, are considered a "gold standard" for measuring kinase activity directly and can minimize false positives often associated with other detection methods.[15][16]

Experimental Protocol: Representative KINOMEscan® Profiling

  • Compound Preparation: Solubilize the this compound derivative (HMQ-X) in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: The service provider will typically perform the initial screen at a single high concentration (e.g., 1 µM or 10 µM) to maximize the chances of identifying interactions.

  • Assay Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified via qPCR. A reduction in the amount of bound kinase indicates that the test compound is competing for the active site.[14][17]

  • Data Analysis: Results are often presented as "% Control," where a lower percentage indicates stronger binding of the test compound. A common threshold for a "hit" is a reduction to less than 35% of the control signal.

Data Presentation: Hypothetical Tier 1 Results for "HMQ-X"

Kinase Target% Control @ 1 µMClassification
MAPK14 (p38α) 2.1 Primary Target
JNK145.8Non-binder
ERK268.2Non-binder
GSK3β 15.7 Potential Off-Target
CDK2 30.1 Potential Off-Target
ABL189.5Non-binder
... (400+ other kinases)>35Non-binder

Table 1: Representative data from a broad kinase panel screen. Hits are identified as kinases with a low "% Control" value, indicating significant binding of the test compound.

Expertise & Experience: Once primary targets and significant off-targets are identified, the next step is to quantify the potency of these interactions. This is crucial for determining the therapeutic window of the compound. A highly potent compound against its intended target is desirable, but if it is equally potent against an off-target known to cause toxicity, the compound's therapeutic potential is limited. For this stage, we can employ methods like radiometric kinase assays to determine IC₅₀ values or use biophysical techniques like Surface Plasmon Resonance (SPR) to measure binding kinetics and affinity (Kᴅ).[18][19]

Trustworthiness: SPR is a label-free, real-time technology that provides detailed information on the association (kₐ) and dissociation (k𝘥) rates of the compound-protein interaction, from which the equilibrium dissociation constant (Kᴅ) is calculated (Kᴅ = k𝘥/kₐ).[18][20][21] This level of detail is invaluable for structure-activity relationship (SAR) studies. Radiometric assays, by directly measuring the phosphorylation of a substrate, provide a functional readout of inhibition and are considered highly reliable.[16]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: The purified target kinase (e.g., MAPK14) and key off-targets (e.g., GSK3β, CDK2) are immobilized on a sensor chip surface (e.g., via amine coupling).

  • Analyte Preparation: A series of concentrations of the HMQ-X derivative are prepared in a suitable running buffer, often containing a small percentage of DMSO to aid solubility.[22]

  • Interaction Analysis: The different concentrations of HMQ-X are injected over the immobilized protein surfaces. The binding events are monitored in real-time as a change in the refractive index, generating a sensorgram.[19]

  • Data Fitting: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the kinetic parameters (kₐ, k𝘥) and the affinity (Kᴅ).[21]

Data Presentation: Comparative Biochemical Potency of HMQ-X

TargetIC₅₀ (nM) [Radiometric Assay]Kᴅ (nM) [SPR Analysis]Selectivity Ratio (Off-Target Kᴅ / On-Target Kᴅ)
MAPK14 (On-Target) 50 45 -
GSK3β (Off-Target)45048010.7-fold
CDK2 (Off-Target)1,2001,50033.3-fold

Table 2: Quantitative comparison of HMQ-X activity against its primary on-target and key off-targets. A higher selectivity ratio indicates greater specificity for the intended target.

Expertise & Experience: Biochemical assays are performed in a simplified, artificial environment. It is essential to confirm that the compound can engage its target within the complex milieu of a living cell.[23] Furthermore, we need to understand the downstream consequences of this engagement. Does it produce the desired biological effect? Does it cause unintended toxicity?[24] Cellular target engagement assays like NanoBRET™ or the Cellular Thermal Shift Assay (CETSA®) can confirm that the drug binds to its intended target in cells.[23] Subsequent functional assays, such as cell proliferation or apoptosis assays, provide a phenotypic readout of the drug's activity.[24][25]

Trustworthiness: These assays provide a more physiologically relevant picture of the drug's behavior.[23][26] For example, a compound may be potent in a biochemical assay but have poor cell permeability, rendering it inactive in a cellular context. Conversely, a compound might be metabolized within the cell into a more active or less selective form. Cellular assays are critical for identifying these discrepancies.[24]

Experimental Protocol: NanoBRET™ Target Engagement Assay

  • Cell Line Engineering: A cell line is engineered to express the target protein (e.g., MAPK14) as a fusion with NanoLuc® luciferase.

  • Cell Treatment: The engineered cells are treated with a cell-permeable fluorescent tracer that binds to the target protein and varying concentrations of the HMQ-X test compound.

  • BRET Measurement: A substrate for NanoLuc® is added, and the Bioluminescence Resonance Energy Transfer (BRET) between the luciferase donor and the fluorescent tracer acceptor is measured.

  • Data Analysis: Competitive displacement of the tracer by the test compound results in a loss of BRET signal. An IC₅₀ value can be calculated from the dose-response curve, representing the concentration of the compound required to displace 50% of the tracer in living cells.

Data Presentation: Cellular Activity and Selectivity of HMQ-X

AssayCell LineTargetIC₅₀ / EC₅₀ (nM)
NanoBRET™ Target Engagement HEK293MAPK14 150
NanoBRET™ Target Engagement HEK293GSK3β 1,800
Cellular Phosphorylation THP-1p-MK2 (MAPK14 substrate)200
Cell Viability (CTG) A549->10,000

Table 3: Cellular assay data for HMQ-X. This demonstrates on-target engagement and functional activity at concentrations significantly lower than those causing general cytotoxicity.

Conclusion and Forward Look

The systematic, tiered approach outlined in this guide provides a robust framework for evaluating the cross-reactivity of novel this compound derivatives. By integrating broad panel screening, quantitative biochemical validation, and physiologically relevant cellular assays, researchers can build a comprehensive selectivity profile. This data is not only critical for lead optimization and candidate selection but also forms a cornerstone of the preclinical safety package required for regulatory submissions.[7] The ultimate goal is to develop a therapeutic agent that is not only effective against its intended target but also possesses a wide safety margin, minimizing the potential for off-target effects and ensuring patient well-being.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-7-methoxyquinoline: An Evaluation of Efficiency and Practicality

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-7-methoxyquinoline in Medicinal Chemistry

This compound, a quinoline derivative, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active molecules.[1] Its structural motif is a key building block in the development of novel therapeutic agents, making the efficiency of its synthesis a critical factor in the drug discovery and development pipeline.[1] This guide provides a comparative analysis of prominent synthetic routes to this compound, offering researchers, scientists, and drug development professionals the necessary insights to select the most appropriate methodology for their specific needs. We will delve into the mechanistic underpinnings of each approach, present a side-by-side comparison of their efficiencies, and provide detailed, field-tested protocols.

Synthetic Strategies: A Mechanistic Overview

The synthesis of the 4-hydroxyquinoline core can be achieved through several established methodologies. Here, we will focus on two distinct and noteworthy approaches: the classical Conrad-Limpach reaction and a more recent, high-yield patented process. Understanding the chemical principles of each is paramount to appreciating their respective advantages and limitations.

The Conrad-Limpach Reaction: A Classic Approach

The Conrad-Limpach reaction is a well-established method for the synthesis of 4-hydroxyquinolines.[2] This reaction typically involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. In the context of this compound synthesis, 3-methoxyaniline would be the aniline of choice. The reaction proceeds in two key stages:

  • Formation of an Enamine: The initial step is the reaction between the aniline and a β-ketoester, such as ethyl acetoacetate, to form an enamine intermediate. This is typically achieved by refluxing the reactants in a suitable solvent.

  • Thermal Cyclization: The enamine intermediate is then subjected to high temperatures to induce cyclization, followed by tautomerization to yield the final 4-hydroxyquinoline product. This step often requires a high-boiling solvent like diphenyl ether.

While reliable, the Conrad-Limpach reaction can sometimes be limited by harsh reaction conditions and the potential for side-product formation.

A Modern Patented Synthesis: A High-Efficiency Alternative

A recently developed and patented process offers a significant improvement in overall yield for the synthesis of this compound.[3] This multi-step synthesis demonstrates a streamlined approach with well-controlled reaction parameters. The key stages of this process are:

  • Initial Condensation: The synthesis begins with the reaction of trimethyl orthoformate and isopropylidene malonate (Meldrum's acid).

  • Aminolysis: The resulting intermediate is then reacted with 3-methoxyaniline.

  • Thermal Cyclization: The final step involves a thermal cyclization in a high-boiling solvent, such as diphenyl ether, to yield this compound.

This method reports a remarkable total yield of 75.3-79.3%, positioning it as a highly efficient alternative to classical methods.[3] The strict control of reaction temperature and time are crucial for achieving this high efficiency.[3]

Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed synthetic methodologies.

ParameterConrad-Limpach Reaction (Representative)Patented High-Yield Process[3]Synthesis via Meldrum's Acid Derivative[4]
Starting Materials 3-Methoxyaniline, β-ketoesterTrimethyl orthoformate, Isopropylidene malonate, 3-Methoxyaniline3-Methoxyaniline, 5-Methoxymethylene-2,2-dimethyl-[3][5]dioxane-4,6-dione
Key Reaction Steps Enamine formation, Thermal cyclizationCondensation, Aminolysis, Thermal cyclizationCondensation, Thermal cyclization
Reported Overall Yield Variable, typically moderate75.3-79.3%~22% (calculated from two steps)
Reaction Conditions High temperatures for cyclizationMild initial steps, high temperature for cyclizationModerate to high temperatures
Solvents Ethanol/Methanol, Diphenyl etherTrimethyl orthoformate, Diphenyl ether2-Propanol, Diphenyl ether/Biphenyl
Scalability Potentially challenging due to high temperaturesDemonstrated at kilogram scaleFeasible for laboratory scale
Key Advantages Well-established, readily available starting materialsHigh overall yield, well-defined processCommercially available starting materials
Potential Disadvantages Moderate yields, harsh conditionsMulti-step processLower overall yield

Experimental Protocols

The following are detailed, step-by-step protocols for the synthesis of this compound via the high-yield patented process.

Protocol: High-Yield Synthesis of this compound[3]

Step 1: Formation of the Intermediate

  • In a clean and dry reaction vessel, add trimethyl orthoformate.

  • With stirring, add isopropylidene malonate. Continue stirring for 20-30 minutes until a homogeneous mixture is achieved.

  • Slowly heat the mixture to 60-65 °C and reflux for 1.5-2 hours.

  • Add 3-methoxyaniline to the reaction mixture and continue to reflux.

Step 2: Cyclization and Isolation

  • In a separate reaction vessel, heat diphenyl ether to 170-180 °C.

  • Slowly add the intermediate from Step 1 to the hot diphenyl ether.

  • Maintain the reaction temperature for 2-3 hours.

  • Cool the reaction mixture and collect the crude product by centrifugation.

  • Purify the crude product by washing with dichloromethane.

  • Dry the final product to obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the synthetic workflows discussed in this guide.

cluster_0 Conrad-Limpach Reaction cluster_1 High-Yield Patented Process A0 3-Methoxyaniline C0 Enamine Intermediate A0->C0 B0 β-Ketoester B0->C0 D0 This compound C0->D0 Thermal Cyclization A1 Trimethyl Orthoformate C1 Intermediate 1 A1->C1 B1 Isopropylidene Malonate B1->C1 E1 Intermediate 2 C1->E1 D1 3-Methoxyaniline D1->E1 F1 This compound E1->F1 Thermal Cyclization in Diphenyl Ether

Caption: Comparative workflows for the synthesis of this compound.

Conclusion and Recommendations

For researchers and organizations prioritizing high efficiency and scalability, the patented synthesis route for this compound offers a clear advantage with its significantly higher reported yields.[3] The detailed protocol and controlled reaction conditions contribute to its robustness. While the Conrad-Limpach reaction remains a viable, classic method, its typically lower yields may render it less suitable for large-scale production. The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available resources, and desired purity.

References

A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 4-Hydroxyquinoline and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds.[1][2] Among its derivatives, 4-hydroxyquinoline (4-HQ) and its isomers are of particular interest due to their roles as key synthetic intermediates and their intrinsic biological activities, including antimicrobial and neuroprotective effects.[3][4][5] However, the simple transposition of the hydroxyl group around the quinoline ring gives rise to isomers with distinct physicochemical and spectroscopic properties. Unambiguous identification is therefore paramount.

This guide provides an in-depth comparative analysis of 4-hydroxyquinoline and its common isomers, focusing on the practical application of UV-Vis, Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. We will move beyond a simple recitation of data to explain the underlying structural and electronic phenomena—most notably tautomerism—that govern the spectral outputs.

The Decisive Influence of Keto-Enol Tautomerism

Before delving into individual spectroscopic techniques, it is crucial to understand the concept of keto-enol tautomerism, a phenomenon that profoundly influences the spectroscopic signature of hydroxyquinolines, particularly 2-hydroxyquinoline and 4-hydroxyquinoline.[6][7] These isomers exist in a dynamic equilibrium between the hydroxyl (enol) form and a keto (quinolone) form.

The position of this equilibrium is highly sensitive to the molecular environment, including solvent polarity and pH.[6][8] In neutral aqueous solutions, the keto form of 4-hydroxyquinoline (4-quinolone) is the major tautomeric structure for its ground, excited singlet, and triplet states.[9] This is a critical distinction, as the two tautomers possess different conjugation systems and functional groups, leading to dramatically different spectroscopic profiles. Spectroscopic data for these compounds, especially in solution, often reflects the properties of the predominant tautomer.[6][10]

G cluster_4HQ 4-Hydroxyquinoline Tautomerism Enol_4 4-Hydroxyquinoline (Enol Form) Keto_4 4(1H)-Quinolone (Keto Form) (Favored in Polar Solvents) Enol_4->Keto_4 H⁺ Transfer

Caption: Keto-enol equilibrium in 4-hydroxyquinoline.

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly dependent on the extent of the π-conjugated system.

Causality Behind Spectral Differences: The key differentiator among hydroxyquinoline isomers is the effect of the hydroxyl group's position on the aromatic π-system and the resulting tautomeric equilibrium.

  • 4-Hydroxyquinoline: In its predominant 4-quinolone tautomeric form, the conjugation is disrupted compared to a fully aromatic system, which influences its absorption spectrum. In neutral aqueous solution, it exhibits absorption maxima around 230 nm and 316 nm.[11]

  • 2-Hydroxyquinoline: Similar to 4-HQ, this isomer exists primarily in its keto form, 2(1H)-quinolone, in polar solvents.[6] This structural similarity often leads to comparable UV-Vis profiles.

  • 8-Hydroxyquinoline (8-HQ): This isomer does not form a stable keto tautomer. Its UV-Vis spectrum is therefore characteristic of a substituted, fully aromatic quinoline system. Furthermore, the proximity of the 8-OH group to the ring nitrogen allows for intramolecular hydrogen bonding, which can influence the electronic transitions.

Comparative UV-Vis Data
IsomerPredominant Form (Polar Solvents)λmax (nm)SolventReference
4-Hydroxyquinoline 4(1H)-Quinolone (Keto)~230, 316Water (pH 7.2)[11]
2-Hydroxyquinoline 2(1H)-Quinolone (Keto)~228, 269, 328Ethanol[6]
8-Hydroxyquinoline Enol~242, 305, 317Methanol[12]

Fluorescence Spectroscopy

Fluorescence spectroscopy provides information about a molecule's ability to emit light after being electronically excited. It is sensitive to both molecular structure and the local environment.

Causality Behind Spectral Differences: The fluorescence properties are dictated by the structure of the excited state and the pathways available for non-radiative decay.

  • 4-Hydroxyquinoline: This compound is known to be a fluorescent product used in various assays, for instance, to measure monoamine oxidase activity.[13] Its emission properties are linked to the excited state of the dominant keto tautomer.[9]

  • 8-Hydroxyquinoline: 8-HQ and its derivatives are renowned for their strong fluorescence, which is often enhanced upon chelation with metal ions.[12] The emission arises from the stable enol form. Studies on its derivatives show that fluorescence intensity can be tuned by O-substitution.[14]

  • Other Isomers: The fluorescence quantum yield can vary significantly. For example, quinolone derivatives with electron-withdrawing groups can exhibit efficient generation of superoxide radical anions and singlet oxygen upon UVA irradiation, indicating different excited-state deactivation pathways.[15]

Comparative Fluorescence Data
Isomer/DerivativeExcitation λmax (nm)Emission λmax (nm)SolventReference
4-Hydroxyquinoline 316349Water (pH 7.2)[11]
8-Hydroxyquinoline ~310~510Methanol[14]
7-Bromo-4-hydroxy-2-phenylquinoline (Analog) ~320 - 380 (Predicted)~400 - 500 (Predicted)N/A[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation, providing detailed information about the chemical environment of individual nuclei (¹H and ¹³C).

Causality Behind Spectral Differences: Chemical shifts (δ) in NMR are determined by the local electronic environment of each nucleus. The keto-enol tautomerism is the most significant factor causing dramatic differences in the NMR spectra.

  • 4-Hydroxyquinoline: In deuterated polar solvents like DMSO-d₆ where the keto form predominates, the ¹H NMR spectrum will show signals characteristic of the 4-quinolone structure.[10][17] This includes a signal for the vinyl proton at the C3 position and distinct signals for the NH and OH protons. The ¹³C NMR spectrum will show a downfield signal for the C=O carbon (C4) and an upfield signal for the sp² CH carbon (C3).[18]

  • 2-Hydroxyquinoline: The spectrum will reflect the 2(1H)-quinolone tautomer, showing characteristic shifts for the protons and carbons in that specific arrangement.[6]

  • 8-Hydroxyquinoline: The spectrum is consistent with a fully aromatic hydroxyquinoline structure, lacking the characteristic signals of a keto form. The chemical shifts will be influenced by the electron-donating effect of the OH group and its intramolecular hydrogen bonding with the nitrogen atom.[19]

Comparative ¹H NMR Data (Typical Shifts in DMSO-d₆)
Proton4-Quinolone Form8-Hydroxyquinoline FormRationale for Difference
H2 / H3 H3: ~5.9 ppmH2: ~8.8 ppm, H3: ~7.5 ppmIn 4-quinolone, H3 is a vinyl proton on a non-aromatic ring. In 8-HQ, H2 and H3 are part of a fully aromatic system.
H5-H8 Aromatic region (~7.3-8.1 ppm)Aromatic region (~7.1-8.7 ppm)Shifts are subtly different due to varied electronic effects of the C=O vs. OH group and the location of the substituent.
NH / OH NH: ~11.9 ppm, OH: (if present)OH: Broad signal, position variesThe 4-quinolone form has a distinct N-H proton. The 8-HQ has a phenolic O-H proton.

Note: Exact chemical shifts can vary based on solvent, concentration, and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying functional groups.

Causality Behind Spectral Differences: The most telling difference in the IR spectra of hydroxyquinoline isomers arises from the presence or absence of a carbonyl (C=O) group due to tautomerism.

  • 4-Hydroxyquinoline: The spectrum of the solid or a solution in a polar solvent is dominated by the 4-quinolone tautomer. The key diagnostic peak is a strong absorption band corresponding to the C=O stretching vibration, typically found in the 1640-1670 cm⁻¹ region.[7][18] A broad O-H stretching band may also be observed around 3300-3400 cm⁻¹.

  • 2-Hydroxyquinoline: As it also favors the keto form, its IR spectrum will similarly display a prominent C=O stretching band.

  • 8-Hydroxyquinoline: Lacking a keto-enol equilibrium, its spectrum will not have a C=O stretch in the typical region. Instead, it will be characterized by a broad O-H stretching band (due to hydrogen bonding) and C-O stretching vibrations, along with aromatic C=C and C=N stretching bands.[19]

Comparative IR Data (Key Vibrational Frequencies)
IsomerKey Functional GroupCharacteristic Band (cm⁻¹)Reference
4-Hydroxyquinoline (Keto) C=O Stretch~1657[18]
4-Hydroxyquinoline (Keto) O-H Stretch~3360[18]
8-Hydroxyquinoline (Enol) O-H Stretch (H-bonded)Broad, ~3400[19]
8-Hydroxyquinoline (Enol) C-O Stretch~1280[19]

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for obtaining reproducible and comparable spectroscopic data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis s1 Weigh 5-10 mg of Hydroxyquinoline Isomer s2 Select Appropriate Solvent: - Spectroscopic Grade (UV/Fluorescence) - Deuterated (NMR) - Dry KBr or ATR Crystal (IR) s1->s2 s3 Dissolve/Prepare Sample: - 0.6-0.7 mL for NMR - Dilute to ~10⁻⁵ M for UV/Fluorescence - Prepare KBr pellet/Apply to ATR s2->s3 acq1 UV-Vis Spectrophotometer s3->acq1 acq2 Fluorescence Spectrophotometer s3->acq2 acq3 NMR Spectrometer (e.g., 400 MHz) s3->acq3 acq4 FT-IR Spectrometer s3->acq4 p1 Determine λmax & ε acq1->p1 p2 Determine λex, λem & Stokes Shift acq2->p2 p3 Assign Chemical Shifts (δ) & Coupling Constants (J) acq3->p3 p4 Assign Vibrational Frequencies (ν) acq4->p4

Caption: General experimental workflow for spectroscopic analysis.

Protocol 1: UV-Vis & Fluorescence Spectroscopy
  • Solvent Selection: Choose a spectroscopic grade solvent (e.g., methanol, acetonitrile, water) in which the analyte is soluble and which is transparent in the region of interest.[14]

  • Sample Preparation: Prepare a stock solution of the hydroxyquinoline isomer. Perform serial dilutions to obtain a final concentration in the range of 1x10⁻⁵ M. This low concentration helps to avoid inner filter effects in fluorescence measurements.

  • UV-Vis Acquisition: Record the absorption spectrum over a range of approximately 200-450 nm. Use a matched cuvette containing the pure solvent as a blank.

  • Fluorescence Acquisition: First, obtain an excitation spectrum by setting the emission monochromator to an estimated emission maximum and scanning the excitation wavelengths. Then, set the excitation monochromator to the determined λex and scan the emission wavelengths to obtain the emission spectrum.[16]

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial.

  • Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire standard 1D ¹H and ¹³C spectra. If necessary, perform 2D experiments like COSY and HSQC for unambiguous assignment of protons and carbons.

Protocol 3: FT-IR Spectroscopy
  • For Solid Samples (KBr Pellet): Mix a small amount of the sample (~1 mg) with ~100 mg of dry, spectroscopic grade KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.

  • For Solid Samples (ATR): Place a small amount of the powdered sample directly onto the Attenuated Total Reflectance (ATR) crystal and apply pressure to ensure good contact. This method requires minimal sample preparation.[20]

  • Data Acquisition: Place the sample (pellet or on the ATR crystal) in the spectrometer's sample compartment. Acquire the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.

Conclusion

The spectroscopic analysis of 4-hydroxyquinoline and its isomers is a study in the profound effect of subtle structural changes. The keto-enol tautomerism in the 2- and 4-hydroxy isomers is the single most important factor driving the substantial differences observed in their NMR and IR spectra when compared to isomers like 8-hydroxyquinoline, which exists solely in the enol form. UV-Vis and fluorescence spectroscopy further highlight differences in their electronic structures and excited-state properties. A multi-technique approach is therefore not just recommended but essential for the definitive characterization of these versatile and pharmacologically significant molecules. By understanding the causal links between structure, tautomerism, and spectral output, researchers can confidently identify and utilize these compounds in their drug discovery and development pipelines.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. The proper disposal of these substances is not merely a regulatory hurdle but a fundamental aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the safe disposal of 4-Hydroxy-7-methoxyquinoline, ensuring that its management aligns with the highest standards of scientific responsibility.

Understanding the Compound: Hazard Profile of this compound

Before any handling or disposal protocols are initiated, a thorough understanding of the compound's hazard profile is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not consistently available, the known hazards associated with its chemical class—quinoline derivatives—and available hazard statements necessitate that it be treated with significant caution.

Based on available data, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The quinoline scaffold itself is associated with potential carcinogenicity and mutagenicity, and it is toxic to aquatic life with long-lasting effects. Therefore, all procedures must be conducted with the assumption that this compound shares these hazardous properties[1].

Foundational Safety Protocols: Personal Protective Equipment (PPE) and Handling

A proactive approach to safety is the bedrock of responsible chemical management. The following PPE and handling procedures are mandatory when working with this compound in any form—solid, in solution, or as waste.

Table 1: Mandatory Personal Protective Equipment (PPE)

Protection TypeSpecific EquipmentStandardCausality and Best Practices
Eye and Face Chemical splash goggles or a full-face shield.OSHA 29 CFR 1910.133 or EN 166The "Causes serious eye damage" classification indicates a high risk of irreversible injury upon contact. Standard safety glasses are insufficient.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374Prevents skin irritation and potential absorption. Gloves should be inspected for integrity before each use and disposed of as contaminated waste after handling.
Body A laboratory coat, worn fully buttoned.---Protects against incidental splashes and contamination of personal clothing.
Respiratory Use in a certified chemical fume hood.---The potential for respiratory irritation necessitates that all handling of the solid or solutions be conducted in a well-ventilated area, with a fume hood being the primary engineering control.

Handling Procedures:

  • Always work within a certified chemical fume hood to minimize the risk of inhalation[2].

  • Avoid generating dust when handling the solid material.

  • An eyewash station and safety shower must be readily accessible in the immediate work area.

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.

Step-by-Step Disposal Protocol: The Primary Pathway

The cardinal rule for the disposal of this compound and its derivatives is that it must be managed as hazardous waste. Under no circumstances should this chemical or its contaminated materials be disposed of in the regular trash or down the drain [3][4].

Experimental Protocol: Waste Collection and Segregation

  • Waste Identification: All waste streams containing this compound, including pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and cleaning materials from spills, must be identified and treated as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. A glass bottle with a secure screw cap is often a suitable choice. Ensure the container material will not react with the waste.

  • Segregation: Do not mix this compound waste with other incompatible waste streams. Based on the general reactivity of quinoline derivatives, keep it segregated from strong oxidizing agents[1].

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all other components in the waste mixture, including solvents and their approximate concentrations.

    • The relevant hazard pictograms (e.g., corrosive, irritant, harmful).

  • Storage: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from general laboratory traffic.

Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These professionals are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations, typically via high-temperature incineration[4].

Emergency Preparedness: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and prevent environmental contamination.

Experimental Protocol: Spill Cleanup

  • Alert and Evacuate: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory.

  • Don PPE: Before attempting any cleanup, don the appropriate PPE as detailed in Table 1.

  • Containment: For liquid spills, contain the material by creating a dike around the spill's perimeter with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[5][6]. Work from the outside in. For solid spills, carefully cover the powder to prevent it from becoming airborne.

  • Absorption/Collection: Gently apply the absorbent material over the entire spill. Once the material is fully absorbed, carefully scoop the contaminated absorbent into the designated hazardous waste container using non-sparking tools.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (such as soap and water), and collect all cleaning materials (e.g., wipes, pads) as hazardous waste[5][7].

  • Label and Dispose: Seal and label the container with all spill cleanup materials as hazardous waste and arrange for its disposal through your EHS office.

In-Lab Treatment: A Word of Caution

While chemical treatment to neutralize or degrade hazardous waste prior to disposal can be a component of a comprehensive waste minimization strategy, it should only be undertaken with a validated and well-understood protocol. For this compound, there are no widely published, validated, step-by-step protocols for its degradation in a standard laboratory setting.

Advanced oxidation processes have been studied for the degradation of quinoline in wastewater, but these methods require specialized equipment and expertise and are not suitable for routine in-lab waste treatment[4]. Therefore, attempting to neutralize or chemically treat this compound waste in the lab is strongly discouraged without a specific, validated procedure and approval from your institution's safety office. The risk of incomplete reactions or the generation of equally or more hazardous byproducts is significant.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste containing This compound Generated identify_waste Identify as Hazardous Waste start->identify_waste spill Spill Occurs start->spill ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) identify_waste->ppe segregate Segregate from Incompatible Waste ppe->segregate container Collect in a Labeled, Sealed, Compatible Container segregate->container storage Store in Satellite Accumulation Area container->storage ehs_contact Contact EHS or Licensed Waste Disposal Contractor storage->ehs_contact spill->ppe Yes spill_cleanup Follow Spill Cleanup Protocol spill_cleanup->container

Caption: Decision workflow for the disposal of this compound.

Conclusion: A Commitment to Safety and Integrity

The responsible disposal of this compound is a non-negotiable aspect of sound scientific practice. By adhering to the principles of hazard recognition, proper PPE usage, and certified disposal pathways, researchers can ensure the safety of themselves, their colleagues, and the environment. This commitment to the complete, safe lifecycle of a chemical is a hallmark of excellence in research and development.

References

A Researcher's Guide to Personal Protective Equipment for Handling 4-Hydroxy-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics, the safety of the researcher is as critical as the integrity of the experiment. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE) when handling 4-Hydroxy-7-methoxyquinoline, ensuring a secure laboratory environment. Our commitment is to empower you with the knowledge to manage chemical intermediates confidently and safely.

Hazard Identification and Risk Assessment

This compound is a chemical intermediate that requires careful handling. Based on its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications, the primary hazards include:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H318: Causes serious eye damage.[1]

  • H335: May cause respiratory irritation.[1]

A thorough risk assessment is the foundational step before any procedure. This involves evaluating the quantity of the substance being used, the operational conditions (e.g., heating, aerosol generation), and the duration of exposure.

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for handling this compound. The selection should be based on a comprehensive risk assessment of the specific laboratory procedure.

Eye and Face Protection

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[2][3]

  • Recommended for Splash Hazard: A full-face shield worn over safety goggles provides an additional layer of protection against splashes, especially when handling larger quantities or solutions.

Hand Protection

To prevent skin irritation and potential absorption, chemically resistant gloves are essential.

  • Glove Selection: Nitrile or neoprene gloves are generally recommended for handling quinoline derivatives.[4] Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Glove Technique: Use proper glove removal technique to avoid contaminating your skin.[5] For procedures with a high risk of splash, consider double-gloving.

Table 1: Glove Selection Guide

Glove MaterialSuitability for Quinoline DerivativesKey Considerations
Nitrile GoodGood general chemical resistance.
Neoprene GoodExcellent resistance to a broad range of chemicals.
Butyl Rubber ExcellentRecommended for prolonged contact.[2]
Viton ExcellentHigh-performance choice for extended exposure.[2]
Latex PoorMay not provide adequate protection and can cause allergies.
Body Protection

Protecting the skin from accidental contact is crucial.

  • Laboratory Coat: A clean, buttoned lab coat should be worn at all times.

  • Chemical Resistant Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is recommended.

  • Full-Length Clothing: Ensure that legs are fully covered, and closed-toe shoes are worn.

Respiratory Protection

To mitigate the risk of respiratory irritation, engineering controls should be the primary line of defense.

  • Primary Control: All work with this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • When Respirators are Necessary: If engineering controls are insufficient or during a spill cleanup, respiratory protection is required. A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[6]

Step-by-Step PPE Donning and Doffing Procedure

Properly putting on and taking off PPE is as important as its selection to prevent cross-contamination.

Donning Sequence:

  • Gown/Lab Coat: Put on and fasten securely.

  • Mask or Respirator: If required, perform a seal check.

  • Goggles/Face Shield: Adjust for a snug fit.

  • Gloves: Pull gloves on to cover the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique.

  • Gown/Lab Coat: Unfasten and roll it inside-out.

  • Goggles/Face Shield: Remove by handling the strap.

  • Mask or Respirator: Remove without touching the front.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

All disposable PPE used when handling this compound should be considered contaminated waste.

  • Gloves, masks, and other disposable items: Place in a designated, sealed hazardous waste container.

  • Contaminated Lab Coats: If disposable, treat as hazardous waste. If reusable, they should be professionally laundered by a service familiar with handling chemically contaminated clothing.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering Controls Start Start: Handling This compound Assess_Quantity Assess Quantity and Concentration Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., weighing, dissolution, heating, transfer) Start->Assess_Procedure Base_PPE Base Level PPE:Safety GogglesNitrile/Neoprene GlovesLab Coat Assess_Quantity->Base_PPE Small quantity, dilute solution Double_Glove Consider Double Gloving Assess_Quantity->Double_Glove Large quantity? Add_Face_Shield Add Face Shield Assess_Procedure->Add_Face_Shield Splash risk? Add_Respirator Add Respirator Assess_Procedure->Add_Respirator Aerosol generation? Poor ventilation? Fume_Hood Work in a Chemical Fume Hood Assess_Procedure->Fume_Hood Handling solid? Add_Face_Shield->Base_PPE Add_Respirator->Base_PPE Double_Glove->Base_PPE Fume_Hood->Base_PPE

Caption: Decision workflow for PPE selection when handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-7-methoxyquinoline
Reactant of Route 2
4-Hydroxy-7-methoxyquinoline

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。